molecular formula C7H8N4O2 B1442355 Paraxanthine-13C4,15N3 CAS No. 1173018-79-5

Paraxanthine-13C4,15N3

货号: B1442355
CAS 编号: 1173018-79-5
分子量: 187.12 g/mol
InChI 键: QUNWUDVFRNGTCO-UDYOVZSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Paraxanthine-13C4,15N3 is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 187.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1,7-dimethyl-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i4+1,5+1,6+1,7+1,8+1,9+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNWUDVFRNGTCO-UDYOVZSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=[15N][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15NH]2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703026
Record name 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-79-5
Record name 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-79-5
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Foundational & Exploratory

Isotopic Purity of Paraxanthine-¹³C₄,¹⁵N₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Paraxanthine-¹³C₄,¹⁵N₃, a stable isotope-labeled internal standard crucial for quantitative analysis in metabolic research and drug development. This document outlines the specified isotopic enrichment, details the common experimental methodologies for its determination, and presents a generalized workflow for assessing isotopic purity.

Quantitative Data Summary

The isotopic purity of a stable isotope-labeled compound is a critical parameter, defining its utility as an internal standard in quantitative mass spectrometry-based assays. For Paraxanthine-¹³C₄,¹⁵N₃, the isotopic enrichment levels for the carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes are key indicators of its quality. The typical isotopic enrichment for this compound is detailed in the table below.

Isotope LabelSpecified Enrichment
¹³C₄99%
¹⁵N₃98%

This data is based on commercially available standards.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for stable isotope-labeled compounds like Paraxanthine-¹³C₄,¹⁵N₃ relies on sophisticated analytical techniques capable of differentiating between isotopes and accurately measuring their relative abundances. The primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose due to its ability to resolve ions with very small mass differences.

Methodology:

  • Sample Preparation: A solution of Paraxanthine-¹³C₄,¹⁵N₃ is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation (LC-MS or GC-MS): The sample is often introduced into the mass spectrometer via a liquid chromatograph (LC) or gas chromatograph (GC). This step separates the analyte of interest from any potential impurities, ensuring that the mass spectrum is representative of the labeled paraxanthine.

  • Ionization: The separated compound is ionized using an appropriate technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole), which separates them based on their m/z ratio.

  • Data Acquisition and Analysis: The detector records the abundance of each ion. The resulting mass spectrum shows a cluster of peaks corresponding to the different isotopologues (molecules of the same compound that differ only in their isotopic composition). The isotopic purity is calculated by comparing the measured intensities of the fully labeled species to the intensities of the partially labeled and unlabeled species, after correcting for the natural isotopic abundance of all elements in the molecule.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another primary technique for determining isotopic enrichment, providing detailed structural information and quantitative data on the incorporation of stable isotopes. For Paraxanthine-¹³C₄,¹⁵N₃, both ¹³C and ¹⁵N NMR would be informative.

Methodology:

  • Sample Preparation: A highly concentrated solution of the labeled paraxanthine is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: One-dimensional (1D) ¹³C and ¹⁵N NMR spectra are acquired. The presence of the ¹³C and ¹⁵N labels results in signals with chemical shifts characteristic of the paraxanthine structure.

  • Quantitative Analysis: The integral of the peaks corresponding to the ¹³C and ¹⁵N nuclei is compared to the integral of a known internal standard or to the signal of any residual unlabeled material. The relative integrals provide a measure of the isotopic enrichment at each labeled position. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can also be used to confirm the positions of the labels and assess enrichment.[6][7][8][9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the isotopic purity of a stable isotope-labeled compound using LC-MS.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Analysis prep Dissolve Paraxanthine- ¹³C₄,¹⁵N₃ in Solvent lc Liquid Chromatography (Separation) prep->lc ms Mass Spectrometry (Detection) lc->ms Ionization spectrum Acquire Mass Spectrum ms->spectrum analysis Calculate Isotopic Abundance Ratios spectrum->analysis correction Correct for Natural Isotope Abundance analysis->correction purity Determine Final Isotopic Purity correction->purity

Caption: Workflow for Isotopic Purity Determination by LC-MS.

References

An In-depth Technical Guide to the Synthesis and Characterization of Paraxanthine-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Paraxanthine-¹³C₄,¹⁵N₃, an isotopically labeled analog of paraxanthine, the primary metabolite of caffeine. This stable isotope-labeled standard is crucial for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, where it serves as an ideal internal standard for mass spectrometry-based assays.

Introduction

Paraxanthine (1,7-dimethylxanthine) is a central nervous system stimulant and the major human metabolite of caffeine. Accurate quantification of paraxanthine in biological matrices is essential for understanding caffeine metabolism, assessing enzyme activity (e.g., CYP1A2), and in clinical and forensic toxicology. The use of a stable isotope-labeled internal standard, such as Paraxanthine-¹³C₄,¹⁵N₃, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample processing. This document outlines a plausible synthetic route and detailed characterization methods for this important analytical standard.

Synthesis of Paraxanthine-¹³C₄,¹⁵N₃

The synthesis of Paraxanthine-¹³C₄,¹⁵N₃ is a multi-step process that requires the strategic introduction of ¹³C and ¹⁵N isotopes into the xanthine core structure, followed by selective methylation. A plausible and efficient synthetic pathway is proposed, starting from commercially available isotopically labeled precursors.

Proposed Synthetic Pathway

The synthesis commences with a labeled pyrimidine derivative, which undergoes cyclization to form the labeled xanthine scaffold, followed by regioselective methylation.

Synthesis_Pathway cluster_0 Step 1: Formation of Labeled Uracil Derivative cluster_1 Step 2: Imidazole Ring Closure cluster_2 Step 3: Regioselective Methylation A [¹³C₄,¹⁵N₂]-Uracil B Intermediate A (5,6-diamino-[¹³C₄,¹⁵N₂]-uracil) A->B Nitration & Reduction C [¹³C₄,¹⁵N₂]-Xanthine B->C Formic Acid D Intermediate B (1-methyl-[¹³C₄,¹⁵N₂]-xanthine) C->D CH₃I (1 eq) E Paraxanthine-¹³C₄,¹⁵N₃ D->E CH₃I (1 eq)

Caption: Proposed synthetic pathway for Paraxanthine-¹³C₄,¹⁵N₃.

Experimental Protocols

Step 1: Synthesis of 5,6-diamino-[¹³C₄,¹⁵N₂]-uracil (Intermediate A)

  • Nitration: To a cooled (0-5 °C) suspension of [¹³C₄,¹⁵N₂]-Uracil in concentrated sulfuric acid, slowly add a nitrating mixture (fuming nitric acid and sulfuric acid). Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture onto crushed ice and collect the precipitated 5-nitro-[¹³C₄,¹⁵N₂]-uracil by filtration.

  • Reduction: Suspend the 5-nitro-[¹³C₄,¹⁵N₂]-uracil in a suitable solvent (e.g., water or ethanol) and add a reducing agent such as sodium dithionite or perform catalytic hydrogenation (e.g., H₂/Pd-C).

  • Heat the mixture as required to drive the reduction to completion.

  • Cool the reaction mixture and collect the product, 5,6-diamino-[¹³C₄,¹⁵N₂]-uracil, by filtration. Wash with cold water and dry under vacuum.

Step 2: Synthesis of [¹³C₄,¹⁵N₂]-Xanthine (Intermediate C)

  • Reflux a mixture of 5,6-diamino-[¹³C₄,¹⁵N₂]-uracil and an excess of formic acid for several hours.

  • Monitor the reaction for the formation of the cyclized product by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and collect the precipitated [¹³C₄,¹⁵N₂]-Xanthine by filtration.

  • Wash the product with water and dry thoroughly.

Step 3: Synthesis of Paraxanthine-¹³C₄,¹⁵N₃ (Final Product)

  • First Methylation: Dissolve [¹³C₄,¹⁵N₂]-Xanthine in a suitable basic solution (e.g., aqueous NaOH or a non-aqueous base like NaH in DMF).

  • Add one equivalent of a methylating agent, such as methyl iodide (CH₃I), at room temperature. The methylation is expected to occur preferentially at the N1 position.

  • Monitor the reaction to maximize the formation of 1-methyl-[¹³C₄,¹⁵N₂]-xanthine.

  • Second Methylation: To the solution containing the mono-methylated intermediate, add a second equivalent of methyl iodide. The subsequent methylation is expected to occur at the N7 position.

  • Stir the reaction until completion.

  • Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain pure Paraxanthine-¹³C₄,¹⁵N₃.

Characterization of Paraxanthine-¹³C₄,¹⁵N₃

Thorough characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized Paraxanthine-¹³C₄,¹⁵N₃. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and to establish the fragmentation pattern for use in quantitative LC-MS/MS methods.

Table 1: Mass Spectrometry Data for Paraxanthine-¹³C₄,¹⁵N₃

ParameterValueReference
Molecular Formula ¹³C₄¹²C₃H₈¹⁵N₃¹⁴N₁O₂-
Monoisotopic Mass 187.07 g/mol Calculated
Precursor Ion ([M+H]⁺) m/z 188[1]
Product Ion 1 m/z 128[2]
Product Ion 2 m/z 144[2]

Note: The exact mass transitions may vary slightly depending on the instrument and analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the positions of the isotopic labels. The expected spectra are predicted based on the known spectra of unlabeled paraxanthine, with consideration of the effects of ¹³C and ¹⁵N labeling (e.g., C-H and N-H couplings).

Table 2: Predicted ¹H NMR Chemical Shifts for Paraxanthine-¹³C₄,¹⁵N₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference (Unlabeled)
H-8~7.9d¹J(¹³C-H) ≈ 190-210[3][4]
N1-CH₃~3.4d¹J(¹³C-H) ≈ 140-150[3][4]
N7-CH₃~3.9d¹J(¹³C-H) ≈ 140-150[3][4]

Table 3: Predicted ¹³C NMR Chemical Shifts for Paraxanthine-¹³C₄,¹⁵N₃

CarbonPredicted Chemical Shift (δ, ppm)Reference (Unlabeled)
C-2~155[3][5]
C-4~151[3][5]
C-5~107[3][5]
C-6~148[3][5]
C-8~141[3][5]
N1-CH₃~29[3][5]
N7-CH₃~35[3][5]

Note: Chemical shifts are referenced to TMS and may vary depending on the solvent and other experimental conditions. The presence of ¹⁵N will introduce additional couplings, further splitting the signals of adjacent carbons and protons.

Analytical Workflow for Quantification

The primary application of Paraxanthine-¹³C₄,¹⁵N₃ is as an internal standard in quantitative bioanalysis. A typical workflow using LC-MS/MS is outlined below.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Matrix (e.g., Plasma, Urine) B Spike with Paraxanthine-¹³C₄,¹⁵N₃ (IS) A->B C Protein Precipitation / Extraction B->C D Evaporation & Reconstitution C->D E LC Separation D->E F Mass Spectrometry (MRM Mode) E->F G Peak Integration F->G H Ratio of Analyte to IS G->H I Quantification using Calibration Curve H->I

Caption: Typical analytical workflow for the quantification of paraxanthine.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Paraxanthine-¹³C₄,¹⁵N₃. The proposed synthetic route offers a viable method for producing this essential internal standard. The comprehensive characterization data, including mass spectrometric and predicted NMR parameters, will aid researchers in verifying the identity and purity of the synthesized compound. The use of Paraxanthine-¹³C₄,¹⁵N₃ is critical for robust and reliable quantification of paraxanthine in various biological matrices, thereby supporting advancements in drug metabolism research, clinical diagnostics, and related fields.

References

Paraxanthine-¹³C₄,¹⁵N₃: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[1] Unlike its precursor, paraxanthine exhibits a unique pharmacological profile with potential therapeutic applications and is often considered to have a more favorable safety profile.[1] The isotopically labeled form, Paraxanthine-¹³C₄,¹⁵N₃, serves as an indispensable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Paraxanthine-¹³C₄,¹⁵N₃.

Chemical Structure and Properties

Paraxanthine-¹³C₄,¹⁵N₃ is a stable isotope-labeled version of paraxanthine. The labeling with four ¹³C atoms and three ¹⁵N atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of unlabeled paraxanthine.[2]

Chemical Structure:

The chemical structure of Paraxanthine is a dimethylxanthine, with methyl groups at the 1 and 7 positions of the purine ring.[3] In Paraxanthine-¹³C₄,¹⁵N₃, specific carbon and nitrogen atoms within this structure are replaced with their heavier stable isotopes.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of unlabeled paraxanthine. These properties are expected to be very similar for Paraxanthine-¹³C₄,¹⁵N₃, as isotopic labeling generally has a minimal effect on physicochemical characteristics other than molecular weight.

PropertyValueSource
Molecular Formula C₇H₈N₄O₂[3]
Molecular Weight (unlabeled) 180.16 g/mol [3]
Calculated Molecular Weight (¹³C₄,¹⁵N₃) 187.16 g/mol
CAS Number (unlabeled) 611-59-6[3]
CAS Number (¹³C₄,¹⁵N₃) 1173018-79-5[2]
Melting Point 351-352 °C[3]
Water Solubility 9.13 g/L (predicted)
logP -0.63 (predicted)
pKa (Strongest Acidic) 10.76 (predicted)
pKa (Strongest Basic) -0.87 (predicted)
Appearance Faint yellow fine crystals[3]
UV/Vis (λmax) 269 nm[4]

Spectroscopic Data (for unlabeled Paraxanthine):

Spectroscopy Type Data Source
¹H NMR (500 MHz, Water, pH 7.00) Shifts [ppm]: 3.32, 4.03, 8.34[3]
¹³C NMR
MS/MS (Positive Ion Mode) Precursor Ion (m/z): 181.589; Product Ions (m/z): 124.007, 124.505[3]

Biological Activity and Signaling Pathways

Paraxanthine is a psychoactive central nervous system stimulant.[1] Its primary mechanism of action is the antagonism of adenosine receptors, similar to caffeine.[1] However, it also exhibits distinct activities, including the inhibition of phosphodiesterases (PDEs), particularly cGMP-preferring PDEs.[1] This dual action contributes to its unique pharmacological effects.

Caffeine Metabolism to Paraxanthine

The primary metabolic pathway for caffeine in humans involves the demethylation at the N3 position by the cytochrome P450 enzyme CYP1A2 in the liver, yielding paraxanthine.

Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine N3-demethylation CYP1A2 CYP1A2 (Liver) cluster_0 Adenosine Receptor Antagonism cluster_1 Phosphodiesterase (PDE) Inhibition Paraxanthine1 Paraxanthine AdenosineReceptor Adenosine Receptors (A1, A2A) Paraxanthine1->AdenosineReceptor blocks IncreasedAlertness Increased Alertness AdenosineReceptor->IncreasedAlertness leads to Adenosine Adenosine Adenosine->AdenosineReceptor activates Paraxanthine2 Paraxanthine PDE cGMP-preferring PDEs (e.g., PDE9) Paraxanthine2->PDE inhibits cGMP cGMP PDE->cGMP degrades IncreasedDopamine Increased Dopamine & Glutamate Release cGMP->IncreasedDopamine leads to Sample Biological Sample (e.g., Plasma, Urine, Hair) Spike Spike with Paraxanthine-¹³C₄,¹⁵N₃ (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction LC LC Separation (e.g., Reversed-Phase HPLC/UPLC) Extraction->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Analysis (Quantification using standard curve) MS->Data

References

Commercial Suppliers and Technical Guide for Paraxanthine-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard in pharmacokinetic and metabolic studies, this guide provides a comprehensive overview of its commercial availability and application in quantitative bioanalysis.

Commercial Availability

Paraxanthine-¹³C₄,¹⁵N₃ is a stable isotope-labeled compound essential for accurate quantification of paraxanthine, the primary metabolite of caffeine, in biological matrices. The primary commercial supplier identified is MedChemExpress.

SupplierProduct NameCatalog NumberPurityCAS Number
MedChemExpressParaxanthine-¹³C₄,¹⁵N₃HY-W016498S1>98%Not available

Table 1. Commercial Supplier and Product Specifications for Paraxanthine-¹³C₄,¹⁵N₃.

Rationale for Use: Isotope Dilution Mass Spectrometry

Paraxanthine-¹³C₄,¹⁵N₃ serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for quantitative analysis.[1] The stable isotope labels (¹³C and ¹⁵N) impart a mass shift to the molecule without significantly altering its chemical and physical properties. This allows it to mimic the analyte of interest (paraxanthine) throughout sample preparation and analysis, correcting for matrix effects and variations in instrument response.

Experimental Workflow for Quantification of Paraxanthine

The following diagram illustrates a typical workflow for the quantification of paraxanthine in biological samples using Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard.

experimental_workflow sample Biological Sample (Plasma, Urine, Saliva, etc.) is_spike Spike with Paraxanthine-¹³C₄,¹⁵N₃ Internal Standard sample->is_spike 1. extraction Sample Preparation (Protein Precipitation or SPE) is_spike->extraction 2. analysis LC-MS/MS Analysis extraction->analysis 3. quantification Data Processing and Quantification analysis->quantification 4.

Caption: General experimental workflow for paraxanthine quantification.

Detailed Experimental Protocols

The following protocols are synthesized from established methods for the analysis of paraxanthine in biological matrices.[2][3][4][5][6]

Sample Preparation

a) Protein Precipitation (for Plasma or Serum): [2][7]

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the Paraxanthine-¹³C₄,¹⁵N₃ internal standard at a known concentration.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Urine or Hair): [4][5][6]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Dilute the urine sample (e.g., 1:1 with water) or the hair digestate and spike with Paraxanthine-¹³C₄,¹⁵N₃ internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

b) Mass Spectrometry (MS/MS) Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both paraxanthine and Paraxanthine-¹³C₄,¹⁵N₃. The exact m/z values will depend on the specific labeling pattern of the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Paraxanthine181.1124.1
Paraxanthine-¹³C₄,¹⁵N₃188.1 (example)128.1 (example)

Table 2. Example MRM Transitions for Paraxanthine and its Isotopically Labeled Internal Standard. (Note: Exact m/z values for the internal standard should be confirmed from the supplier's certificate of analysis).

Caffeine Metabolism and the Role of Paraxanthine

The following diagram illustrates the primary metabolic pathway of caffeine, highlighting the central role of paraxanthine.

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine (~84%) Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (~12%) Caffeine->Theobromine Theophylline Theophylline (~4%) Caffeine->Theophylline Metabolites Further Metabolites Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites

Caption: Major metabolic pathways of caffeine in humans.

This technical guide provides a foundational understanding for the procurement and application of Paraxanthine-¹³C₄,¹⁵N₃ in quantitative research. For specific applications, further method development and validation are essential.

References

The Pivotal Role of Paraxanthine-13C4,15N3 in Advancing Caffeine Metabolism Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine, the world's most widely consumed psychoactive substance, undergoes complex metabolism primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme. Understanding the nuances of caffeine metabolism is crucial for assessing drug-drug interactions, hepatic function, and individual responses to caffeine. Paraxanthine, the major metabolite of caffeine, serves as a key biomarker in these assessments. To achieve the highest degree of accuracy and precision in quantitative studies, the use of stable isotope-labeled internal standards in mass spectrometry-based assays is indispensable. This technical guide focuses on the critical role of Paraxanthine-13C4,15N3 as a gold-standard internal standard for the precise quantification of paraxanthine in biological matrices. This guide will provide an in-depth overview of its application, detailed experimental protocols, and data presentation for researchers and drug development professionals.

The Significance of Stable Isotope-Labeled Internal Standards

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, variations in sample preparation, matrix effects, and instrument response can introduce significant variability. An ideal internal standard co-elutes with the analyte of interest and experiences identical variations, thus allowing for accurate normalization of the analyte's signal. Stable isotope-labeled internal standards, such as this compound, are structurally identical to the analyte but have a greater mass due to the incorporation of heavy isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly throughout the analytical process.

This compound: An Ideal Internal Standard

This compound is a synthetic version of paraxanthine enriched with four Carbon-13 (¹³C) atoms and three Nitrogen-15 (¹⁵N) atoms. This labeling results in a mass increase of 7 atomic mass units compared to endogenous paraxanthine, providing a distinct and easily measurable signal in mass spectrometry. Its use as an internal standard is paramount for accurate and precise quantification of paraxanthine in complex biological matrices like plasma, saliva, and urine.

Applications in Caffeine Metabolism Studies

The primary application of this compound lies in its use as an internal standard for the quantification of paraxanthine in various research and clinical settings:

  • CYP1A2 Phenotyping: The metabolic ratio of paraxanthine to caffeine is a well-established biomarker for CYP1A2 enzyme activity.[1][2] Accurate measurement of paraxanthine using this compound as an internal standard is crucial for correctly classifying individuals as poor, extensive, or ultra-rapid metabolizers of caffeine and other CYP1A2 substrates.

  • Pharmacokinetic (PK) Studies: In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of caffeine, precise quantification of its major metabolite, paraxanthine, is essential. This compound ensures the reliability of the pharmacokinetic parameters determined for paraxanthine.

  • Drug-Drug Interaction (DDI) Studies: When evaluating the potential of a new drug to inhibit or induce CYP1A2, caffeine is often used as a probe drug. The impact on the formation of paraxanthine is a key endpoint, and its accurate measurement is critical.

  • Toxicology Studies: In cases of caffeine overdose, monitoring the levels of caffeine and its metabolites, including paraxanthine, is important for clinical management.

Experimental Protocols

While specific protocols may vary between laboratories, the following provides a detailed, best-practice methodology for the quantification of paraxanthine in human plasma using this compound as an internal standard, based on established LC-MS/MS methods for caffeine and its metabolites.[3][4][5]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing and Spiking: Thaw frozen human plasma samples at room temperature. Spike 100 µL of plasma with 10 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels and instrument sensitivity).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The gradient should be optimized to ensure chromatographic separation of paraxanthine from its isomer theophylline, as they can have the same mass transition.[3]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Paraxanthine: Precursor ion (Q1) m/z 181.1 → Product ion (Q3) m/z 124.1

      • This compound (Internal Standard): Precursor ion (Q1) m/z 188.1 → Product ion (Q3) m/z 128.1 (predicted based on fragmentation of the unlabeled analog).

Data Presentation

Quantitative data from caffeine metabolism studies should be presented in a clear and concise manner. The following tables provide examples of how pharmacokinetic data and method validation parameters can be structured. The pharmacokinetic data presented here for paraxanthine is representative of what would be obtained in a human study and is based on published literature for unlabeled paraxanthine, as specific data from a study using this compound was not publicly available.[2]

Table 1: Representative Pharmacokinetic Parameters of Paraxanthine in Healthy Human Subjects

ParameterMean ValueStandard Deviation
Tmax (h)4.11.2
Cmax (µg/mL)1.50.4
AUC₀₋₂₄ (µg·h/mL)18.25.1
t₁/₂ (h)3.10.8
CL/F (L/h)0.150.04

Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Elimination half-life; CL/F: Apparent total clearance.

Table 2: LC-MS/MS Method Validation Summary for Paraxanthine Quantification

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV)≤ 15%< 8%
Inter-day Precision (%CV)≤ 15%< 10%
Accuracy (% bias)Within ±15%-5% to +7%
Matrix EffectCV ≤ 15%< 12%
RecoveryConsistent and reproducible> 85%

%CV: Percent coefficient of variation.

Mandatory Visualizations

Caffeine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of caffeine to its major metabolites, highlighting the central role of CYP1A2 in the formation of paraxanthine.

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine (84%) Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (12%) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (4%) Caffeine->Theophylline CYP1A2

Caffeine Metabolism Pathway
Experimental Workflow for Paraxanthine Quantification

This diagram outlines the key steps in the analytical workflow for quantifying paraxanthine in plasma samples using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Evaporate Evaporation & Reconstitution SPE->Evaporate LC Liquid Chromatography Evaporate->LC MS Tandem Mass Spectrometry LC->MS Quantify Quantification MS->Quantify

Paraxanthine Quantification Workflow
Inferred Mass Spectral Fragmentation of this compound

The following diagram illustrates the inferred fragmentation pattern of this compound based on the known fragmentation of unlabeled paraxanthine. The precursor ion loses a labeled methyl isocyanate group to form the major product ion.

fragmentation_pathway Precursor This compound [M+H]+ m/z = 188.1 Fragment Product Ion m/z = 128.1 Precursor->Fragment NeutralLoss Neutral Loss [¹³C¹⁵N-methyl isocyanate] Precursor->NeutralLoss NeutralLoss->Fragment

Inferred Fragmentation of this compound

Conclusion

This compound is an essential tool for high-precision quantitative analysis of paraxanthine in caffeine metabolism studies. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of data, which is fundamental for robust CYP1A2 phenotyping, pharmacokinetic assessments, and drug-drug interaction studies. The detailed experimental protocols and data presentation formats provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug metabolism and clinical pharmacology. The continued application of such rigorous analytical methodologies will undoubtedly advance our understanding of caffeine's complex metabolic pathways and its implications for human health.

References

Unraveling the Mass Shift: A Technical Guide to Paraxanthine-13C4,15N3 Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of the mass shift observed between unlabeled paraxanthine and its stable isotope-labeled counterpart, Paraxanthine-13C4,15N3. The deliberate incorporation of heavier isotopes provides a powerful tool for precise quantification in complex biological matrices, a cornerstone of modern bioanalytical and drug development research.

The Principle of Isotopic Labeling and Mass Shift

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes. In mass spectrometry, this results in a predictable increase in the molecule's mass, creating a "mass shift." This labeled compound, often referred to as an internal standard, is chemically identical to the unlabeled analyte and co-elutes during chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification, as it effectively corrects for variations in sample preparation, injection volume, and instrument response.

Paraxanthine, a major metabolite of caffeine, has the chemical formula C7H8N4O2.[1][2][3][4][5][6] The isotopically labeled standard, this compound, incorporates four ¹³C atoms and three ¹⁵N atoms. The mass shift is the result of the difference in mass between the naturally abundant isotopes (¹²C and ¹⁴N) and the heavier stable isotopes (¹³C and ¹⁵N).

Quantitative Data Summary

The mass shift between unlabeled paraxanthine and this compound is a key parameter in developing quantitative bioanalytical methods. The following tables summarize the calculated and theoretical mass data.

Table 1: Isotopic Mass Information
IsotopeNatural Abundance (%)Atomic Mass (Da)
¹²C98.9312.000000
¹³C1.0713.003355
¹⁴N99.6314.003074
¹⁵N0.3715.000109
¹H99.981.007825
¹⁶O99.7615.994915
Table 2: Molecular Mass Comparison
CompoundChemical FormulaMonoisotopic Mass (Da)Calculated Mass Shift (Da)
Unlabeled ParaxanthineC₇H₈N₄O₂180.0647N/A
Paraxanthine-¹³C₄,¹⁵N₃¹³C₄C₃H₈¹⁵N₃¹⁴NO₂187.0782+7.0135

Note: The monoisotopic mass is the mass of an ion for a molecule calculated using the mass of the most abundant isotope of each element.

The calculated mass shift of +7.0135 Da provides a distinct and easily resolvable difference in the mass spectrometer, enabling precise and accurate quantification of paraxanthine.

Experimental Protocols

A robust and validated experimental protocol is crucial for accurate quantification of paraxanthine in biological samples using its isotopically labeled internal standard. The following is a representative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 50 µL of the biological sample (e.g., plasma, urine) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography (LC)
  • Column: A reversed-phase column, such as a Waters SymmetryShield RP18 (or equivalent), is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation from other metabolites. The gradient can be optimized as needed, but a representative gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Table 3: Representative MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Unlabeled Paraxanthine181.07124.1
Paraxanthine-¹³C₄,¹⁵N₃188.08128.1

Note: The precursor ion is the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion in the mass spectrometer.

Visualizations

Mass Shift Visualization

The following diagram illustrates the principle of mass shift by isotopic labeling.

Mass_Shift cluster_labeling Isotopic Labeling Unlabeled Unlabeled Paraxanthine C₇H₈N₄O₂ Monoisotopic Mass: 180.0647 Da Labeled Paraxanthine-¹³C₄,¹⁵N₃ ¹³C₄C₃H₈¹⁵N₃¹⁴NO₂ Monoisotopic Mass: 187.0782 Da Unlabeled->Labeled  Mass Shift +7.0135 Da ¹²C ¹²C ¹³C ¹³C ¹²C->¹³C +1.003355 Da (x4) ¹⁴N ¹⁴N ¹⁵N ¹⁵N ¹⁴N->¹⁵N +0.997035 Da (x3)

Caption: Isotopic labeling of Paraxanthine with 4 x ¹³C and 3 x ¹⁵N atoms results in a predictable mass shift.

Experimental Workflow

This diagram outlines the typical workflow for quantitative analysis of paraxanthine using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Paraxanthine-¹³C₄,¹⁵N₃ Biological_Sample->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Quantification Quantification (Peak Area Ratio) LC_MS_MS->Quantification

Caption: A streamlined workflow for the quantitative analysis of paraxanthine.

Paraxanthine Metabolic Pathway

Paraxanthine is the primary metabolite of caffeine in humans. Understanding its metabolic fate is crucial in pharmacokinetic studies.

Paraxanthine_Metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 Metabolite1 1-Methylxanthine Paraxanthine->Metabolite1 Metabolite3 AFMU Paraxanthine->Metabolite3 Metabolite4 7-Methylxanthine Paraxanthine->Metabolite4 Metabolite2 1-Methyluric Acid Metabolite1->Metabolite2 Xanthine Oxidase

Caption: Simplified metabolic pathway of caffeine to paraxanthine and its subsequent metabolites.

This guide provides a comprehensive overview of the mass shift in this compound and its application in quantitative bioanalysis. The use of stable isotope-labeled standards is an indispensable technique for generating high-quality, reliable data in drug development and various scientific research fields.

References

Tracing Paraxanthine's Metabolic Journey: A Technical Guide to Utilizing Paraxanthine-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraxanthine (1,7-dimethylxanthine), the primary metabolite of caffeine in humans, is gaining significant attention for its distinct pharmacological profile, which suggests a safer alternative to caffeine with unique therapeutic potential.[1] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This technical guide provides a comprehensive overview of the application of the stable isotope-labeled tracer, Paraxanthine-¹³C₄,¹⁵N₃, in elucidating the metabolic pathways of paraxanthine. We present detailed experimental protocols, illustrative quantitative data, and visual representations of metabolic and experimental workflows to empower researchers in pharmacology and drug development.

Introduction to Paraxanthine Metabolism

Following ingestion, caffeine is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP1A2, leading to the formation of three primary dimethylxanthines: paraxanthine (PX), theobromine (TB), and theophylline (TP).[2] In humans, approximately 84% of caffeine is converted to paraxanthine, making it the most significant metabolite.[2] Paraxanthine itself undergoes further metabolism, primarily through oxidation and demethylation, before excretion. The major metabolic routes include:

  • 7-demethylation leading to 1-methylxanthine (1-MX).

  • Oxidation to 1,7-dimethyluric acid.

  • Further metabolism of 1-methylxanthine to 1-methyluric acid (1-MU) via xanthine oxidase.

  • Formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU).

Stable isotope labeling is a powerful technique for unequivocally tracing the metabolic fate of compounds in vivo.[3] The use of Paraxanthine-¹³C₄,¹⁵N₃, a multi-labeled tracer, offers high sensitivity and specificity in mass spectrometry-based analyses, allowing for precise quantification of its metabolites and elucidation of metabolic fluxes.

Experimental Design for a Paraxanthine-¹³C₄,¹⁵N₃ Tracing Study

This section outlines a typical experimental workflow for a human pharmacokinetic study utilizing Paraxanthine-¹³C₄,¹⁵N₃.

experimental_workflow cluster_pre_admin Pre-Administration Phase cluster_admin Administration Phase cluster_post_admin Post-Administration & Analysis Phase A Subject Recruitment & Screening B Baseline Sample Collection (Blood, Urine, Saliva) A->B C Oral Administration of Paraxanthine-¹³C₄,¹⁵N₃ Dose B->C D Time-Course Sample Collection (Blood, Urine, Saliva) C->D E Sample Preparation (Protein Precipitation, SPE) D->E F LC-MS/MS Analysis E->F G Data Processing & Pharmacokinetic Modeling F->G H Metabolite Identification & Quantification F->H paraxanthine_metabolism PX Paraxanthine-¹³C₄,¹⁵N₃ MX1 1-Methylxanthine-¹³C₃,¹⁵N₂ PX->MX1 CYP1A2 (7-demethylation) DMU17 1,7-Dimethyluric acid-¹³C₄,¹⁵N₃ PX->DMU17 CYP2A6/1A2 (Oxidation) AFMU Labeled AFMU PX->AFMU Multiple Steps MU1 1-Methyluric acid-¹³C₃,¹⁵N₂ MX1->MU1 Xanthine Oxidase

References

An In-Depth Technical Guide to the Safe Handling and Use of Paraxanthine-¹³C₄,¹⁵N₃ in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for the use of Paraxanthine-¹³C₄,¹⁵N₃ in a laboratory setting. Paraxanthine, a major metabolite of caffeine, and its isotopically labeled forms are crucial tools in pharmacokinetic studies and bioanalytical method development. Adherence to the procedures outlined in this document is essential to ensure personnel safety and data integrity.

Safety and Handling

Paraxanthine-¹³C₄,¹⁵N₃ should be handled with the same precautions as its unlabeled counterpart. While stable isotopic labeling does not impart additional chemical hazards, the inherent pharmacological properties of paraxanthine necessitate careful handling.

1.1. Hazard Identification and Classification

Paraxanthine is classified as harmful if swallowed.[1][2] It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] In animal studies, ingestion of significant amounts may cause serious health damage.[1]

1.2. Personal Protective Equipment (PPE)

To minimize exposure, the following PPE should be worn at all times when handling Paraxanthine-¹³C₄,¹⁵N₃:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[2] For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working with the powdered form and there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]

1.3. First Aid Measures

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of paraxanthine is provided in the table below. The isotopic labeling with ¹³C and ¹⁵N results in a higher molecular weight for Paraxanthine-¹³C₄,¹⁵N₃ compared to the unlabeled compound.

PropertyValueReference
Chemical FormulaC₇H₈N₄O₂--INVALID-LINK--
Molecular Weight180.16 g/mol --INVALID-LINK--
Melting Point297-299 °C--INVALID-LINK--
SolubilityDMSO: ~30 mg/mL, Ethanol: ~0.5 mg/mL--INVALID-LINK--
AppearanceCrystalline solid--INVALID-LINK--

Toxicity Data

The toxicological data for paraxanthine is summarized in the following table. It is important to note that this data is for the unlabeled compound.

TestResultSpeciesReference
LD₅₀ (Oral)829.20 mg/kgRat--INVALID-LINK--
Intraperitoneal TDLO600 mg/kgMouse--INVALID-LINK--

Experimental Protocols

Paraxanthine-¹³C₄,¹⁵N₃ is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of paraxanthine in a biological matrix.

4.1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh the required amount of Paraxanthine-¹³C₄,¹⁵N₃ and dissolve it in an appropriate solvent such as methanol or DMSO.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent to the desired concentrations for spiking into calibration standards and quality control samples.

4.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition an Oasis HLB SPE plate with 1 mL of methanol followed by 1 mL of water.[4]

  • Loading: To 50 µL of the biological sample (e.g., plasma), add 150 µL of the internal standard working solution and 100 µL of water. Load the entire mixture onto the SPE plate.[4]

  • Washing: Wash the SPE plate with 1 mL of water to remove interferences.[4]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[4]

4.3. LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of paraxanthine.

ParameterTypical Value
LC ColumnSymmetryShield RP18 or equivalent[4]
Mobile Phase AFormic acid in water[4]
Mobile Phase BMethanol/water/formic acid mixture[4]
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass SpectrometerTriple quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) for Paraxanthinem/z 181.0[4]
Product Ion (Q3) for Paraxanthinem/z 124.3[4]
Precursor Ion (Q1) for Paraxanthine-¹³C₄,¹⁵N₃m/z 184.0 (example for -d3)
Product Ion (Q3) for Paraxanthine-¹³C₄,¹⁵N₃m/z 124.3 (example for -d3)

4.4. Method Validation Parameters

A summary of typical validation parameters for an LC-MS/MS method for paraxanthine is provided below.

ParameterTypical ValueReference
Linearity Range20 - 500 pg/mg--INVALID-LINK--
Precision (%RSD)< 12%--INVALID-LINK--
Accuracy (%bias)< 7%--INVALID-LINK--
Recovery> 85%--INVALID-LINK--

Signaling Pathways

Paraxanthine exerts its biological effects through multiple signaling pathways. The two primary mechanisms are antagonism of adenosine receptors and inhibition of phosphodiesterases.

5.1. Adenosine Receptor Antagonism

Paraxanthine acts as a non-selective antagonist at adenosine A₁ and A₂ₐ receptors. By blocking the binding of adenosine, it prevents the inhibitory effects of adenosine on neuronal activity, leading to increased wakefulness and alertness.

Adenosine_Receptor_Antagonism Adenosine Adenosine AdenosineReceptor Adenosine Receptor (A1 / A2A) Adenosine->AdenosineReceptor Binds & Activates Paraxanthine Paraxanthine Paraxanthine->AdenosineReceptor Blocks G_Protein G-Protein AdenosineReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase CellularResponse Inhibitory Cellular Response cAMP->CellularResponse Decreased production leads to reduced inhibitory signaling

Caption: Paraxanthine blocks adenosine receptors, preventing cellular inhibition.

5.2. Phosphodiesterase (PDE) Inhibition

Paraxanthine is a non-selective inhibitor of phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, paraxanthine increases intracellular levels of these second messengers, leading to a variety of downstream effects.

PDE_Inhibition Paraxanthine Paraxanthine PDE Phosphodiesterase (PDE) Paraxanthine->PDE Inhibits AMP_GMP AMP / GMP PDE->AMP_GMP Hydrolyzes to cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE Substrate PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates Downstream Downstream Cellular Effects PKA_PKG->Downstream

Caption: Paraxanthine inhibits PDEs, increasing cAMP/cGMP and downstream signaling.

Storage and Disposal

6.1. Storage

Store Paraxanthine-¹³C₄,¹⁵N₃ in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be kept away from oxidizing agents.[1] For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.

6.2. Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

This document is intended as a guide and does not replace a thorough risk assessment for specific laboratory procedures. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional safety protocols.

References

An In-depth Technical Guide to Natural Abundance Correction for Paraxanthine-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for correcting the natural abundance of stable isotopes in mass spectrometry analysis, with a specific focus on Paraxanthine-¹³C₄,¹⁵N₃. Accurate correction is critical for distinguishing between experimentally introduced isotopes and those naturally present, ensuring the precise quantification of labeled compounds in tracer studies and other quantitative analyses.[1][2]

Introduction to Natural Abundance and its Significance

In nature, elements exist as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons. For instance, carbon is predominantly ¹²C, but about 1.1% of natural carbon is the heavier isotope ¹³C.[3][4] Similarly, nitrogen is mainly ¹⁴N, with approximately 0.37% being ¹⁵N.[5][6]

In mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), the presence of these naturally occurring heavy isotopes contributes to the measured isotopic distribution of a molecule. This natural isotopic distribution can interfere with the interpretation of data from stable isotope labeling experiments, where isotopes like ¹³C and ¹⁵N are intentionally incorporated into molecules to trace metabolic pathways or serve as internal standards.[2] Therefore, a natural abundance correction is essential to accurately determine the true level of isotopic enrichment.

Chemical Properties of Paraxanthine

Paraxanthine, a major metabolite of caffeine, is a xanthine derivative with the chemical formula C₇H₈N₄O₂.[7][8][9][10][11] Its structure and elemental composition are fundamental to understanding its isotopic distribution.

Table 1: Chemical Properties of Paraxanthine

PropertyValue
Chemical Formula C₇H₈N₄O₂
Monoisotopic Mass 180.0647 g/mol
Molecular Weight 180.16 g/mol

Source: PubChem, PhytoHub[7][10]

The isotopically labeled internal standard, Paraxanthine-¹³C₄,¹⁵N₃, is specifically designed for use in quantitative mass spectrometry-based assays.[12]

Principles of Natural Abundance Correction

The goal of natural abundance correction is to remove the contribution of naturally occurring heavy isotopes from the measured mass spectrum of an isotopically labeled compound. This allows for the determination of the true isotopic enrichment from the labeling experiment. The most common and robust method for this correction is the matrix correction method .[1][13]

This method involves the following key steps:

  • Determine the theoretical isotopic distribution of the unlabeled compound: This is calculated based on the natural abundances of all isotopes of each element in the molecule.

  • Construct a correction matrix: This matrix relates the theoretical isotopic distribution of the unlabeled compound to the observed mass isotopomer distribution of the labeled compound.

  • Solve for the corrected isotopic distribution: By applying the correction matrix to the measured data of the labeled compound, the contribution from natural abundance is subtracted, yielding the true isotopic enrichment.

Detailed Experimental Protocol

This protocol outlines the steps for acquiring the necessary data for natural abundance correction of Paraxanthine-¹³C₄,¹⁵N₃.

4.1. Materials and Reagents

  • Unlabeled Paraxanthine standard (≥98% purity)

  • Paraxanthine-¹³C₄,¹⁵N₃ labeled standard

  • High-purity solvents for mass spectrometry (e.g., acetonitrile, methanol, water)

  • Appropriate columns and buffers for Liquid Chromatography (LC) if separation is required

4.2. Instrumentation

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of accurate mass measurements.

  • Liquid chromatography system for sample introduction (optional but recommended for complex matrices).

4.3. Experimental Workflow

Experimental Workflow for Natural Abundance Correction cluster_0 Data Acquisition cluster_1 Data Processing A Prepare Unlabeled Paraxanthine Standard C Analyze Unlabeled Standard by MS A->C B Prepare Labeled Paraxanthine-13C4,15N3 Sample D Analyze Labeled Sample by MS B->D E Extract Mass Spectra of Unlabeled Paraxanthine C->E F Extract Mass Spectra of Labeled Paraxanthine D->F G Determine Experimental Isotopic Distribution of Unlabeled Paraxanthine E->G I Apply Correction to Labeled Data F->I H Construct Correction Matrix G->H H->I J Obtain Corrected Isotopic Distribution I->J

Figure 1: Experimental workflow for natural abundance correction.

4.4. Step-by-Step Procedure

  • Sample Preparation:

    • Prepare a stock solution of unlabeled Paraxanthine at a known concentration in a suitable solvent.

    • Prepare the experimental sample containing Paraxanthine-¹³C₄,¹⁵N₃. The concentration should be within the linear range of the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Analyze the unlabeled Paraxanthine standard using the mass spectrometer. Acquire high-resolution mass spectra to clearly resolve the isotopic peaks.

    • Analyze the experimental sample containing Paraxanthine-¹³C₄,¹⁵N₃ under the identical instrumental conditions.

  • Data Extraction:

    • From the analysis of the unlabeled standard, extract the intensities of the monoisotopic peak (M₀) and the subsequent isotopic peaks (M+1, M+2, etc.).

    • From the analysis of the labeled sample, extract the intensities of the mass isotopomer peaks.

Data Presentation and Calculations

5.1. Natural Isotopic Abundances

The calculations for natural abundance correction rely on the known natural abundances of the stable isotopes of each element in Paraxanthine.

Table 2: Natural Abundances of Relevant Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H0.015
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Source: IUPAC, NIST

5.2. Theoretical Isotopic Distribution of Unlabeled Paraxanthine

The theoretical isotopic distribution of unlabeled Paraxanthine (C₇H₈N₄O₂) can be calculated based on the binomial expansion of the isotopic abundances for each element. This provides the expected relative intensities of the M+1, M+2, etc., peaks relative to the monoisotopic peak (M₀).

Table 3: Calculated Theoretical Isotopic Distribution of Unlabeled Paraxanthine

Mass IsotopomerRelative Intensity (%)
M₀ (C₇H₈N₄O₂)100.00
M+18.05
M+20.35
M+30.01

Note: These values are calculated based on the natural abundances in Table 2 and represent the theoretical contribution to the mass spectrum.

5.3. Correction Matrix Calculation

The correction matrix is constructed based on the probabilities of the different isotopologues. For a simplified representation, considering only ¹³C and ¹⁵N contributions, the matrix would account for the probability of a molecule with a certain number of labels also containing naturally abundant heavy isotopes. The construction of a full correction matrix is complex and often performed using specialized software.

5.4. Applying the Correction

The correction is applied by solving the following matrix equation:

M_measured = C * M_corrected

Where:

  • M_measured is the vector of measured mass isotopomer intensities of the labeled sample.

  • C is the correction matrix.

  • M_corrected is the vector of the corrected mass isotopomer intensities, representing the true isotopic enrichment.

By inverting the correction matrix and multiplying it with the measured intensity vector, the corrected intensities are obtained:

M_corrected = C⁻¹ * M_measured

Signaling Pathways and Logical Relationships

The process of natural abundance correction can be visualized as a logical workflow.

Logical Workflow of Natural Abundance Correction cluster_input Inputs cluster_process Correction Process cluster_output Output unlabeled_data Unlabeled Paraxanthine MS Data (M₀, M+1, M+2...) build_matrix Construct Correction Matrix (C) Relates Unlabeled to Labeled unlabeled_data->build_matrix labeled_data Labeled Paraxanthine-¹³C₄,¹⁵N₃ MS Data (Measured Intensities) apply_correction Apply Correction M_corrected = C⁻¹ * M_measured labeled_data->apply_correction isotope_abundances Natural Isotopic Abundances (¹³C, ¹⁵N, etc.) calc_theoretical Calculate Theoretical Distribution Based on Isotope Abundances isotope_abundances->calc_theoretical calc_theoretical->build_matrix build_matrix->apply_correction corrected_distribution Corrected Isotopic Distribution (True Enrichment) apply_correction->corrected_distribution

Figure 2: Logical workflow of the natural abundance correction process.

Conclusion

The accurate correction for the natural abundance of stable isotopes is a non-negotiable step in quantitative mass spectrometry utilizing isotopically labeled standards like Paraxanthine-¹³C₄,¹⁵N₃. By following a systematic experimental protocol and applying the matrix correction method, researchers can confidently remove the confounding contributions of naturally occurring isotopes, leading to precise and reliable quantification of their compounds of interest. This guide provides the foundational knowledge and practical steps necessary to implement this crucial data correction procedure in a research or drug development setting.

References

Unraveling the Molecular Signature: A Technical Guide to the MS/MS Fragmentation Pattern of Paraxanthine-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the tandem mass spectrometry (MS/MS) fragmentation pattern of the isotopically labeled internal standard, Paraxanthine-¹³C₄,¹⁵N₃. Understanding the distinct fragmentation signature of this molecule is paramount for its use in robust and accurate quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies of caffeine. This document outlines the predicted fragmentation pathways, presents a detailed experimental protocol for its analysis, and visualizes the associated biochemical signaling cascades.

Predicted MS/MS Fragmentation Pattern of Paraxanthine-¹³C₄,¹⁵N₃

Paraxanthine, the major metabolite of caffeine in humans, undergoes characteristic fragmentation in MS/MS analysis. The fragmentation of the stable isotope-labeled standard, Paraxanthine-¹³C₄,¹⁵N₃, follows the same pathways, but with a predictable mass shift in the resulting product ions due to the incorporation of four ¹³C and three ¹⁵N atoms. The primary fragmentation mechanism for paraxanthine involves the neutral loss of methyl isocyanate (O=C=NCH₃).

Based on the known fragmentation of unlabeled paraxanthine and the isotopic labeling, the predicted fragmentation pattern is detailed below. The exact position of the labels may vary slightly by manufacturer, but the following represents a common labeling scheme for such standards, where the core purine ring and methyl groups are labeled to ensure a mass shift in the major fragments.

Table 1: Predicted Precursor and Product Ions for Paraxanthine-¹³C₄,¹⁵N₃ in Positive Ionization Mode

AnalytePrecursor Ion (m/z)Predicted Major Product Ion (m/z)Neutral Loss
Paraxanthine (unlabeled)181.07124.05CH₃NCO (57.02 Da)
Paraxanthine-¹³C₄,¹⁵N₃ 188.09 129.07 ¹³C¹²C₂H₃¹⁵N¹⁴NCO (60.03 Da)

Note: The predicted m/z values are based on the monoisotopic masses of the most common isotopes.

The following diagram illustrates the predicted fragmentation pathway:

fragmentation_pathway precursor Paraxanthine-¹³C₄,¹⁵N₃ Precursor Ion [M+H]⁺ m/z = 188.09 product Product Ion [M+H - ¹³C¹²C₂H₃¹⁵N¹⁴NCO]⁺ m/z = 129.07 precursor->product CID loss Neutral Loss (Methyl Isocyanate) ¹³C¹²C₂H₃¹⁵N¹⁴NCO

Predicted MS/MS fragmentation of Paraxanthine-¹³C₄,¹⁵N₃.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed methodology for the analysis of paraxanthine, utilizing Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard. The protocol is a composite of established methods and can be adapted based on specific instrumentation and matrix requirements.[1][2][3][4]

Sample Preparation (Human Plasma)

A protein precipitation method is commonly employed for plasma samples:

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (Paraxanthine-¹³C₄,¹⁵N₃ in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

  • Vortex mix and transfer to an autosampler vial for injection.

The following diagram outlines the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation MS/MS Detection MS/MS Detection Chromatographic Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

General workflow for the LC-MS/MS analysis of paraxanthine.
Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation from other caffeine metabolites like theophylline, which can be isobaric.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150°C.

    • Desolvation Temperature: 350 - 450°C.

    • Nebulizer Gas: Nitrogen, instrument-specific optimized pressure.

  • MRM Transitions:

    • Paraxanthine: 181.1 → 124.1

    • Paraxanthine-¹³C₄,¹⁵N₃: 188.1 → 129.1 (This should be optimized based on the actual fragmentation observed).

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Signaling Pathways of Paraxanthine

Paraxanthine exerts its physiological effects through multiple mechanisms, primarily as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[5][6] These actions lead to downstream effects on neurotransmitter release and intracellular signaling.

The diagram below illustrates the key signaling pathways influenced by paraxanthine:

signaling_pathway Paraxanthine Paraxanthine AdenosineReceptor Adenosine A1 & A2A Receptors Paraxanthine->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) Paraxanthine->PDE Inhibition AC Adenylate Cyclase AdenosineReceptor->AC Inhibition cAMP cAMP PDE->cAMP Degradation AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation DopamineRelease Increased Dopamine Release PKA->DopamineRelease NeuronalActivity Increased Neuronal Activity PKA->NeuronalActivity

Signaling pathways modulated by paraxanthine.

Paraxanthine's antagonism of adenosine receptors removes the natural inhibitory brake on neuronal activity, leading to increased wakefulness and alertness.[5] Its inhibition of phosphodiesterases prevents the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, contributing to increased neuronal excitability and enhanced dopamine release in brain regions like the striatum.[6]

Conclusion

The use of Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard is essential for the accurate quantification of paraxanthine in biological matrices. This guide provides the foundational knowledge of its MS/MS fragmentation pattern, a detailed experimental protocol for its implementation in a bioanalytical workflow, and an overview of its physiological signaling pathways. By leveraging this information, researchers and scientists can develop and validate robust analytical methods for advancing our understanding of caffeine metabolism and its physiological effects.

References

Methodological & Application

Application Notes and Protocols for the Use of Paraxanthine-¹³C₄,¹⁵N₃ as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraxanthine (1,7-dimethylxanthine) is the major metabolite of caffeine in humans, accounting for approximately 84% of its metabolism. The ratio of paraxanthine to caffeine in biological fluids is a well-established biomarker for phenotyping the activity of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in the metabolism of numerous drugs and xenobiotics. Accurate and precise quantification of paraxanthine is therefore essential for clinical and pharmacological research.

The use of a stable isotope-labeled internal standard is critical for achieving high-quality quantitative data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Paraxanthine-¹³C₄,¹⁵N₃ is an ideal internal standard for the quantification of paraxanthine as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thus ensuring the reliability of the results.

These application notes provide a detailed protocol for the use of Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard for the quantitative analysis of paraxanthine in biological matrices such as plasma, serum, and urine.

Caffeine Metabolism and CYP1A2 Phenotyping

Caffeine is primarily metabolized in the liver by the CYP1A2 enzyme through three main demethylation pathways, leading to the formation of paraxanthine, theobromine, and theophylline. The dominant pathway is the N3-demethylation to paraxanthine. The metabolic ratio of paraxanthine to caffeine is, therefore, a reliable indicator of CYP1A2 enzyme activity.

caffeine_metabolism caffeine Caffeine (1,3,7-trimethylxanthine) theobromine Theobromine (3,7-dimethylxanthine) caffeine->theobromine ~12% theophylline Theophylline (1,3-dimethylxanthine) caffeine->theophylline ~4% cyp1a2 CYP1A2 (major pathway, ~84%) caffeine->cyp1a2 paraxanthine Paraxanthine (1,7-dimethylxanthine) cyp1a2->paraxanthine

Figure 1: Major metabolic pathway of caffeine.

Experimental Protocols

This section outlines the necessary steps for the preparation of reagents and samples, as well as the conditions for LC-MS/MS analysis.

Materials and Reagents
  • Paraxanthine (analytical standard)

  • Paraxanthine-¹³C₄,¹⁵N₃ (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, serum, urine)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates.

Preparation of Standard and Internal Standard Solutions

3.2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve paraxanthine and Paraxanthine-¹³C₄,¹⁵N₃ in methanol to prepare individual stock solutions of 1 mg/mL.

  • Store the stock solutions at -20°C.

3.2.2. Working Standard Solutions

  • Prepare a series of working standard solutions of paraxanthine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water). These will be used to spike the blank biological matrix for the calibration curve.

3.2.3. Internal Standard Working Solution

  • Prepare a working solution of Paraxanthine-¹³C₄,¹⁵N₃ by diluting the stock solution. The final concentration of the internal standard should be optimized based on the expected analyte concentration and instrument response. A common starting concentration is 100 ng/mL.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required sensitivity. Two common methods are protein precipitation and solid-phase extraction.

3.3.1. Protein Precipitation (for Plasma or Serum)

  • To 100 µL of plasma or serum sample, add 20 µL of the Paraxanthine-¹³C₄,¹⁵N₃ internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Inject into the LC-MS/MS system.

3.3.2. Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)

  • To 200 µL of the biological sample, add 20 µL of the Paraxanthine-¹³C₄,¹⁵N₃ internal standard working solution.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Inject into the LC-MS/MS system.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum, Urine) add_is Add Paraxanthine-¹³C₄,¹⁵N₃ Internal Standard sample->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction evap_recon Evaporation and Reconstitution extraction->evap_recon injection Injection into LC-MS/MS System evap_recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Paraxanthine calibration->quantification

Figure 2: General experimental workflow.
LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument and application.

3.4.1. Liquid Chromatography

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

3.4.2. Tandem Mass Spectrometry

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

The precursor ion for Paraxanthine-¹³C₄,¹⁵N₃ will be higher than that of unlabeled paraxanthine due to the incorporation of heavier isotopes. The fragmentation pattern is expected to be similar, with the product ions also showing a corresponding mass shift. The exact m/z values should be confirmed by direct infusion of the standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Paraxanthine181.1124.1Optimize for your instrument
96.1Optimize for your instrument
Paraxanthine-¹³C₄,¹⁵N₃ 188.1 128.1 Optimize for your instrument
99.1 Optimize for your instrument

Note: The exact m/z values may vary slightly depending on the instrument's calibration and resolution. Collision energies need to be optimized for the specific mass spectrometer being used to achieve the best sensitivity.

Data Presentation and Quantitative Analysis

A calibration curve should be constructed by plotting the peak area ratio of paraxanthine to Paraxanthine-¹³C₄,¹⁵N₃ against the concentration of the paraxanthine standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation Summary

A summary of typical validation parameters for a similar LC-MS/MS method for paraxanthine quantification is presented below.[1][2]

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quant. 0.1 - 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Matrix Effect Compensated by the internal standard
Sample Data Analysis

The concentration of paraxanthine in unknown samples is calculated using the linear regression equation derived from the calibration curve. The CYP1A2 phenotype can then be assessed by calculating the molar ratio of paraxanthine to caffeine.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape Incompatible reconstitution solvent, column degradationReconstitute in the initial mobile phase. Replace the column.
Low Sensitivity Suboptimal MS/MS parameters, poor sample recoveryOptimize collision energy and other MS parameters. Evaluate and optimize the sample preparation procedure.
High Variability Inconsistent sample preparation, matrix effectsEnsure consistent and precise pipetting. Confirm the internal standard is compensating for matrix effects.
Interference Peaks Contamination, co-eluting isobaric compoundsUse high-purity solvents and reagents. Optimize chromatographic separation.

Conclusion

The use of Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard provides a robust and reliable method for the quantitative analysis of paraxanthine in biological matrices by LC-MS/MS. This protocol offers a solid foundation for researchers to develop and validate their own assays for applications such as CYP1A2 phenotyping and other pharmacokinetic studies. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.

References

Quantification of Paraxanthine in Human Plasma Using Isotope Dilution Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of paraxanthine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates the use of a stable isotope-labeled internal standard, Paraxanthine-¹³C₄,¹⁵N₃, to ensure high accuracy and precision, a critical requirement in clinical and drug development research.

Introduction

Paraxanthine (1,7-dimethylxanthine) is the major metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[1] The ratio of paraxanthine to caffeine in plasma is a valuable biomarker for assessing the activity of the cytochrome P450 1A2 (CYP1A2) enzyme, which plays a crucial role in the metabolism of numerous drugs and xenobiotics.[2][3][4] Accurate quantification of paraxanthine is therefore essential for phenotyping studies, therapeutic drug monitoring, and understanding drug-drug interactions. This application note describes a robust and validated LC-MS/MS method for the reliable determination of paraxanthine in human plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical method, compiled from various validation studies.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r)
Paraxanthine0.1 - 100> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelWithin-Run Precision (%RSD)Between-Run Precision (%RSD)Accuracy (%Bias)
ParaxanthineLow QC (0.3 ng/mL)< 10%< 10%± 15%
Medium QC (10 ng/mL)< 8%< 8%± 15%
High QC (80 ng/mL)< 5%< 5%± 15%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Paraxanthine> 85%< 15%

Experimental Protocols

A detailed description of the experimental procedures for the quantification of paraxanthine in human plasma is provided below.

Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for sample cleanup.

  • Materials:

    • Human plasma samples

    • Acetonitrile (ACN), HPLC grade

    • Paraxanthine-¹³C₄,¹⁵N₃ internal standard (IS) working solution (100 ng/mL in ACN)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the Paraxanthine-¹³C₄,¹⁵N₃ internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more thorough cleanup, which can be beneficial for reducing matrix effects.

  • Materials:

    • Oasis HLB SPE cartridges (30 mg, 1 cc)

    • Human plasma samples

    • Paraxanthine-¹³C₄,¹⁵N₃ internal standard (IS) working solution (100 ng/mL in water)

    • Methanol, HPLC grade

    • Water, HPLC grade

    • 5% Methanol in water

    • Nitrogen evaporator

    • Reconstitution solution (10% Methanol in water)

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Mix 100 µL of human plasma with 20 µL of the Paraxanthine-¹³C₄,¹⁵N₃ internal standard working solution.

    • Load the plasma mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of reconstitution solution.

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Paraxanthine: Precursor ion (Q1) m/z 181.1 → Product ion (Q3) m/z 124.1

      • Paraxanthine-¹³C₄,¹⁵N₃ (IS): Precursor ion (Q1) m/z 188.1 → Product ion (Q3) m/z 128.1

    • Source Parameters (to be optimized for the specific instrument):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Visualizations

Caffeine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of caffeine to its major metabolites, including paraxanthine.

Caffeine_Metabolism Caffeine Caffeine Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2)

Caption: Major metabolic pathways of caffeine.

Experimental Workflow

This diagram outlines the key steps in the quantification of paraxanthine from human plasma samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Sample Add_IS Add Paraxanthine-¹³C₄,¹⁵N₃ Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for paraxanthine analysis.

References

Application Notes and Protocols for Paraxanthine Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the preparation of urine samples for the quantitative analysis of paraxanthine, a major metabolite of caffeine. The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans and its concentration in urine is often measured to assess caffeine metabolism and cytochrome P450 1A2 (CYP1A2) enzyme activity.[1][2] Accurate and reliable quantification of paraxanthine requires robust sample preparation techniques to remove interfering substances from the complex urine matrix.[3] This document outlines three common and effective methods for urine sample preparation: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the "Dilute-and-Shoot" method.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation method depends on the analytical technique employed (e.g., HPLC-UV, LC-MS/MS, GC-MS), the required sensitivity, and the desired sample throughput.

Technique Principle Advantages Disadvantages Typical Application
Solid-Phase Extraction (SPE) Differential partitioning of analytes between a solid sorbent and a liquid mobile phase.High recovery and clean extracts, potential for automation.Can be more time-consuming and costly than other methods.LC-MS/MS, GC-MS, HPLC-UV where high sensitivity is required.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Simple, inexpensive, and effective for a wide range of analytes.Can be labor-intensive, may use large volumes of organic solvents.HPLC-UV, GC-MS.
Dilute-and-Shoot Simple dilution of the sample with a suitable solvent before direct injection.High throughput, simple, and cost-effective.Potential for significant matrix effects, lower sensitivity.High-throughput screening with LC-MS/MS.

Experimental Workflows

The following diagrams illustrate the general workflows for each sample preparation technique.

SPE_Workflow Urine Urine Sample Condition Condition SPE Cartridge (e.g., Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (e.g., Water) Load->Wash Elute Elute Paraxanthine (e.g., Methanol, Dichloromethane/Isopropanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Figure 1: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow Urine Urine Sample (pH adjustment may be required) AddSolvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Urine->AddSolvent Vortex Vortex/Mix AddSolvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC-UV or GC-MS Analysis Reconstitute->Analysis Dilute_and_Shoot_Workflow Urine Urine Sample Dilute Dilute with Solvent (e.g., 0.1% Formic Acid) Urine->Dilute Filter Filter (Optional) Dilute->Filter Analysis Direct Injection into LC-MS/MS Filter->Analysis

References

Application of Paraxanthine-¹³C₄,¹⁵N₃ in Pharmacokinetic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans and possesses its own distinct pharmacological profile.[1][2][3] Understanding its pharmacokinetics is crucial for evaluating the overall effects of caffeine consumption and for the development of new therapeutic agents. Stable isotope-labeled internal standards, such as Paraxanthine-¹³C₄,¹⁵N₃, are indispensable tools in pharmacokinetic studies. Their use in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise and accurate quantification of the analyte in biological matrices, overcoming challenges like ion suppression.[4][5] This application note provides an overview of the use of Paraxanthine-¹³C₄,¹⁵N₃ in pharmacokinetic modeling, including detailed experimental protocols and data presentation.

Key Applications

  • Internal Standard in Bioanalytical Methods: Paraxanthine-¹³C₄,¹⁵N₃ serves as an ideal internal standard for the quantification of paraxanthine in biological samples such as plasma, urine, saliva, and hair.[4][6] Its chemical and physical properties are nearly identical to the unlabeled paraxanthine, but it is distinguishable by its mass, ensuring accurate measurement.

  • Pharmacokinetic Studies: Enables the precise determination of key pharmacokinetic parameters of paraxanthine, including clearance, volume of distribution, and half-life.[7]

  • Metabolic Studies: Facilitates the investigation of caffeine metabolism and the activity of drug-metabolizing enzymes like Cytochrome P450 CYP1A2.[6][8] The ratio of paraxanthine to caffeine is often used as a biomarker for CYP1A2 activity.[6][9]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Plasma Samples

This protocol is a representative method for extracting paraxanthine from plasma prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Paraxanthine-¹³C₄,¹⁵N₃ internal standard (IS) solution

  • Methanol

  • Water

  • OASIS® HLB SPE plate

Procedure:

  • Condition the SPE plate wells with methanol, followed by water.

  • Load 50.0 µL of the plasma sample, 150 µL of the Paraxanthine-¹³C₄,¹⁵N₃ internal standard solution, and 100 µL of water into each well.

  • Wash the SPE plate with water to remove interfering substances.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[9]

LC-MS/MS Analysis

This protocol outlines a general method for the quantification of paraxanthine using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions (example):

  • Column: SymmetryShield RP18 or equivalent

  • Mobile Phase A: Formic acid in water

  • Mobile Phase B: Methanol / water / formic acid mixture

  • Flow Rate: Isocratic or gradient elution, depending on the specific method requirements

  • Injection Volume: 5-20 µL

  • Column Temperature: 40°C[10]

Tandem Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Resolution: Unit/Unit

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paraxanthine: Precursor ion (Q1 m/z) 181.0 → Product ion (Q3 m/z) 124.3

    • Paraxanthine-¹³C₄,¹⁵N₃ (IS): The specific m/z values would be determined based on the exact isotopic labeling pattern. For a hypothetical Paraxanthine-¹³C₄,¹⁵N₃, the precursor ion would be approximately 188.0. The product ion would be determined through infusion and optimization.

Note: It is crucial to ensure chromatographic separation of paraxanthine from its isomer theophylline, as they can have the same MS/MS transition.[9]

Data Presentation

The use of Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard allows for the accurate determination of pharmacokinetic parameters. Below are examples of such data presented in a structured format.

Table 1: Pharmacokinetic Parameters of Paraxanthine in Humans (Oral Administration)
ParameterValueUnits
Total Plasma Clearance2.20ml min⁻¹ kg⁻¹
Unbound Plasma Clearance4.14ml min⁻¹ kg⁻¹
Half-life (t₁/₂)3.1h
Volume of Distribution (Vd)0.63-0.72L kg⁻¹
Unbound Volume of Distribution1.18L kg⁻¹

Data sourced from a study in six healthy male volunteers.[7]

Table 2: Pharmacokinetic Parameters of Paraxanthine in Rats (IV Bolus Injection)
ParameterValue (at 10 mg/kg dose)Units
Half-life (t₁/₂)1hr
Elimination Rate Constant0.70hr⁻¹
Apparent Volume of Distribution1.50liters/kg
Total Clearance0.90liter/hr/kg

Data from a study in adult male rats showing first-order kinetics at this dose.[11]

Visualizations

Caffeine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of caffeine, leading to the formation of paraxanthine.

Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine Demethylation Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine Demethylation Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline Demethylation CYP1A2 CYP1A2 (~80%) CYP1A2->Caffeine Other_Enzymes Other Enzymes (~20%) Other_Enzymes->Caffeine

Caption: Metabolic pathway of caffeine to its primary metabolites.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for a pharmacokinetic study utilizing a stable isotope-labeled internal standard.

cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Dosing of Subject with Analyte (e.g., Caffeine) B Biological Sample Collection (e.g., Blood, Plasma) at Timed Intervals A->B C Sample Processing and Storage B->C D Spiking of Sample with Paraxanthine-¹³C₄,¹⁵N₃ (IS) C->D E Sample Extraction (e.g., SPE, Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Quantification of Analyte and IS Peak Areas F->G H Generation of Concentration-Time Curve G->H I Pharmacokinetic Modeling (e.g., Non-compartmental analysis) H->I J Determination of PK Parameters (AUC, Cmax, t1/2, etc.) I->J

Caption: Workflow for a typical pharmacokinetic study.

References

Application Note: High-Precision CYP1A2 Phenotyping Using Paraxanthine/Caffeine Ratio with Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in human drug metabolism, responsible for the biotransformation of numerous therapeutic drugs and procarcinogens.[1] The activity of CYP1A2 exhibits significant inter-individual variability, which can affect drug efficacy and toxicity.[2] Consequently, accurate phenotyping of CYP1A2 activity is crucial for personalized medicine and in drug development. Caffeine is a widely accepted and safe probe drug for assessing CYP1A2 activity in vivo.[2][3] The primary metabolic pathway of caffeine is N-3-demethylation to paraxanthine, a reaction predominantly catalyzed by CYP1A2.[4][5] Therefore, the metabolic ratio of paraxanthine to caffeine in biological fluids such as plasma or saliva serves as a reliable index of CYP1A2 activity.[3][6]

For the highest accuracy and precision in quantifying caffeine and paraxanthine, particularly with a sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is indispensable. Paraxanthine-¹³C₄,¹⁵N₃ is an ideal internal standard for the quantification of paraxanthine. Its identical chemical and physical properties to the analyte, but distinct mass, allows for the correction of variability during sample preparation and analysis, thereby ensuring highly reliable results.[7] This application note provides a detailed protocol for a CYP1A2 phenotyping assay using caffeine as a probe drug and Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard for the accurate measurement of the paraxanthine/caffeine ratio in human saliva.

Principle of the Assay

After a controlled oral dose of caffeine, the concentrations of both caffeine and its major metabolite, paraxanthine, are measured in saliva samples collected at a specific time point. Saliva is a preferred matrix due to its non-invasive collection method.[8] The molar ratio of paraxanthine to caffeine is then calculated to determine the CYP1A2 metabolic phenotype. A higher ratio indicates a more rapid metabolism of caffeine and thus higher CYP1A2 activity. The use of Paraxanthine-¹³C₄,¹⁵N₃ and a corresponding stable isotope-labeled caffeine (e.g., caffeine-¹³C₃) as internal standards in an LC-MS/MS method minimizes analytical error and enhances the reliability of the quantification.[7]

Experimental Protocols

1. Subject Preparation and Caffeine Administration

  • Subject Requirements: Healthy volunteers should abstain from all sources of caffeine (e.g., coffee, tea, soda, chocolate) for at least 24 hours prior to the study.[9]

  • Caffeine Dosing: Administer a single oral dose of 100 mg of caffeine to each subject.[3][9]

2. Saliva Sample Collection

  • Timing: Collect saliva samples 4 to 6 hours after caffeine administration. This time frame has been shown to provide a strong correlation with caffeine clearance.[3][6]

  • Procedure:

    • Rinse the mouth with water 10 minutes before sample collection.

    • Collect approximately 1-2 mL of saliva into a clean collection tube.

    • Immediately store the samples at -20°C or lower until analysis.

3. Sample Preparation (Protein Precipitation)

This protocol is adapted from a method for direct determination in various human matrices.[10]

  • Reagents and Materials:

    • Methanol (LC-MS grade)

    • Internal Standard (IS) working solution: A solution containing Paraxanthine-¹³C₄,¹⁵N₃ (e.g., 20 ng/mL) and a caffeine stable isotope analog (e.g., caffeine-¹³C₃, 40 ng/mL) in 80:20 methanol:water.[7]

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw saliva samples at room temperature.

    • In a microcentrifuge tube, add 100 µL of saliva.

    • Add 200 µL of the internal standard working solution in methanol.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrumentation used.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).[11]

    • Mobile Phase A: 0.1% formic acid in water.[11]

    • Mobile Phase B: 0.1% formic acid in methanol.[11]

    • Flow Rate: 0.3 mL/min.[11]

    • Injection Volume: 5 µL.

    • Gradient Elution: A linear gradient can be optimized to ensure separation of paraxanthine from other caffeine metabolites like theophylline, which can have the same mass transition.[12]

      • Example Gradient: Start at 5% B, increase to 35% B over 3 minutes, increase to 95% B over 1 minute, hold for 1 minute, then return to initial conditions and equilibrate.[11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for each analyte and internal standard should be optimized. Example transitions are provided in the table below.

Data Presentation

Table 1: Example MRM Transitions for LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
Caffeine 195.1 138.1
Caffeine-¹³C₃ (IS) 198.1 141.1
Paraxanthine 181.1 124.0

| Paraxanthine-¹³C₄,¹⁵N₃ (IS) | 188.1 | 128.0 |

Table 2: Summary of Assay Validation Parameters from Literature This table summarizes typical performance characteristics for LC-MS/MS assays quantifying caffeine and paraxanthine in biological fluids.

Parameter Caffeine Paraxanthine Reference
Linearity Range (Saliva) 0.05 - 5.00 µg/mL 0.05 - 2.50 µg/mL [9]
Linearity Range (Plasma) 0.025 - 5.00 µg/mL 0.025 - 2.50 µg/mL [9]
Intra-assay Precision < 15% < 15% [9]
Inter-assay Precision < 15% < 15% [9]
Accuracy < 15% < 15% [9]
Detection Limit (Saliva) 0.015 µg/mL 0.015 µg/mL [9]

| Extraction Recovery | ~70% | ~70% |[9] |

5. Data Analysis

  • Quantification: Generate calibration curves for caffeine and paraxanthine by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibrators.

  • Calculate Concentrations: Determine the concentrations of caffeine and paraxanthine in the saliva samples from the calibration curves.

  • Calculate Metabolic Ratio: Calculate the molar ratio of paraxanthine to caffeine.

    • Molar Mass of Caffeine: 194.19 g/mol

    • Molar Mass of Paraxanthine: 180.17 g/mol

    • Ratio = [Paraxanthine concentration (ng/mL) / 180.17] / [Caffeine concentration (ng/mL) / 194.19]

Visualizations

Caffeine Metabolism Pathway via CYP1A2 Caffeine Caffeine (1,3,7-Trimethylxanthine) CYP1A2 CYP1A2 (Primary Pathway, ~80%) Caffeine->CYP1A2 Other_Enzymes Other Enzymes (e.g., CYP2E1) Caffeine->Other_Enzymes Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Theophylline Theophylline (1,3-Dimethylxanthine) CYP1A2->Paraxanthine N-3 Demethylation Other_Enzymes->Theobromine N-1 Demethylation Other_Enzymes->Theophylline N-7 Demethylation

Caption: Caffeine Metabolism by CYP1A2.

Experimental Workflow for CYP1A2 Phenotyping cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase A Subject Preparation (24h Caffeine Abstinence) B Oral Administration (100 mg Caffeine) A->B C Saliva Collection (4-6 hours post-dose) B->C D Sample Preparation (Protein Precipitation with IS) C->D E LC-MS/MS Analysis D->E F Data Processing (Quantification) E->F G Calculation of Paraxanthine/Caffeine Ratio F->G H CYP1A2 Phenotype Determination G->H

Caption: CYP1A2 Phenotyping Workflow.

References

Application Note: Robust Solid-Phase Extraction Protocol for Paraxanthine Quantification in Biological Matrices using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine and a significant biomarker for assessing caffeine metabolism and liver enzyme activity, particularly CYP1A2.[1][2] Accurate quantification of paraxanthine in complex biological matrices such as plasma, urine, and hair is crucial for clinical and toxicological studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The inclusion of an isotopically labeled internal standard, such as deuterated paraxanthine (paraxanthine-d3), is essential for correcting matrix effects and variabilities during sample processing and instrumental analysis, thereby ensuring high accuracy and precision.[5][6]

This application note provides a detailed protocol for the solid-phase extraction of paraxanthine from biological samples using a labeled internal standard. The protocol is designed to be robust and applicable to various research settings.

Experimental Protocols

This section outlines the detailed methodology for the solid-phase extraction of paraxanthine.

Materials and Reagents:

  • SPE Cartridges: Reversed-phase cartridges (e.g., Oasis HLB, Strata-X™, Discovery DSC-18)[2][7][8]

  • Paraxanthine Standard: Analytical grade

  • Labeled Internal Standard: Paraxanthine-d3 or other suitable isotopically labeled analog[5]

  • Methanol (MeOH): HPLC grade

  • Water: Deionized or HPLC grade

  • Sample Matrix: Plasma, urine, or hair digest

  • Nitrogen Gas: For solvent evaporation

Internal Standard Spiking:

To ensure accurate quantification, the isotopically labeled internal standard should be added to the sample before initiating the SPE process.[9] This accounts for any analyte loss during the extraction and cleanup steps. A typical final concentration for the labeled standard in the sample is 100 ng/mL.[8]

Solid-Phase Extraction Protocol:

The following is a generalized SPE protocol that can be adapted based on the specific SPE cartridge and sample matrix.

  • Cartridge Conditioning:

    • Pass 2 mL of methanol through the SPE cartridge.

    • Pass 2 mL of water through the cartridge. Do not allow the cartridge to dry out before loading the sample.[4][8]

  • Sample Loading:

    • Take a pre-determined volume of the biological sample (e.g., 100 µL of plasma) and add the labeled internal standard.[8]

    • Dilute the sample with water (e.g., add 1 mL of water to 100 µL of plasma).[8]

    • Load the entire sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove interfering polar compounds.[7]

  • Elution:

    • Elute the paraxanthine and the internal standard from the cartridge with 2 mL of methanol.[7][8]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 25°C.[8]

    • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[8]

Data Presentation

The use of a labeled internal standard in conjunction with a validated SPE protocol results in excellent analytical performance. The following table summarizes typical quantitative data for the analysis of paraxanthine.

ParameterTypical ValueReference
Recovery >85%[1][2]
Linearity Range 20 - 500 pg/mg (in hair)[1][2]
4.1 - 3000 ng/mL (in plasma)[5]
Precision (%RSD) <12%[1][2]
Accuracy (%Bias) <7%[1][2]
Lower Limit of Quantification (LLOQ) 4.1 ng/mL (in plasma)[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of paraxanthine.

SPE_Workflow Sample Sample Preparation (e.g., 100 µL Plasma + Labeled IS) Condition 1. Cartridge Conditioning (2 mL MeOH, then 2 mL H₂O) Load 2. Sample Loading (Diluted Sample) Condition->Load Load Sample Wash 3. Washing (2 mL H₂O) Load->Wash Remove Polar Interferences Elute 4. Elution (2 mL MeOH) Wash->Elute Isolate Analyte Dry 5. Dry-down & Reconstitution (N₂ stream, then Mobile Phase) Elute->Dry Concentrate Sample Analysis LC-MS/MS Analysis Dry->Analysis

Caption: Workflow diagram of the solid-phase extraction protocol for paraxanthine.

Conclusion

This application note details a reliable and efficient solid-phase extraction protocol for the quantification of paraxanthine in biological samples. The incorporation of a labeled internal standard is a critical step to ensure the accuracy and precision of the results. The described method, coupled with LC-MS/MS analysis, provides a robust platform for researchers in clinical and pharmaceutical settings. The provided workflow and performance data serve as a valuable resource for the development and implementation of paraxanthine analysis in the laboratory.

References

Chromatographic Conditions for the Separation of Paraxanthine and Its Isomers: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraxanthine, the primary metabolite of caffeine in humans, coexists with its structural isomers, theobromine and theophylline. Accurate and robust analytical methods are crucial for pharmacokinetic, toxicological, and clinical studies. This document provides detailed application notes and protocols for the chromatographic separation of paraxanthine and its isomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with various detection techniques. This guide is intended to assist researchers, scientists, and drug development professionals in establishing effective separation methodologies.

Introduction

Paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine) are isomers with the same chemical formula (C₇H₈N₄O₂) and molecular weight.[1] Due to their structural similarity, their chromatographic separation can be challenging. Paraxanthine is the main metabolite of caffeine, and the ratio of paraxanthine to caffeine can be used to assess CYP1A2 enzyme activity.[2][3] Therefore, a clear separation of these isomers is essential for accurate quantification.

This application note details various validated chromatographic methods for the simultaneous determination of these compounds in biological matrices such as plasma, serum, urine, and saliva.

Chromatographic Methods and Data

A variety of chromatographic techniques have been successfully employed for the separation of paraxanthine and its isomers. Reversed-phase HPLC (RP-HPLC) is the most common approach, often utilizing C18 columns.[4][5][6] However, other stationary phases and techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Gas Chromatography-Mass Spectrometry (GC-MS) have also been reported.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer a robust and widely accessible approach for the analysis of these xanthine derivatives. The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Table 1: HPLC Conditions for the Separation of Paraxanthine and its Isomers

ColumnMobile PhaseFlow Rate (mL/min)DetectionSample MatrixReference
TSK gel ODS-80TM (5 µm, 150 x 4.6 mm)Methanol:0.1 M NaH₂PO₄ (30:70, v/v)0.8UV (274 nm)Human Plasma[4]
Zorbax SB-Aq (3.5 µm, 100 x 2.1 mm)Gradient: (A) 10 mM phosphate buffer (pH 6.8), (B) Acetonitrile1.0UV (273 nm)Serum[9]
SymmetryShield RP18Gradient: (A) Formic acid in water, (B) Methanol/water/formic acid mixtureNot SpecifiedMS/MSHuman Plasma[10]
C18 (5 µm)Acetonitrile:Acetic acid:H₂O (100:1:899)Not SpecifiedUV (280 nm)Saliva and Plasma[2]
Hypersil ODS (100 x 4.5 mm)Chloroform:Isopropanol (85:15)1.5UV (280 nm)Serum or Saliva[11]
C18 bonded reversed-phase columnAcetonitrile:Tetrahydrofuran:Acetate buffer (10 mM, pH 5.0) (5:1:94, v/v/v)Not SpecifiedUVHuman Serum[12]
Luna C18(2) (150 x 4.6 mm)Gradient: Sodium acetate trihydrate (pH 5.0) and Methanol0.8UV (272 nm)Urine[13]
RP-18e columnGradient: 0.05% TFA in water and Acetonitrile0.8DAD (275 nm)Urine[14]
Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC systems, with their smaller particle size columns, offer faster analysis times and improved resolution.

Table 2: UPLC-MS/MS Conditions for the Separation of Paraxanthine and its Isomers

ColumnMobile PhaseFlow Rate (mL/min)DetectionSample MatrixReference
Acquity UPLC HSS T3 (1.8 µm, 50 x 2.1 mm)Gradient elutionNot SpecifiedMS/MSRat Plasma[15]
ACQUITY HPLC® BEH HILICNot SpecifiedNot SpecifiedMS/MSPlasma[8]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity but often requires derivatization of the analytes.

Table 3: GC-MS Conditions for the Separation of Paraxanthine and its Isomers

ColumnDerivatization AgentDetectionSample MatrixReference
Not SpecifiedN-methyl-N-trimethylsilyl-trifluoroacetamide-1% trimethylchlorosilaneMSHorse Urine[7]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the sensitivity required. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation (PPT) for Plasma Samples [8][16]

  • To 100 µL of plasma, add 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and inject it into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Serum/Saliva [2][5]

  • To 200 µL of serum or saliva, add an appropriate internal standard.

  • Add 2 mL of a chloroform:isopropanol (85:15, v/v) mixture.

  • Vortex for 30 seconds.

  • Centrifuge at 2000 rpm for 5 minutes.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Urine [7][10][17]

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of the plasma or urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.

Visualizations

Chemical Structures

The structural similarities and differences between paraxanthine and its isomers are key to understanding their chromatographic behavior.

Caption: Chemical structures of paraxanthine and its isomers.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of paraxanthine and its isomers from biological samples.

Workflow Sample Biological Sample (Plasma, Urine, Saliva) Preparation Sample Preparation (PPT, LLE, or SPE) Sample->Preparation Extraction Analysis Chromatographic Separation (HPLC or UPLC) Preparation->Analysis Injection Detection Detection (UV or MS/MS) Analysis->Detection Elution Quantification Data Analysis and Quantification Detection->Quantification Signal Processing

Caption: General workflow for chromatographic analysis.

Conclusion

The successful chromatographic separation of paraxanthine from its isomers, theobromine and theophylline, is achievable through careful method development. Reversed-phase HPLC and UPLC with C18 columns are the most widely used and effective techniques. The choice of mobile phase composition, detector, and sample preparation protocol should be tailored to the specific application and matrix to ensure accurate and reliable quantification. The methods and protocols outlined in this application note provide a solid foundation for researchers to develop and validate their own analytical procedures for these important analytes.

References

Application Notes and Protocols for Absolute Quantification of Paraxanthine in Metabolomics using Paraxanthine-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paraxanthine (1,7-dimethylxanthine) is the major metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[1] The ratio of paraxanthine to caffeine is a well-established biomarker for phenotyping the activity of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in the metabolism of numerous drugs and xenobiotics. Accurate and precise quantification of paraxanthine in biological matrices is therefore essential for clinical pharmacology studies, therapeutic drug monitoring, and personalized medicine.

Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for absolute quantification of small molecules in complex biological samples. This method utilizes a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass. The SIL-IS is spiked into the sample at a known concentration at the beginning of the sample preparation process, correcting for variability in sample extraction, matrix effects, and instrument response.

This document provides detailed application notes and protocols for the absolute quantification of paraxanthine in metabolomics studies using Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard.

Key Applications

  • CYP1A2 Phenotyping: Determination of the paraxanthine/caffeine ratio in plasma, saliva, or urine to assess CYP1A2 enzyme activity.

  • Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) of caffeine and its metabolites.

  • Metabolomics Research: Absolute quantification of paraxanthine as part of broader metabolomic profiling to understand metabolic pathways and disease states.

  • Drug Development: Assessing potential drug-drug interactions involving the CYP1A2 enzyme.

Experimental Workflow

The following diagram illustrates the general workflow for the absolute quantification of paraxanthine using a stable isotope-labeled internal standard.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Saliva) Spike Spike with Paraxanthine-¹³C₄,¹⁵N₃ (IS) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LC Chromatographic Separation (UPLC/HPLC) Drydown->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Quantification Absolute Quantification (Calibration Curve) Integration->Quantification

Caption: General experimental workflow for paraxanthine quantification.

Metabolic Pathway of Caffeine

Understanding the metabolic conversion of caffeine to paraxanthine is crucial for interpreting quantitative data. The primary pathway involves the demethylation of caffeine by the CYP1A2 enzyme.

caffeine_metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% CYP1A2 Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine ~12% Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline ~4% Metabolites Further Metabolites Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites

Caption: Major metabolic pathways of caffeine in humans.

Protocol 1: Absolute Quantification of Paraxanthine in Human Plasma

This protocol details a method for the sensitive and accurate quantification of paraxanthine in human plasma using Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard.

1. Materials and Reagents

  • Paraxanthine (analytical standard)

  • Paraxanthine-¹³C₄,¹⁵N₃ (internal standard)

  • Caffeine (analytical standard)

  • Caffeine-¹³C₃ (internal standard for caffeine, optional)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Standards and Internal Standard Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of paraxanthine and Paraxanthine-¹³C₄,¹⁵N₃ in methanol.

  • Calibration Standards: Serially dilute the paraxanthine stock solution with a 50:50 methanol:water mixture to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Paraxanthine-¹³C₄,¹⁵N₃ stock solution with a 50:50 methanol:water mixture.

3. Sample Preparation

  • Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of the 100 ng/mL Paraxanthine-¹³C₄,¹⁵N₃ internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE) (Optional, for increased cleanliness):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

4. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Paraxanthine181.1124.125
Paraxanthine-¹³C₄,¹⁵N₃ (IS) 188.1 128.1 25 *
Caffeine195.1138.120
Caffeine-¹³C₃ (IS)198.1140.120

Note: The MRM transitions for Paraxanthine-¹³C₄,¹⁵N₃ are estimated based on the known fragmentation pattern of paraxanthine and the mass shift from the isotopic labels. The precursor ion (Q1) is calculated as the monoisotopic mass of unlabeled paraxanthine (~180.06 Da) + 4 (from ¹³C₄) + 3 (from ¹⁵N₃) + 1 (for [M+H]⁺) ≈ 188.1. The major product ion of paraxanthine (m/z 124.1) corresponds to a neutral loss of C₂H₃NO. Assuming the labeled carbons and nitrogens are part of the core structure retained in the fragment, the product ion (Q3) would also be shifted by the mass of the labels. It is highly recommended to confirm these transitions by direct infusion of the Paraxanthine-¹³C₄,¹⁵N₃ standard into the mass spectrometer.

5. Data Analysis

  • Integrate the peak areas for the analyte (paraxanthine) and the internal standard (Paraxanthine-¹³C₄,¹⁵N₃).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of paraxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: High-Throughput Quantification of Paraxanthine in Human Saliva

This protocol is optimized for rapid analysis of a large number of saliva samples, which is often required for large-scale clinical studies.

1. Materials and Reagents

  • Same as Protocol 1, with the substitution of human plasma for human saliva (drug-free).

2. Preparation of Standards and Internal Standard Working Solutions

  • Prepare as described in Protocol 1.

3. Sample Preparation (Direct Protein Precipitation)

  • Thaw Saliva Samples: Thaw frozen human saliva samples.

  • Spike Internal Standard: To 50 µL of saliva, add 10 µL of the 100 ng/mL Paraxanthine-¹³C₄,¹⁵N₃ internal standard working solution.

  • Protein Precipitation: Add 150 µL of ice-cold methanol containing 0.1% formic acid. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the supernatant to an autosampler vial for injection.

4. LC-MS/MS Analysis

  • LC System: UPLC system for rapid gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 30 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A rapid gradient can be employed, for example, starting at 2% B, ramping to 98% B in 2 minutes, holding for 0.5 minutes, and re-equilibrating for 0.5 minutes for a total run time of 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Parameters: Same as in Protocol 1.

5. Data Analysis

  • Follow the same data analysis procedure as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative data for paraxanthine and caffeine in various biological matrices. These values can serve as a reference for expected concentration ranges in metabolomics and clinical studies.

Table 1: Paraxanthine and Caffeine Concentrations in Human Plasma

Study TypeAnalyteConcentration Range (ng/mL)Notes
After 150 mg Caffeine DoseParaxanthine500 - 2000Peak concentration reached after 4-6 hours.
After 150 mg Caffeine DoseCaffeine1000 - 4000Peak concentration reached after 1-2 hours.
Habitual Coffee DrinkersParaxanthine200 - 1500Varies with consumption habits.
Habitual Coffee DrinkersCaffeine500 - 3000Varies with consumption habits.

Table 2: Paraxanthine and Caffeine Concentrations in Human Saliva

Study TypeAnalyteConcentration Range (µg/mL)Notes
After 100 mg Caffeine DoseParaxanthine0.05 - 2.50Saliva concentrations are generally lower than plasma.
After 100 mg Caffeine DoseCaffeine0.05 - 5.00Good correlation with plasma concentrations.

Table 3: Paraxanthine/Caffeine Ratio for CYP1A2 Phenotyping

Biological MatrixTime Point after Caffeine DoseTypical Ratio RangeInterpretation
Plasma4-6 hours0.2 - 1.5Higher ratio indicates faster CYP1A2 metabolism.
Saliva4-6 hours0.2 - 1.2Correlates well with plasma ratio.

Table 4: Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 5 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Extraction Recovery> 85%

Troubleshooting and Method Considerations

  • Isomeric Separation: Paraxanthine is isomeric with theophylline, and they can have similar fragmentation patterns. Chromatographic separation is crucial for accurate quantification. The protocols described above should provide sufficient resolution.

  • Matrix Effects: Although the use of a stable isotope-labeled internal standard corrects for matrix effects, it is good practice to assess them during method development, especially when working with new biological matrices.

  • Contamination: Caffeine and its metabolites are ubiquitous. Care should be taken to avoid contamination from external sources during sample collection and preparation.

  • Stability: Paraxanthine is generally stable in biological matrices when stored at -80°C. However, freeze-thaw stability should be evaluated during method validation.

Conclusion

The use of Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard provides a robust and reliable method for the absolute quantification of paraxanthine in various biological matrices. The detailed protocols and reference data presented in these application notes will aid researchers, scientists, and drug development professionals in implementing accurate and precise metabolomic and clinical pharmacology studies centered on paraxanthine and caffeine metabolism.

References

Application Notes and Protocols for Preparing Calibration Standards with Paraxanthine-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraxanthine, the primary metabolite of caffeine in humans, is a molecule of significant interest in pharmacological and toxicological research. Accurate quantification of paraxanthine in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as Paraxanthine-¹³C₄,¹⁵N₃, is the gold standard for quantitative analysis by mass spectrometry (MS). This internal standard mimics the physicochemical properties of the analyte, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

These application notes provide detailed protocols for the preparation of calibration standards using Paraxanthine-¹³C₄,¹⁵N₃ for the quantification of paraxanthine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of paraxanthine in biological matrices. These values can serve as a reference for method development and validation.

Table 1: Linearity and Sensitivity of Paraxanthine Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Reference
Human Plasma0.5 - 5000.50.15[1]
Human Serum0.5 - 30 (mg/L)0.1 (mg/L)0.03 (mg/L)[2]
Human Saliva0.05 - 2.5 (µg/mL)0.05 (µg/mL)0.015 (µg/mL)[3]
Human Hair20 - 500 (pg/mg)20 (pg/mg)Not Reported[4]
Rat Plasma2.5 - 12002.5Not Reported[3]

Table 2: Precision and Accuracy of Paraxanthine Quantification

Biological MatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Reference
Human PlasmaLow< 5.0< 8.0± 10.0[5]
Medium< 4.0< 7.0± 8.0[5]
High< 3.0< 6.0± 7.0[5]
Human HairLow< 12.0< 12.0< 7.0[4]
High< 10.0< 10.0< 5.0[4]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of a primary stock solution of Paraxanthine-¹³C₄,¹⁵N₃ and subsequent working standard solutions.

Materials:

  • Paraxanthine-¹³C₄,¹⁵N₃ (solid)

  • Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of Paraxanthine-¹³C₄,¹⁵N₃ solid using a calibrated analytical balance.

    • Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.

    • Add a small amount of methanol to dissolve the solid completely.

    • Bring the solution to the final volume of 1 mL with methanol.

    • Cap the flask and vortex thoroughly to ensure homogeneity.

    • This is your Primary Stock Solution (1 mg/mL) . Store at -20°C or -80°C for long-term stability.[6]

  • Intermediate Stock Solution Preparation (e.g., 10 µg/mL):

    • Allow the Primary Stock Solution to equilibrate to room temperature.

    • Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL Primary Stock Solution into a 1 mL volumetric flask.

    • Bring the solution to the final volume with methanol.

    • This is your Intermediate Stock Solution (10 µg/mL) .

  • Working Internal Standard (IS) Solution Preparation (e.g., 100 ng/mL):

    • Transfer 10 µL of the 10 µg/mL Intermediate Stock Solution into a 1 mL volumetric flask.

    • Bring the solution to the final volume with the appropriate reconstitution solvent for your analytical method (e.g., 50:50 methanol:water).

    • This is your Working IS Solution (100 ng/mL) . This solution will be added to all calibration standards, quality control samples, and unknown samples.

Protocol 2: Preparation of Calibration Curve Standards

This protocol describes the preparation of a series of calibration standards by serial dilution.

Materials:

  • Paraxanthine (unlabeled analytical standard)

  • Methanol (LC-MS grade)

  • Blank biological matrix (e.g., drug-free human plasma)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Analyte Stock Solution Preparation (e.g., 1 mg/mL):

    • Prepare a 1 mg/mL stock solution of unlabeled paraxanthine following the same procedure as for the internal standard (Protocol 1, Step 1).

  • Serial Dilution for Calibration Standards:

    • Prepare a series of working standard solutions of the unlabeled paraxanthine in a suitable solvent (e.g., methanol) by serial dilution from the 1 mg/mL stock solution. The concentrations should cover the expected range of the analyte in the samples.

    • Example for a 0.5 - 500 ng/mL calibration curve:

      • Prepare an intermediate stock of 10 µg/mL.

      • From the 10 µg/mL stock, prepare working standards of 1000 ng/mL, 500 ng/mL, 250 ng/mL, 100 ng/mL, 50 ng/mL, 25 ng/mL, 10 ng/mL, and 5 ng/mL.

  • Spiking into Biological Matrix:

    • For each calibration point, spike a small volume (e.g., 5 µL) of the corresponding unlabeled paraxanthine working standard solution into a fixed volume of the blank biological matrix (e.g., 95 µL). This creates the matrix-matched calibration standards.

    • The final concentrations in the matrix will be, for example, 500, 250, 125, 50, 25, 12.5, 5, and 2.5 ng/mL.

  • Addition of Internal Standard:

    • To each matrix-matched calibration standard, add a fixed volume of the Working IS Solution (e.g., 100 µL of 100 ng/mL Paraxanthine-¹³C₄,¹⁵N₃).

  • Sample Preparation:

    • Process the calibration standards using the same extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as the unknown samples.

Mandatory Visualizations

Signaling Pathway of Paraxanthine

Paraxanthine exerts its physiological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs).

Paraxanthine_Signaling Paraxanthine Paraxanthine AdenosineReceptor Adenosine Receptors (A1, A2A) Paraxanthine->AdenosineReceptor Antagonism PDE Phosphodiesterase 9 (PDE9) Paraxanthine->PDE Inhibition AdenylateCyclase Adenylate Cyclase AdenosineReceptor->AdenylateCyclase Inhibition (A1) Activation (A2A) cAMP cAMP AdenylateCyclase->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation DownstreamA Downstream Cellular Responses (e.g., Neurotransmission) PKA->DownstreamA Phosphorylation cGMP cGMP PDE->cGMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation DownstreamB Downstream Cellular Responses (e.g., Vasodilation, Neurotransmission) PKG->DownstreamB Phosphorylation

Caption: Paraxanthine's dual mechanism of action.

Experimental Workflow for Calibration Standard Preparation and Analysis

The following diagram illustrates the general workflow for preparing and analyzing calibration standards for a bioanalytical method using an internal standard.

Calibration_Workflow cluster_prep Standard Preparation cluster_analysis Sample Processing and Analysis cluster_quant Quantification Stock_Analyte Prepare Analyte Stock Solution Working_Analyte Prepare Analyte Working Solutions (Serial Dilution) Stock_Analyte->Working_Analyte Stock_IS Prepare IS (Paraxanthine-¹³C₄,¹⁵N₃) Stock Solution Working_IS Prepare Working IS Solution Stock_IS->Working_IS Spike_Matrix Spike Blank Matrix with Analyte Working Solutions Working_Analyte->Spike_Matrix Add_IS Add Working IS to all Standards Working_IS->Add_IS Spike_Matrix->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Acquisition Data Acquisition (Peak Area Ratios) LCMS->Data_Acquisition Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) Data_Acquisition->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Workflow for calibration standard preparation and analysis.

Conclusion

The use of Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard is essential for the development of robust and reliable quantitative bioanalytical methods for paraxanthine. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately prepare calibration standards and validate their analytical methods. Adherence to these detailed procedures will ensure the generation of high-quality data for a wide range of research and clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Matrix Effects with Paraxanthine-13C4,15N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Paraxanthine-13C4,15N3 as an internal standard to mitigate matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow.

Question: Why am I observing poor accuracy and precision in my paraxanthine quantification, even when using this compound?

Answer:

Poor accuracy and precision, despite the use of a stable isotope-labeled internal standard (SIL-IS), can often be attributed to differential matrix effects, where the analyte and the internal standard are affected differently by co-eluting matrix components. Here is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Co-elution of Paraxanthine and this compound

  • Rationale: The fundamental principle of using a SIL-IS is that it co-elutes with the analyte, ensuring both experience the same ionization conditions. A slight shift in retention time can expose the analyte and IS to different matrix components, leading to varied ion suppression or enhancement.

  • Action:

    • Prepare a sample of paraxanthine and this compound in a clean solvent (e.g., mobile phase).

    • Inject this sample into your LC-MS/MS system.

    • Carefully examine the chromatograms for the analyte and the internal standard. They should have identical retention times. A slight separation, sometimes caused by the deuterium isotope effect in deuterated standards, can lead to differential matrix effects.[1]

Step 2: Quantitatively Assess Matrix Effects

  • Rationale: It is crucial to determine the extent of ion suppression or enhancement. The post-extraction spike method is the gold standard for this assessment.[2]

  • Action:

    • Follow the detailed "Protocol 1: Quantitative Assessment of Matrix Effects" provided in the Experimental Protocols section.

    • Perform this assessment using at least six different lots of your biological matrix to evaluate the variability of the matrix effect.[1]

Step 3: Optimize Sample Preparation

  • Rationale: The most effective way to combat matrix effects is to remove the interfering components from the sample.[3] The choice of sample preparation technique can significantly impact the cleanliness of the final extract.[4]

  • Action:

    • If you are currently using protein precipitation (PPT), consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]

    • For plasma or serum samples, phospholipids are a major source of matrix effects.[5] Consider using SPE cartridges specifically designed for phospholipid removal.[5]

    • Refer to "Protocol 2: Comparison of Sample Preparation Techniques" to systematically evaluate the best method for your application.

Step 4: Refine Chromatographic Separation

  • Rationale: Improving the chromatographic resolution can separate paraxanthine from co-eluting matrix components.

  • Action:

    • Modify the Gradient: Adjust the mobile phase gradient to increase the separation between paraxanthine and any interfering peaks.

    • Change the Column: If gradient optimization is insufficient, try a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl) to alter selectivity.[1]

    • Consider UPLC: Ultra-performance liquid chromatography (UPLC) can provide significantly better resolution and is known to reduce matrix effects compared to traditional HPLC.[4]

The following diagram illustrates a troubleshooting workflow for addressing poor accuracy and precision.

G cluster_0 Troubleshooting Workflow Start Start Problem Poor Accuracy/Precision Start->Problem Check_Coelution Verify Analyte/IS Co-elution Problem->Check_Coelution Assess_ME Quantify Matrix Effects (Post-Extraction Spike) Check_Coelution->Assess_ME Co-elution Confirmed Optimize_Sample_Prep Enhance Sample Preparation (LLE/SPE) Assess_ME->Optimize_Sample_Prep Significant ME Detected Optimize_Chroma Refine Chromatography Optimize_Sample_Prep->Optimize_Chroma Resolution Problem Resolved Optimize_Chroma->Resolution

Caption: A step-by-step troubleshooting workflow for poor analytical performance.

Question: My this compound signal is suppressed or completely lost. What should I do?

Answer:

A suppressed or lost internal standard signal can compromise the entire analysis. This issue often points to severe matrix effects or problems with the mass spectrometer.

Step 1: Rule Out Instrument Issues

  • Rationale: Before investigating matrix effects, it's essential to ensure the instrument is performing correctly.

  • Action:

    • Clean the Ion Source: A contaminated ion source is a common reason for signal loss.[1] Follow the manufacturer's protocol for cleaning the ion source components.

    • Infuse a Standard Solution: Directly infuse a solution of this compound into the mass spectrometer. If a stable signal is observed, the issue is likely not with the MS detector itself but rather with the sample introduction or matrix.

    • Check Instrument Parameters: Verify that the correct MRM transition, collision energy, and other MS parameters for this compound are being used.

Step 2: Perform a Post-Column Infusion Experiment

  • Rationale: This experiment helps to identify the regions in your chromatogram where ion suppression is occurring.

  • Action:

    • While infusing a constant flow of this compound post-column, inject a blank, extracted matrix sample.

    • A dip in the baseline signal of the internal standard indicates the retention times at which matrix components are eluting and causing ion suppression.[2]

    • If the retention time of paraxanthine falls within one of these suppression zones, you will need to adjust your chromatography to shift its elution time.

Step 3: Re-evaluate Your Sample Preparation

  • Rationale: A complete loss of signal suggests a very "dirty" sample is being injected. Your current sample preparation method may be inadequate.

  • Action:

    • As detailed in the previous troubleshooting guide, consider more effective cleanup methods like SPE, especially techniques that target the removal of phospholipids.[3][5]

    • Diluting the sample extract with the mobile phase can also be a simple and effective way to reduce the concentration of interfering matrix components, provided the method has sufficient sensitivity.[3]

The following diagram outlines the process for diagnosing signal suppression.

G cluster_1 Diagnosing Signal Suppression Start IS Signal Lost Check_Instrument Verify Instrument Performance (Clean Source, Infuse Standard) Start->Check_Instrument Post_Column_Infusion Perform Post-Column Infusion Experiment Check_Instrument->Post_Column_Infusion Instrument OK Identify_Suppression_Zone Identify Retention Time of Suppression Post_Column_Infusion->Identify_Suppression_Zone Optimize_Chromatography Adjust Chromatography to Shift Analyte Elution Identify_Suppression_Zone->Optimize_Chromatography Re-evaluate_Sample_Prep Improve Sample Cleanup (SPE, Dilution) Optimize_Chromatography->Re-evaluate_Sample_Prep End Signal Restored Re-evaluate_Sample_Prep->End

Caption: A diagnostic workflow for investigating internal standard signal loss.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy and reproducibility of quantitative methods.[6][7]

Q2: How does this compound help correct for matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it has the same physicochemical properties as paraxanthine and will co-elute from the LC column. Because they elute together, both the analyte and the SIL-IS are exposed to the same matrix components at the same time and should experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[8]

Q3: What are the primary sources of matrix effects in biological samples?

A3: In biological matrices such as plasma and serum, phospholipids from cell membranes are a notorious cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[5] Other sources include salts, proteins, and other endogenous or exogenous compounds present in the sample.[1]

Q4: Can a SIL-IS like this compound fail to correct for matrix effects?

A4: Yes, under certain circumstances. The most common reason is a slight difference in retention time between the analyte and the SIL-IS, which can be caused by the "deuterium isotope effect" if deuterium is used for labeling. If this separation causes them to elute in regions with different concentrations of interfering matrix components, they will experience differential matrix effects, leading to inaccurate correction.[1] This is why verifying co-elution is a critical first step in troubleshooting.

Q5: What is the best sample preparation technique to minimize matrix effects for paraxanthine analysis?

A5: While the optimal technique can be matrix-dependent, solid-phase extraction (SPE) is generally considered superior to protein precipitation (PPT) and liquid-liquid extraction (LLE) for removing matrix interferences.[4] Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[4] For plasma samples, specialized SPE products that specifically target the removal of phospholipids are also highly effective.[5]

Data Presentation

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects. The values are representative and can vary based on the specific matrix and analytical method.

Sample Preparation TechniqueTypical Matrix Effect (%)*Analyte Recovery (%)Relative Cost & Complexity
Protein Precipitation (PPT) 50 - 150% (High Variability)> 90%Low
Liquid-Liquid Extraction (LLE) 80 - 120%60 - 90%Medium
Solid-Phase Extraction (SPE) 90 - 110%85 - 100%High
Phospholipid Removal SPE 95 - 105%> 90%High

*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value between 85-115% is often considered acceptable.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for paraxanthine.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • Paraxanthine reference standard.

  • This compound internal standard.

  • LC-MS grade solvents.

  • Your validated sample preparation materials (e.g., SPE cartridges).

Procedure:

  • Prepare Sample Set A (Analyte in Neat Solution):

    • Prepare a solution of paraxanthine in a clean solvent (e.g., initial mobile phase) at a known concentration (e.g., mid-range of your calibration curve).

  • Prepare Sample Set B (Post-Extraction Spike):

    • Process blank matrix samples from each of the six sources using your established sample preparation method.

    • After the final extraction step, but before any evaporation and reconstitution, spike the extracted matrix with the paraxanthine reference standard to achieve the same final concentration as in Set A.

  • LC-MS Analysis:

    • Inject and analyze both sets of samples using your LC-MS/MS method.

  • Data Analysis:

    • Calculate the average peak area for paraxanthine in Set A (Peak AreaNeat).

    • Calculate the average peak area for paraxanthine in Set B for each matrix source (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) for each source using the formula: Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100

    • Calculate the coefficient of variation (%CV) of the Matrix Effect across the different sources to assess the variability of the effect.

Protocol 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Objective: To determine the most effective sample preparation method for minimizing matrix effects for paraxanthine.

Materials:

  • A pooled lot of blank biological matrix.

  • Paraxanthine reference standard.

  • Reagents and materials for PPT (e.g., acetonitrile), LLE (e.g., methyl tert-butyl ether), and SPE (e.g., appropriate SPE cartridges).

Procedure:

  • Process aliquots of the same blank matrix pool using each of the three sample preparation techniques (PPT, LLE, and SPE).

  • Following extraction, spike the processed extracts with paraxanthine to a known concentration.

  • Prepare a neat solution of paraxanthine at the same concentration in the mobile phase.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1. The method yielding a Matrix Effect (%) closest to 100% with the lowest variability is considered the most effective at reducing matrix effects.

The following diagram illustrates the general principle of matrix effects in an electrospray ionization source.

G cluster_2 Mechanism of Ion Suppression ESI_Source ESI Droplet MS_Inlet To Mass Analyzer ESI_Source->MS_Inlet Ionization & Evaporation Analyte A Analyte->ESI_Source Matrix M Matrix->ESI_Source Suppressed_Signal Reduced Analyte Signal MS_Inlet->Suppressed_Signal

Caption: Matrix components (M) compete with the analyte (A) for ionization.

References

Improving signal intensity of Paraxanthine-13C4,15N3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Paraxanthine-13C4,15N3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal intensity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low signal or no signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?

A1: Low or no signal for an isotopically labeled internal standard like this compound can stem from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for Low Internal Standard Signal

G cluster_prep Standard Integrity cluster_sample_prep Sample Preparation cluster_lc LC System cluster_ms Mass Spectrometer start Low/No Signal for this compound prep Step 1: Verify Standard Preparation & Storage start->prep sample_prep Step 2: Evaluate Sample Preparation Efficiency prep->sample_prep Standard OK p1 Check concentration & dilution calculations lc Step 3: Check LC System Performance sample_prep->lc Extraction OK sp1 Assess extraction recovery ms Step 4: Optimize MS Parameters lc->ms LC System OK lc1 Confirm mobile phase composition & pH conclusion Signal Improved ms->conclusion MS Optimized ms1 Verify correct precursor/product ion m/z p2 Analyze a fresh, neat standard solution p1->p2 p3 Verify storage conditions (temperature, light) p2->p3 sp2 Evaluate matrix effects (ion suppression) sp1->sp2 sp3 Check for adsorption to labware sp2->sp3 lc2 Check for leaks and ensure stable flow rate lc1->lc2 lc3 Inspect column for degradation or clogs lc2->lc3 ms2 Optimize ion source parameters (e.g., voltage, gas flow) ms1->ms2 ms3 Clean the ion source ms2->ms3

Caption: Troubleshooting workflow for low internal standard signal.

  • Verify Standard Integrity: Directly inject a freshly prepared, neat solution of this compound to confirm its integrity and the instrument's response. Incorrect dilutions or degradation of the standard can lead to low signal.

  • Sample Preparation:

    • Extraction Recovery: The efficiency of your extraction method (e.g., protein precipitation, solid-phase extraction) may be low.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your internal standard.

  • LC-MS System:

    • Mobile Phase: Incorrect mobile phase composition can affect retention and ionization.

    • Ion Source: A dirty or improperly optimized ion source is a common cause of poor sensitivity.[1]

Q2: How can I determine if matrix effects are suppressing the signal of my this compound internal standard?

A2: Matrix effects, particularly ion suppression, can significantly reduce signal intensity. A post-extraction spike experiment is a standard method to evaluate this.

Experimental Protocol: Assessing Matrix Effects

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) without the internal standard. Spike the extracted matrix with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound before the extraction process.

  • Analyze and Calculate: Analyze all three sets by LC-MS. The matrix effect (ME) and recovery (RE) can be calculated as follows:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    A matrix effect value significantly below 100% indicates ion suppression.

Quantitative Data on Matrix Effects and Recovery for Paraxanthine

AnalyteMatrixExtraction MethodRecovery (%)Matrix Effect (%)Reference
ParaxanthineHairSPE>85Relative matrix effects <15% RSD[2][3]
ParaxanthinePlasmaProtein Precipitation86-98Not significant[4]
ParaxanthineDried Blood Spots-ExcellentMinimal[5]

Q3: What are the recommended starting parameters for an LC-MS/MS method for this compound?

A3: While optimal conditions should be determined empirically on your system, the following parameters from published methods provide a good starting point.

Experimental Protocol: LC-MS/MS Analysis of Paraxanthine

Liquid Chromatography:

ParameterExample Condition 1Example Condition 2
Column Waters Acquity UPLCSymmetryShield RP18
Mobile Phase A Water with formic acidFormic acid in water
Mobile Phase B Methanol/water/formic acid mixtureAcetonitrile with formic acid
Flow Rate 0.2 - 0.5 mL/min0.3 mL/min
Gradient A linear gradient appropriate for separation from caffeine and other metabolites.A linear gradient appropriate for separation.

Note: It is crucial to achieve chromatographic separation of paraxanthine from its isomer theophylline, as they can have the same MS/MS transition.[6]

Mass Spectrometry (Triple Quadrupole):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transition (Example) Q1: 184.0 m/z -> Q3: 124.3 m/z (This is an example for a deuterated standard, the exact m/z will depend on the labeling of your specific standard. For this compound, the precursor ion would be higher)
Ion Source Settings Capillary Voltage: ~3000 V, Nebulizer Pressure: ~30 psi, Drying Gas Temperature: ~320 °C

Note: Ion source parameters should be optimized to maximize the signal for your specific compound and LC conditions.[7]

LC-MS Method Development Workflow

G cluster_infusion Direct Infusion cluster_lc_dev LC Method Development cluster_integration System Integration & Optimization cluster_validation Method Validation infuse Infuse this compound to optimize MS parameters (e.g., fragmentor, collision energy) lc_dev Develop gradient to separate Paraxanthine from matrix interferences and isomers (e.g., Theophylline) infuse->lc_dev integrate Combine LC and MS; Optimize ion source parameters (gas flow, temp, voltage) with LC flow lc_dev->integrate validate Assess linearity, accuracy, precision, and matrix effects integrate->validate

Caption: A typical workflow for LC-MS method development.

Q4: My sample preparation involves Solid-Phase Extraction (SPE). How can I optimize this for better recovery of this compound?

A4: Optimizing your SPE protocol is critical for achieving high and reproducible recovery.

SPE Optimization Strategy

  • Sorbent Selection: For Paraxanthine, a reverse-phase sorbent like Strata-X™ (a modified styrene-divinylbenzene polymer) has been shown to be effective.[2][3]

  • Conditioning and Equilibration: Ensure the sorbent is properly wetted and equilibrated to the pH of the sample.

  • Loading: Do not exceed the capacity of the sorbent.

  • Wash Step: This is a critical step to remove interferences. Test different wash solvents. A weak organic solvent in water is often a good starting point.

  • Elution Step: Use a strong enough organic solvent to fully elute the analyte. Test different elution solvents (e.g., methanol, acetonitrile) and volumes to ensure complete elution.

Example of SPE Optimization Results

SPE StepVariable TestedObservation
Wash Solvent Different solvents evaluatedAn optimized wash step is crucial to remove interferences without losing the analyte.
Elution Solvent Different solvents and volumesElution with methanol has been shown to be effective.[6]

This data is generalized from typical SPE optimization procedures as described in the literature.[3]

References

Troubleshooting poor peak shape for Paraxanthine-13C4,15N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Paraxanthine-13C4,15N3 using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions to resolve poor peak shape for this compound.

Q1: What are the common causes of peak tailing for this compound and how can I fix it?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue when analyzing polar compounds like Paraxanthine.[1][2]

Potential Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Paraxanthine, being a polar compound, can have secondary interactions with residual silanol groups on silica-based reversed-phase columns, leading to tailing.[2][3]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[3][4] Consider using a column with a highly deactivated or end-capped stationary phase to minimize these interactions.[3][4]

  • Mobile Phase pH Close to Analyte's pKa: If the mobile phase pH is too close to the pKa of Paraxanthine, it can exist in multiple ionization states, causing peak tailing.[5][6]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1][2]

    • Solution: Reduce the injection volume or the concentration of the sample.[1]

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape.[2]

    • Solution: If other troubleshooting steps fail, try replacing the column.[3]

Q2: My this compound peak is fronting. What could be the cause and how do I resolve it?

Peak fronting, where the front half of the peak is broader than the latter half, can also occur and indicates a different set of potential problems.[7][8]

Potential Causes and Solutions:

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting.[1][8]

    • Solution: Dilute the sample or decrease the injection volume.[1]

  • Poor Sample Solubility or Incompatible Injection Solvent: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.[7]

    • Solution: Ensure the sample is fully dissolved. The injection solvent should ideally match the initial mobile phase composition or be weaker.[9]

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause peak fronting.[7][10] This affects all peaks in the chromatogram.[11]

    • Solution: If all peaks are fronting, the column may be damaged and require replacement.[11]

Q3: I am observing split peaks for this compound. What is the reason and what can I do?

Split peaks can be a complex issue arising from several factors before or during the separation.[7]

Potential Causes and Solutions:

  • Injection Solvent Mismatch: A significant difference in strength between the injection solvent and the mobile phase is a common cause of split peaks, especially for early eluting peaks.[5][7]

    • Solution: Match the injection solvent to the initial mobile phase conditions or use a weaker solvent for sample dilution.[5]

  • Blocked Column Frit or Void at Column Head: A blockage or void at the beginning of the column can cause the sample to be introduced unevenly, leading to split peaks for all analytes.[7][11]

    • Solution: Reverse-flushing the column may resolve a blocked frit. If a void has formed, the column will likely need to be replaced.[11]

  • Co-elution with an Interfering Compound: Although this compound is a stable isotope-labeled standard, an interfering compound with a similar mass-to-charge ratio could co-elute and cause a split peak. It is important to ensure proper separation from other caffeine metabolites like theophylline, which can have the same mass transition.[12][13]

    • Solution: Adjust the chromatographic method (e.g., gradient, mobile phase composition) to improve resolution.[7]

  • Sample Insolubility: If the analyte is not fully soluble in the mobile phase, it can lead to peak splitting.[5]

    • Solution: Ensure that the sample is completely dissolved in the injection solvent and that the solvent is miscible with the mobile phase.[5]

Q4: Can the isotopic purity of this compound affect peak shape?

While isotopic purity is more directly related to quantitative accuracy, significant issues could manifest as peak shape problems.

  • Isotopic Cross-Contamination: If the labeled internal standard contains a significant amount of the unlabeled analyte (or vice versa), and they are not perfectly co-eluted, it could appear as a shoulder or a split peak.[14]

    • Solution: Analyze the pure standard to check for isotopic purity. Ensure that the chromatographic conditions provide complete co-elution of the analyte and the internal standard to compensate for matrix effects.[15]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Paraxanthine

Paraxanthine is a polar analyte, making it suitable for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with appropriate mobile phase modifications.

  • HILIC Mode:

    • Initial Conditions: Start with a high percentage of organic solvent (e.g., 80-95% acetonitrile) and a low percentage of aqueous buffer (e.g., 5-20% of 10 mM ammonium formate or ammonium acetate).[16][17]

    • Gradient Elution: Gradually increase the aqueous component to elute the analyte.

    • Optimization: Adjust the buffer concentration and pH to optimize peak shape and retention. For HILIC, a minimum of 3% water is necessary to hydrate the stationary phase.[16]

  • Reversed-Phase Mode:

    • Mobile Phase: Use a mixture of water and an organic solvent like methanol or acetonitrile, with an acidic modifier.[18]

    • pH Adjustment: Add a small amount of formic acid or acetic acid (e.g., 0.1%) to the aqueous phase to achieve a pH of around 2-3. This will suppress the ionization of silanol groups on the column and ensure Paraxanthine is in a single ionic state.[4]

    • Gradient: Start with a low percentage of organic solvent and increase it to elute Paraxanthine.

Protocol 2: Sample Diluent and Injection Volume Test

  • Prepare a series of dilutions: Dilute your this compound stock solution in both the initial mobile phase composition and in a stronger solvent (e.g., 100% acetonitrile).

  • Inject a constant low volume: Inject a small, consistent volume (e.g., 1-2 µL) of each dilution.

  • Vary injection volume: Using a concentration that previously showed poor peak shape, inject decreasing volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL).

  • Analyze the results: Observe the peak shape at different concentrations and injection volumes. Improved peak shape at lower concentrations or volumes suggests column overload.[1] Better peak shape with the mobile-phase-matched diluent indicates a solvent mismatch issue.[5]

Data Presentation

Table 1: Typical LC-MS Parameters for Paraxanthine Analysis

ParameterReversed-Phase C18HILIC
Column e.g., 100 x 2.1 mm, 1.8 µme.g., 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Gradient 5-95% B over 5-10 min95-50% B over 5-10 min
Flow Rate 0.2 - 0.5 mL/min0.2 - 0.5 mL/min
Column Temperature 30 - 45 °C30 - 45 °C
Injection Volume 1 - 10 µL1 - 10 µL
Ionization Mode ESI PositiveESI Positive
MS/MS Transition Q1: 185.1 m/z -> Q3: 128.1 m/z (example for this compound)Q1: 185.1 m/z -> Q3: 128.1 m/z (example for this compound)

Note: These are starting parameters and should be optimized for your specific instrument and application.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Peak Shape for this compound start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System-wide issue likely (pre-column) check_all_peaks->system_issue Yes method_issue Method or analyte-specific issue check_all_peaks->method_issue No all_peaks_yes Yes check_frit_void Check for blocked frit or column void system_issue->check_frit_void fix_frit_void Reverse flush column or replace check_frit_void->fix_frit_void Yes check_connections Check for leaks or dead volume in connections check_frit_void->check_connections No frit_void_yes Yes end Peak Shape Improved fix_frit_void->end frit_void_no No check_connections->end all_peaks_no No peak_shape_type What is the peak shape? method_issue->peak_shape_type tailing_causes Potential Causes: - Secondary Interactions - Mobile Phase pH - Column Overload peak_shape_type->tailing_causes Tailing fronting_causes Potential Causes: - Sample Overload - Incompatible Injection Solvent peak_shape_type->fronting_causes Fronting splitting_causes Potential Causes: - Injection Solvent Mismatch - Co-elution - Sample Insolubility peak_shape_type->splitting_causes Splitting tailing Tailing optimize_ph Adjust mobile phase pH (2 units from pKa) tailing_causes->optimize_ph reduce_load Reduce sample concentration/volume optimize_ph->reduce_load change_column Use end-capped or different chemistry column reduce_load->change_column change_column->end fronting Fronting reduce_load_front Reduce sample concentration/volume fronting_causes->reduce_load_front match_solvent_front Match injection solvent to mobile phase reduce_load_front->match_solvent_front match_solvent_front->end splitting Splitting match_solvent_split Match injection solvent to mobile phase splitting_causes->match_solvent_split optimize_method Optimize chromatography for better resolution match_solvent_split->optimize_method check_solubility Ensure sample is fully dissolved optimize_method->check_solubility check_solubility->end

Caption: A workflow diagram for troubleshooting poor peak shape.

Cause_Effect_Peak_Shape Cause and Effect of Poor Peak Shape cluster_causes Potential Causes cluster_effects Observed Peak Shape Issue cause1 Column Overload (Mass or Volume) effect1 Peak Tailing cause1->effect1 effect2 Peak Fronting cause1->effect2 cause2 Secondary Silanol Interactions cause2->effect1 cause3 Injection Solvent Mismatch (Stronger than Mobile Phase) cause3->effect2 effect3 Split Peak cause3->effect3 cause4 Blocked Frit / Column Void cause4->effect2 cause4->effect3 cause5 Mobile Phase pH near pKa cause5->effect1

Caption: Logical relationships between causes and peak shape issues.

References

Technical Support Center: Isotopic Interference in Paraxanthine-13C4,15N3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address isotopic interference in the analysis of Paraxanthine using a 13C4,15N3-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern in the analysis of Paraxanthine-13C4,15N3?

A1: Isotopic interference, also known as crosstalk, occurs when the isotopic signature of the unlabeled analyte (Paraxanthine) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This is a concern because Paraxanthine contains naturally occurring heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). Although present at low natural abundance, at high concentrations of unlabeled Paraxanthine, the signal from its isotopologues (molecules containing one or more heavy isotopes) can overlap with the mass-to-charge ratio (m/z) of the labeled internal standard. This overlap can lead to an artificially inflated response for the internal standard, resulting in inaccurate quantification of the analyte, non-linear calibration curves, and compromised data integrity.

Q2: What are the primary indicators of isotopic interference in my Paraxanthine assay?

A2: The following observations may indicate the presence of isotopic interference:

  • Non-linear calibration curves: Particularly a positive bias at the upper limit of quantification (ULOQ) where the analyte concentration is highest.

  • Inaccurate quality control (QC) sample results: Especially at high and low concentrations.

  • Signal detection in blank samples: A noticeable peak in the internal standard channel when analyzing a blank sample spiked with a high concentration of unlabeled Paraxanthine.

  • Analyte signal in internal standard-only samples: A detectable Paraxanthine signal in a sample containing only the this compound internal standard, indicating isotopic impurity of the standard.

Q3: How can I differentiate between isotopic interference from the analyte and isotopic impurity of the internal standard?

A3: A systematic experiment can be performed. Prepare two sets of samples:

  • Set A (Analyte to Internal Standard Crosstalk): Spike a high concentration of unlabeled Paraxanthine (e.g., at the ULOQ) into a blank matrix without the internal standard.

  • Set B (Internal Standard to Analyte Crosstalk): Spike the working concentration of the this compound internal standard into a blank matrix without the unlabeled analyte.

Analyze both sets of samples using your LC-MS/MS method. A signal in the internal standard's MRM transition in Set A indicates crosstalk from the analyte. A signal in the analyte's MRM transition in Set B indicates the presence of unlabeled Paraxanthine as an impurity in the internal standard.

Q4: Can chromatographic separation resolve isotopic interference?

A4: Since the analyte and its isotopically labeled internal standard are chemically identical, they will co-elute under typical reversed-phase or HILIC chromatography conditions. Therefore, chromatographic separation cannot be used to resolve this type of interference. However, ensuring sharp, symmetrical, and co-eluting peaks is still crucial for accurate quantification and to minimize other potential matrix effects.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Isotopic Interference

This guide provides a step-by-step protocol to confirm and measure the extent of isotopic interference between Paraxanthine and its 13C4,15N3-labeled internal standard.

Objective: To quantitatively assess the bidirectional crosstalk between the analyte and the internal standard.

Data Presentation: Isotopic Distribution of Paraxanthine and its Labeled Standard

The following tables summarize the theoretical isotopic distribution of unlabeled Paraxanthine and the labeled internal standard, highlighting the potential for spectral overlap.

Unlabeled Paraxanthine (C₇H₈N₄O₂) Theoretical Isotopic Distribution
Mass (Da) Relative Abundance (%)
180.0647100.00
181.06788.63
182.06920.53
183.07130.03
Paraxanthine-¹³C₄,¹⁵N₃ (¹³C₄C₃H₈¹⁵N₃¹⁴NO₂) Theoretical Isotopic Distribution
Mass (Da) Relative Abundance (%)
187.0782100.00
188.08055.38
189.08280.21

Note: These values are theoretical and may vary slightly based on the specific isotopic purity of the reagents used in the synthesis of the internal standard.

Experimental Protocol: Crosstalk Evaluation

  • Prepare Stock Solutions:

    • Unlabeled Paraxanthine stock solution (e.g., 1 mg/mL in a suitable solvent).

    • This compound internal standard stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Prepare Test Samples in Blank Matrix (e.g., drug-free plasma):

    • Blank: Blank matrix with no analyte or internal standard.

    • Analyte High Sample: Spike unlabeled Paraxanthine to the ULOQ concentration.

    • IS Sample: Spike this compound to its working concentration.

  • LC-MS/MS Analysis:

    • Inject the three samples and acquire data monitoring the MRM transitions for both the analyte and the internal standard in all runs.

  • Data Analysis:

    • Analyte to IS Crosstalk (%):

      • Measure the peak area of the internal standard in the "Analyte High Sample" (Area_IS_in_AnalyteHigh).

      • Measure the peak area of the internal standard in the "IS Sample" (Area_IS_only).

      • Crosstalk (%) = (Area_IS_in_AnalyteHigh / Area_IS_only) * 100

    • IS to Analyte Crosstalk (%):

      • Measure the peak area of the analyte in the "IS Sample" (Area_Analyte_in_IS).

      • Measure the peak area of the analyte at the lower limit of quantification (LLOQ) standard (Area_Analyte_LLOQ).

      • Contribution to LLOQ (%) = (Area_Analyte_in_IS / Area_Analyte_LLOQ) * 100

Mandatory Visualization: Crosstalk Evaluation Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis & Interpretation Blank Blank Matrix LCMS Acquire Data for Analyte & IS Transitions Blank->LCMS Analyte_High Analyte @ ULOQ Analyte_High->LCMS IS_Only IS @ Working Conc. IS_Only->LCMS Calc_Crosstalk Calculate % Crosstalk (Analyte -> IS) LCMS->Calc_Crosstalk Calc_Purity Assess IS Purity (IS -> Analyte) LCMS->Calc_Purity Decision Interference Acceptable? Calc_Crosstalk->Decision Calc_Purity->Decision Mitigation Implement Mitigation Strategy Decision->Mitigation No Proceed Proceed with Validation Decision->Proceed Yes

Caption: Workflow for diagnosing and quantifying isotopic interference.

Guide 2: Mitigation Strategies

If the diagnosed interference is unacceptable (e.g., causes significant deviation in accuracy), the following strategies can be employed.

1. Mathematical Correction:

This is the most common and often most practical approach. The contribution of the analyte's isotopic peaks to the internal standard's signal is corrected for in the data processing.

Experimental Protocol: Correction Factor Determination

  • Prepare a series of unlabeled Paraxanthine standards in the blank matrix, covering the calibration range. Do not add the internal standard.

  • Analyze these standards and monitor both the analyte and internal standard MRM transitions.

  • Calculate the Response Factor (RF): For each standard, divide the peak area in the internal standard channel by the peak area in the analyte channel. RF = Area_in_IS_channel / Area_in_Analyte_channel

  • Determine the average RF across the concentration range. This RF represents the fractional contribution of the analyte signal to the internal standard channel.

  • Apply the correction to all samples: Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * RF)

  • Use the Corrected_IS_Area for calculating the final concentration. Many modern mass spectrometry software platforms can automate this correction.

2. Non-Linear Calibration Curve:

If the interference is predictable and consistent, a non-linear regression model (e.g., a quadratic fit) can be used for the calibration curve.[1]

Protocol:

  • Prepare the calibration standards as usual, with both analyte and internal standard.

  • Acquire the data and plot the response ratio (Analyte Area / IS Area) versus concentration.

  • Instead of a linear fit, apply a weighted (e.g., 1/x or 1/x²) quadratic regression.

  • Ensure the model accurately fits the data across the entire calibration range, including the LLOQ and ULOQ. This approach must be thoroughly validated to demonstrate its accuracy and precision.

Mandatory Visualization: Troubleshooting Decision Tree

G start Inaccurate Results or Non-Linear Calibration Curve q_interference Suspect Isotopic Interference? start->q_interference run_crosstalk_exp Perform Crosstalk Experiment (Guide 1) q_interference->run_crosstalk_exp Yes other_issues Investigate Other Causes: Matrix Effects, Ion Suppression, Instrument Issues q_interference->other_issues No is_interference Significant Interference Confirmed? run_crosstalk_exp->is_interference is_interference->other_issues No implement_correction Implement Mathematical Correction is_interference->implement_correction Yes use_nonlinear_fit Use Weighted Non-Linear Calibration Fit is_interference->use_nonlinear_fit Yes, and correction is complex validate_method Re-validate Method with Chosen Strategy implement_correction->validate_method use_nonlinear_fit->validate_method end Accurate Quantification validate_method->end

Caption: Decision tree for troubleshooting isotopic interference.

References

Optimizing ESI source parameters for Paraxanthine-13C4,15N3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Electrospray Ionization (ESI) source parameters for Paraxanthine-13C4,15N3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve robust and sensitive analysis of Paraxanthine and its isotopically labeled internal standards.

Frequently Asked Questions (FAQs)

Q1: What is Paraxanthine and why is an isotopically labeled standard like this compound used?

A1: Paraxanthine is the major metabolite of caffeine in humans and its levels are often measured in biological fluids as a biomarker for liver function or caffeine metabolism.[1] Isotopically labeled internal standards, such as this compound, are crucial for accurate quantification in mass spectrometry.[2] They are chemically identical to the analyte but have a different mass, allowing them to correct for variations in sample preparation, chromatography, and ionization efficiency, thus improving method precision and accuracy.[3]

Q2: Which ionization mode is best for analyzing this compound?

A2: Positive mode Electrospray Ionization (ESI) is the most common and effective method for analyzing Paraxanthine.[4][5] Paraxanthine contains basic nitrogen atoms that are readily protonated in the ESI source, typically by using an acidic mobile phase, to form a protonated molecule [M+H]+.[6]

Q3: What are the typical starting ESI source parameters for Paraxanthine analysis?

A3: Optimal parameters are instrument-dependent, but the following table provides a general starting point for method development. These parameters should be systematically optimized for your specific instrument and experimental conditions.[7][8]

ParameterTypical Starting RangePurpose
Capillary Voltage 2500 - 4000 VPromotes the formation of a stable electrospray.[7]
Nebulizer Gas Pressure 30 - 50 psiAids in the formation of fine droplets (aerosol).[7]
Drying Gas Flow 8 - 12 L/minAssists in solvent evaporation from the droplets.[7]
Drying Gas Temperature 250 - 350 °CFacilitates desolvation of the analyte ions.[7]
Cone/Fragmentor Voltage 20 - 60 VCan influence ion transmission and in-source fragmentation.[9]

Q4: My signal for this compound is low or unstable. What should I check first?

A4: Low or unstable signal is a common issue. Before extensive re-optimization, verify the fundamental aspects of your system. Check for leaks in the fluid path, ensure the sample is being delivered consistently to the ESI probe, and confirm that the spray needle is not clogged. An unstable signal can also result from an inappropriate sprayer voltage, leading to phenomena like corona discharge.[10] The troubleshooting workflow below provides a systematic approach to diagnosing the problem.

Q5: I am observing unexpected peaks or high background noise. What could be the cause?

A5: High background can originate from contaminated solvents, improper sample cleanup, or plasticizers leaching from tubing and containers. Ensure you are using high-purity (LC-MS grade) solvents and reagents. In-source fragmentation, where the analyte breaks apart in the ion source, can also generate unexpected peaks.[11][12] This can be minimized by carefully optimizing the cone or fragmentor voltage.

Q6: Is chromatographic separation necessary when using a stable isotope-labeled standard?

A6: Yes, chromatographic separation is often necessary. Paraxanthine has an isomer, theophylline, which can have the same mass transition and interfere with accurate quantification if not chromatographically resolved.[1][13] The use of an internal standard corrects for ionization effects but cannot correct for isobaric interferences that co-elute.

Experimental Protocol: ESI Source Parameter Optimization via Flow Injection Analysis (FIA)

Flow Injection Analysis (FIA) is a rapid and effective method to optimize ESI source parameters without the need for a chromatographic column.[14] This protocol describes how to systematically tune the source for maximum this compound signal intensity.

Objective: To determine the optimal ESI source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow and temperature) for this compound.

Materials:

  • This compound standard solution (e.g., 100 ng/mL).

  • Mobile phase mimicking the intended chromatographic conditions (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • LC-MS system with ESI source.

  • Syringe pump or the LC system's pump for direct infusion.

  • T-union and appropriate fittings.

Procedure:

  • System Setup:

    • Remove the analytical column from the system and replace it with a T-union.

    • Connect the LC pump outlet to one port of the T-union.

    • Connect a syringe containing the this compound standard to the second port of the T-union (for infusion) or prepare to inject the standard via the autosampler.

    • Connect the third port of the T-union to the mass spectrometer's ESI probe.

  • Initial Infusion:

    • Set the LC pump to a flow rate typical for your application (e.g., 0.4 mL/min).

    • Begin infusing the this compound standard at a low flow rate (e.g., 10 µL/min) or start making regular injections (e.g., every 30 seconds).

    • Set the mass spectrometer to monitor the specific m/z of the protonated this compound.

  • Parameter Optimization:

    • Begin with the instrument manufacturer's recommended default ESI source settings.

    • Vary one parameter at a time while holding the others constant, observing the signal intensity for the analyte. It is often best to optimize parameters in the following order: gas flows, temperatures, and then voltages.[8]

    • Drying Gas and Nebulizer Gas: Adjust the flow/pressure in incremental steps, allowing the signal to stabilize after each change. Record the setting that provides the highest and most stable signal.

    • Drying Gas Temperature: Increase the temperature step-by-step. Look for a plateau of maximum intensity. Excessively high temperatures can cause thermal degradation.

    • Capillary Voltage: Adjust the voltage to maximize the signal. Note that too high a voltage can lead to instability or discharge.[10]

    • Cone/Fragmentor Voltage: Optimize this parameter last. Increase the voltage until the precursor ion signal is maximized without significant in-source fragmentation.

  • Final Verification:

    • Once all individual parameters are optimized, perform a final check by running the system with the new combined settings to ensure stability and intensity.

    • These optimized parameters will serve as an excellent starting point for your full LC-MS/MS method.

Visual Guides

Troubleshooting Workflow for Low or Unstable ESI Signal

TroubleshootingWorkflow start Low or Unstable Signal for this compound check_basics 1. Check System Basics start->check_basics check_infusion Is sample being delivered? (Check pump, syringe, tubing for leaks/clogs) check_basics->check_infusion check_infusion->start No, Fix Delivery Issue optimize_source 2. Re-optimize Source Parameters check_infusion->optimize_source Yes optimize_gas Adjust Nebulizer & Drying Gas Flow/Pressure optimize_source->optimize_gas optimize_temp Adjust Drying Gas Temperature optimize_gas->optimize_temp Signal Improved? solution Problem Resolved optimize_gas->solution Yes, Problem Solved optimize_voltage Adjust Capillary Voltage optimize_temp->optimize_voltage Signal Improved? optimize_temp->solution Yes, Problem Solved check_sample 3. Evaluate Sample & Mobile Phase optimize_voltage->check_sample Signal Still Low? optimize_voltage->solution Yes, Problem Solved check_ph Is mobile phase pH appropriate? (e.g., 0.1% Formic Acid) check_sample->check_ph check_ph->solution Yes, pH Adjusted ESI_Parameters cluster_liquid Liquid Phase cluster_gas Gas Phase Transition cluster_vacuum Vacuum Sample Sample + Mobile Phase Droplets Charged Droplets Sample->Droplets Nebulizer Nebulizer Gas Nebulizer->Droplets Aids Droplet Formation Capillary Capillary Voltage Capillary->Droplets Charges Liquid Desolvation Desolvation Droplets->Desolvation GasIons Gas Phase Ions Desolvation->GasIons DryingGas Drying Gas (Flow & Temperature) DryingGas->Desolvation Aids Solvent Evaporation MS_Inlet MS Inlet GasIons->MS_Inlet Analyzer Mass Analyzer MS_Inlet->Analyzer ConeVoltage Cone/Fragmentor Voltage ConeVoltage->MS_Inlet Focuses Ions (can cause fragmentation)

References

Dealing with in-source fragmentation of Paraxanthine-13C4,15N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of Paraxanthine-13C4,15N3 during mass spectrometry experiments.

Troubleshooting In-Source Fragmentation

In-source fragmentation is a common phenomenon in mass spectrometry where precursor ions fragment in the ion source before entering the mass analyzer. This can lead to a decreased signal for the intended precursor ion and an increased signal for fragment ions, complicating quantification and identification.

Issue: You are observing a weak molecular ion peak for this compound and/or unexpectedly high intensity of fragment ions in your mass spectrum.

Initial Assessment:

  • Confirm Expected Masses: First, verify the expected mass-to-charge ratios (m/z) for the protonated molecular ion of this compound and its potential fragments.

  • Review Chromatogram: Examine the chromatogram for the peak shapes of the precursor and fragment ions. Co-elution of these ions is a strong indicator of in-source fragmentation.

Troubleshooting Guide

If in-source fragmentation is suspected, follow these steps to diagnose and mitigate the issue. The table below summarizes the key parameters to investigate.

ParameterPotential Cause of FragmentationRecommended ActionExpected Outcome
Cone Voltage / Fragmentor Voltage High voltage increases the kinetic energy of ions, leading to collisions and fragmentation.[1]Gradually decrease the cone/fragmentor voltage in increments of 5-10 V.Increased intensity of the precursor ion and decreased intensity of fragment ions.
Source Temperature Elevated temperatures can provide enough thermal energy to cause labile molecules to fragment.[2][3]Reduce the source temperature by 10-20 °C at a time.Preservation of the intact molecular ion.
Mobile Phase Composition The pH and organic content of the mobile phase can affect ionization efficiency and ion stability.Ensure the mobile phase pH promotes stable protonation (e.g., using 0.1% formic acid for positive ionization).[2] Avoid excessively high organic solvent percentages during elution if possible.Improved signal and stability of the precursor ion.
Nebulizer Gas Flow High gas flow can increase the velocity of droplets and ions, leading to more energetic collisions.Optimize the nebulizer gas flow to the lowest setting that maintains a stable spray.Gentler ionization and reduced fragmentation.
Sample Concentration High sample concentrations can lead to space-charge effects and increased ion-molecule interactions in the source.Dilute the sample and reinject.Reduced ion suppression and potentially less in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for this compound and its major in-source fragment?

The monoisotopic mass of unlabeled paraxanthine (C7H8N4O2) is approximately 180.06 g/mol . With the isotopic labeling of four 13C and three 15N atoms, the expected mass of this compound will be higher. The major fragmentation pathway for paraxanthine involves the neutral loss of a methyl isocyanate group (O=C=NCH3), which has a mass of 57 Da.[4]

CompoundDescriptionExpected [M+H]+ m/zMajor Fragment Ion (after neutral loss of 57 Da)
ParaxanthineUnlabeled181.07124.05
This compound Isotopically Labeled~188.1~131.1

Note: The exact m/z will depend on the specific positions of the isotopic labels and the resolution of the mass spectrometer.

Q2: Why am I seeing a fragment ion even after optimizing the source parameters?

Some level of fragmentation can be inherent to the molecule's structure and the ionization process. The goal is to minimize it to a level that allows for accurate and reproducible quantification of the precursor ion. If a fragment ion persists, you may need to consider using it for quantification, provided it is specific and reproducible.

Q3: Can the isotopic labels in this compound affect its fragmentation behavior?

While the isotopic labels increase the mass of the molecule, they are not expected to significantly alter the fragmentation pathways or the propensity for in-source fragmentation under typical ESI conditions. The chemical bonds and functional groups that dictate fragmentation remain the same. The primary effect will be a mass shift in both the precursor and fragment ions.

Q4: My internal standard (this compound) shows in-source fragmentation, but my unlabeled paraxanthine does not. What could be the cause?

This is an unlikely scenario, as the labeled and unlabeled compounds should behave very similarly chemically. If you observe this, consider the following possibilities:

  • Co-eluting Interference: There may be an interfering compound that co-elutes with the internal standard and is causing ion suppression or enhancing fragmentation.

  • Concentration Effects: The concentration of the internal standard may be significantly higher than the analyte, leading to more pronounced in-source effects.

  • Data Interpretation: Double-check that you are correctly identifying the peaks and that the apparent lack of fragmentation for the analyte is not due to a very low signal-to-noise ratio.

Q5: How can I confirm that the observed fragment is from in-source fragmentation and not a metabolite or impurity?

The key indicator of in-source fragmentation is the co-elution of the precursor and fragment ions at the exact same retention time. Metabolites or impurities will typically have different retention times. You can also perform an experiment where you gradually decrease the cone/fragmentor voltage and observe a corresponding decrease in the fragment ion intensity and an increase in the precursor ion intensity.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Paraxanthine

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS System and Conditions

  • LC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Paraxanthine: 181.1 -> 124.1

    • This compound: ~188.1 -> ~131.1

  • Optimized Source Parameters (Starting Point):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 20 V (This is a critical parameter to adjust for in-source fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

Visualizations

InSourceFragmentation_Troubleshooting start Start: Weak Precursor Ion / High Fragment Ion Signal check_masses Confirm Expected m/z of Precursor and Fragments start->check_masses check_elution Do Precursor and Fragment Ions Co-elute? check_masses->check_elution is_isf In-Source Fragmentation (ISF) is Likely check_elution->is_isf Yes not_isf Issue is Likely Not ISF. Investigate Other Causes (e.g., sample degradation, impurities). check_elution->not_isf No reduce_voltage Decrease Cone/ Fragmentor Voltage is_isf->reduce_voltage check_improvement1 Signal Improved? reduce_voltage->check_improvement1 reduce_temp Decrease Source Temperature check_improvement1->reduce_temp No end_optimized Method Optimized check_improvement1->end_optimized Yes check_improvement2 Signal Improved? reduce_temp->check_improvement2 optimize_mobile_phase Optimize Mobile Phase (e.g., pH, solvent strength) check_improvement2->optimize_mobile_phase No check_improvement2->end_optimized Yes check_improvement3 Signal Improved? optimize_mobile_phase->check_improvement3 check_improvement3->end_optimized Yes end_further_investigation Further Investigation Needed. Consider alternative ionization or quantification of fragment. check_improvement3->end_further_investigation No

Caption: Troubleshooting workflow for in-source fragmentation.

Paraxanthine_Fragmentation_Pathway cluster_source Mass Spectrometer Ion Source precursor This compound [M+H]+ (m/z ~188.1) fragment Fragment Ion [M+H - (O=C=NCH3)]+ (m/z ~131.1) precursor->fragment In-Source Fragmentation (Neutral Loss of 57 Da)

Caption: In-source fragmentation pathway of this compound.

References

Stability of Paraxanthine-13C4,15N3 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Paraxanthine-13C4,15N3 under various storage conditions. Below you will find frequently asked questions, troubleshooting guides, and recommended experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. A desiccator can be used to minimize moisture exposure.

Q2: How long can I store a stock solution of this compound?

The stability of a stock solution is dependent on the storage temperature. For a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always ensure the container is sealed to prevent solvent evaporation and contamination.

Q3: What solvents are recommended for preparing stock solutions?

While specific stability data in various solvents is limited, solvents such as methanol or aqueous solutions are commonly used for similar compounds. It is crucial to use high-purity, anhydrous solvents if not preparing an aqueous solution. For aqueous solutions, the pH should be considered, as it can influence the stability of the compound.

Q4: Is this compound sensitive to light?

Yes, it is recommended to protect this compound from light.[1] Both the solid compound and its solutions should be stored in amber vials or containers wrapped in aluminum foil.

Q5: Can I store this compound at room temperature?

Long-term storage at room temperature is not recommended. While the stability of paraxanthine in dried blood spots has been observed for an extended period at room temperature, this may not be applicable to the pure compound or its solutions.[2] For optimal stability, adhere to the recommended refrigerated or frozen conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in LC-MS) Degradation of the standard due to improper storage.Prepare a fresh stock solution from solid material. Verify the storage conditions (temperature, light protection) of your current stock.
Contamination of the stock solution.Use fresh, high-purity solvent to prepare a new stock solution. Ensure proper handling to avoid cross-contamination.
Repeated freeze-thaw cycles.Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Precipitation observed in the stock solution upon thawing Poor solubility of the compound in the chosen solvent at low temperatures.Gently warm the solution and vortex to redissolve the compound. If the issue persists, consider preparing a fresh solution or using a different solvent system.
Solvent evaporation leading to increased concentration.Ensure vials are tightly sealed. Use parafilm for extra security, especially for long-term storage.
Unexpected degradation products in the chromatogram Exposure to light or elevated temperatures.Review handling and storage procedures to ensure the compound is consistently protected from light and stored at the correct temperature.
Reaction with impurities in the solvent or container.Use high-purity solvents and high-quality storage vials.

Stability Data Summary

The following tables summarize the recommended storage conditions for this compound.

Table 1: Stability of this compound Stock Solution

Storage TemperatureRecommended Maximum Storage PeriodKey Considerations
-80°C6 monthsSealed container, protect from light and moisture.[1]
-20°C1 monthSealed container, protect from light and moisture.[1]
4°CNot recommended for long-term storageUnlabeled paraxanthine in whole blood and plasma is stable for at least 7 days.[2]
Room TemperatureNot recommendedUnlabeled paraxanthine in dried blood spots is stable for an extended period.[2]

Note: The stability of the isotopically labeled standard in solution is based on manufacturer recommendations. Stability in biological matrices may differ.

Experimental Protocols

Protocol for Evaluating the Stability of this compound in a Specific Solvent

This protocol outlines a general procedure for determining the stability of this compound in a solvent of interest under various conditions.

1. Materials and Equipment:

  • This compound

  • High-purity solvent of choice

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials with caps

  • HPLC-MS or other suitable analytical instrument

  • Temperature-controlled chambers/incubators

  • Light-controlled chamber (optional)

2. Preparation of Stock and Working Solutions:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare several aliquots of a working solution at a concentration suitable for your analytical method.

3. Experimental Conditions:

  • Temperature: Store aliquots of the working solution at different temperatures (e.g., -80°C, -20°C, 4°C, room temperature, and an elevated temperature like 40°C).

  • Light Exposure: For each temperature, store one set of aliquots in the dark (wrapped in foil) and another set exposed to ambient light.

  • Time Points: Analyze the samples at regular intervals (e.g., Day 0, Day 1, Day 7, Day 14, 1 month, 3 months, 6 months).

4. Analytical Procedure:

  • At each time point, retrieve the samples from their respective storage conditions.

  • Allow the samples to equilibrate to room temperature.

  • Analyze the samples using a validated analytical method (e.g., LC-MS) to determine the concentration of this compound.

  • Calculate the percentage of the initial concentration remaining at each time point.

5. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each storage condition.

  • Determine the time at which the concentration drops below a certain threshold (e.g., 90%) to establish the shelf life under those conditions.

Workflow and Diagrams

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution prep_aliq Aliquot into Test Vials prep_stock->prep_aliq temp Temperature (-80°C, -20°C, 4°C, RT, 40°C) prep_aliq->temp light Light Exposure (Dark vs. Light) prep_aliq->light solvent Solvent Type (Methanol, Acetonitrile, Water) prep_aliq->solvent timepoint Analyze at Time Points (T0, T1, T2...Tn) temp->timepoint light->timepoint solvent->timepoint instrument LC-MS/MS Analysis timepoint->instrument quant Quantify Concentration instrument->quant calc Calculate % Remaining quant->calc plot Plot Degradation Curve calc->plot shelf_life Determine Shelf-Life plot->shelf_life

Caption: Workflow for assessing chemical compound stability.

References

Technical Support Center: Minimizing Paraxanthine-13C4,15N3 Carryover

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting steps and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize autosampler carryover of Paraxanthine-13C4,15N3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern for this compound analysis?

A1: Autosampler carryover is the appearance of an analyte, in this case, this compound, in a sample run when a blank (a sample containing no analyte) is injected.[1] It occurs when trace amounts of a sample from a previous injection remain in the system and are detected in subsequent analyses.[2][3] This is a significant issue in high-sensitivity LC-MS/MS methods, as even minute residual amounts can lead to inaccurate quantification, especially when a low-concentration sample follows a high-concentration one.[1][4]

Q2: How can I confirm that a peak in my blank run is carryover and not contamination?

A2: You can distinguish between carryover and contamination by injecting a series of blanks after a high-concentration standard.[4]

  • Classic Carryover: The peak size will progressively decrease with each subsequent blank injection.[5]

  • Constant Contamination: The peak size will remain relatively constant across all blank injections. This suggests the contaminant may be present in your blank solvent, mobile phase, or vials.[4][5] If the peak area increases with a larger injection volume of the blank, the blank itself is likely contaminated.[5]

Q3: What are the most common sources of carryover in an LC system?

A3: Carryover can originate from several places, but the autosampler is the most common culprit.[6][7] Key sources include:

  • Autosampler Needle: Residue can adhere to both the inner and outer surfaces of the needle.[6][8][9]

  • Injector Valve and Rotor Seal: Worn or scratched seals can create dead volumes or surfaces where the sample can be trapped.[4][6][9]

  • Sample Loop: The analyte may adsorb to the surface of the sample loop.[5]

  • Fittings and Tubing: Improperly connected fittings can create unswept volumes that trap the sample.[6]

  • Column: The analytical column can retain compounds if not adequately flushed between runs.[2]

  • MS Ion Source: The mass spectrometer's ion source can also become contaminated.[2]

Q4: What properties of Paraxanthine might make it prone to carryover?

A4: While specific data on this compound is limited, compounds that are "sticky," such as certain metabolites, are known to be more susceptible to carryover.[10] These substances can adsorb onto surfaces within the LC system, including tubing, the injection needle, and valve components.[10] Effective carryover prevention involves using wash solutions and protocols specifically designed to solubilize and remove these adsorbed molecules.

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a logical workflow to identify and resolve carryover issues.

Step 1: Diagnose and Quantify the Carryover

Q: How do I perform a systematic carryover test?

A: A standard method is to inject a high-concentration standard of your analyte followed by several blank injections. This allows you to measure the amount of carryover as a percentage of the original sample. Refer to Protocol 1: Standard Carryover Assessment for a detailed procedure.

Step 2: Isolate the Source of Carryover

Q: How can I determine if the carryover is from the autosampler, column, or another part of the system?

A: You can isolate the source by systematically bypassing components. For example, replacing the analytical column with a zero-dead-volume union or a restriction capillary allows you to test for carryover originating solely from the autosampler.[5] If carryover disappears, the column is the likely source. If it persists, the autosampler is the primary suspect.

G cluster_0 cluster_1 cluster_2 start Carryover Detected in Blank diag Inject High Standard Followed by 3-5 Blanks start->diag check Does Peak Area Decrease with Each Blank? diag->check contam Contamination Issue: Check Blank Solvent, Mobile Phase, Vials check->contam No carryover Classic Carryover Confirmed check->carryover Yes isolate Isolate Source: Replace Column with Union carryover->isolate check2 Does Carryover Persist? isolate->check2 column_issue Column is the Source: - Increase Post-Gradient Hold - Use Stronger Elution check2->column_issue No autosampler_issue Autosampler is the Source check2->autosampler_issue Yes optimize Optimize Wash Method: - Stronger/Multiple Solvents - Increase Volume/Cycles autosampler_issue->optimize maintain Inspect/Replace Hardware: - Rotor Seal - Needle & Needle Seat optimize->maintain resolved Carryover Minimized maintain->resolved

Caption: Troubleshooting workflow for identifying and resolving autosampler carryover.

Step 3: Optimize the Autosampler Wash Method

Q: What is the best wash solvent for minimizing Paraxanthine carryover?

A: The ideal wash solvent must be strong enough to dissolve any remaining Paraxanthine on the needle and in the sample path.[3] It should also be miscible with your mobile phase to avoid precipitation.[11]

  • Starting Point: For reversed-phase chromatography, a good starting point is a high concentration of the organic solvent used in your mobile phase (e.g., 80-100% acetonitrile or methanol).[11]

  • Dual-Solvent Washes: Employing a dual-solvent wash can be highly effective. Use a strong organic solvent to remove non-polar residues, followed by an aqueous solution (or a solvent similar to your initial mobile phase) to remove polar residues and prepare the system for the next injection.[12]

  • Additive Considerations: For ionic compounds, adding a competitive inhibitor or counterion to the wash solution can help suppress adsorption.[6]

Q: How can I optimize the wash volume, duration, and cycles?

A: Insufficient washing is a common cause of carryover.[6]

  • Increase Wash Volume: Ensure the wash volume is significantly larger than your injection volume. A minimum of 10 times the injection volume is a good rule of thumb.[8][9]

  • Use Multiple Wash Cycles: Performing two or more rinse cycles is more effective than a single large one.[12]

  • Extend Wash Duration: Increasing the needle rinse time can significantly reduce carryover.[7][13]

  • Implement Pre- and Post-Injection Washes: Washing the needle both before aspirating the sample and after the injection ensures maximum cleanliness.[12]

Step 4: Address Hardware and Maintenance

Q: What hardware components should I check for wear and tear?

A: Regular preventative maintenance is critical.[6] Pay close attention to:

  • Injector Rotor Seal: This is a common failure point. Scratches or wear can trap the sample.[4][9]

  • Needle and Needle Seat: A damaged or worn needle or needle seat can create dead volumes where the sample can hide.[6]

  • Sample Loop: While less common, consider replacing the loop with one made of a different material (e.g., PEEK instead of stainless steel) if you suspect adsorption.[5]

Experimental Protocols

Protocol 1: Standard Carryover Assessment

This protocol quantifies the percentage of carryover in your system.

  • Preparation:

    • Prepare a high-concentration standard of this compound (e.g., the highest point of your calibration curve or higher).

    • Prepare a fresh blank solution (e.g., your sample diluent).

  • Injection Sequence:

    • Inject the blank solution to establish a clean baseline.

    • Inject the high-concentration standard.

    • Immediately inject at least three to five consecutive blank solutions using the same method.[4]

  • Data Analysis:

    • Integrate the peak area of this compound in the standard and all subsequent blank injections.

    • Calculate the percent carryover for the first blank using the formula: % Carryover = (Peak Area in Blank 1 / Peak Area in Standard) * 100

Protocol 2: Optimizing Autosampler Wash Conditions

This protocol provides a framework for systematically testing different wash parameters.

  • Establish a Baseline: Perform the Standard Carryover Assessment (Protocol 1) using your current wash method to determine your baseline carryover percentage.

  • Test Wash Solvent Composition:

    • Modify the wash solvent (e.g., change from 50% Methanol to 90% Acetonitrile).

    • Repeat the carryover assessment.

    • Test a dual-wash system if your autosampler allows (e.g., Wash 1: 100% Acetonitrile, Wash 2: 10% Acetonitrile in Water).

    • Repeat the carryover assessment.

  • Test Wash Volume and Duration:

    • Using the most effective wash solvent from the previous step, double the wash volume or duration.

    • Repeat the carryover assessment.

  • Compare and Implement: Compare the % carryover from each test and implement the wash method that provides the lowest value.

Data Presentation

Quantitative data from your experiments should be summarized for clear comparison.

Table 1: Example of Carryover Quantification Data

InjectionPeak Area of this compound% Carryover
High Standard2,500,000-
Post-Standard Blank 15,0000.20%
Post-Standard Blank 28500.034%
Post-Standard Blank 3< LLOQ-

Table 2: Impact of Wash Method Optimization on Paraxanthine Carryover

Wash Method ParameterWash Solvent(s)Carryover in Blank 1 (%)
Baseline (Default Method) 50% Methanol / 50% Water0.20%
Increased Organic Strength 90% Acetonitrile / 10% Water0.08%
Increased Wash Time 90% Acetonitrile / 10% Water (12s vs 6s wash)0.025%
Dual-Solvent Wash Wash 1: 100% Isopropanol; Wash 2: 10% ACN/Water0.009%

References

Non-linear calibration curve issues with Paraxanthine-13C4,15N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-linear calibration curve issues when using Paraxanthine-13C4,15N3 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a non-linear calibration curve when using this compound?

A1: Non-linear calibration curves in LC-MS/MS analysis, even with a stable isotope-labeled internal standard like this compound, can arise from several factors. The most common causes include:

  • Detector Saturation: At high concentrations, the analyte and/or internal standard signal may exceed the linear dynamic range of the mass spectrometer's detector, leading to a plateau in the response.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Paraxanthine or its internal standard, leading to a disproportionate response at different concentrations.[1]

  • Ionization Saturation: The electrospray ionization (ESI) source can become saturated at high analyte concentrations, resulting in a non-linear response as the efficiency of ion formation decreases.

  • Internal Standard Issues: Problems with the this compound internal standard itself, such as isotopic contribution from the analyte to the internal standard's mass channel or the presence of unlabeled paraxanthine in the internal standard solution, can lead to non-linearity.

  • Chromatographic Issues: Poor chromatographic peak shape, such as tailing or fronting, can affect peak integration and contribute to non-linearity. Co-elution with interfering substances, like theophylline which can have the same mass transition as paraxanthine, can also be a significant issue.[2]

Q2: My calibration curve for Paraxanthine is bending at higher concentrations. What is the likely cause and how can I fix it?

A2: A calibration curve that flattens at higher concentrations is a classic sign of detector saturation. This means the detector is overwhelmed by the high number of ions reaching it.

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute the upper-level calibration standards and any high-concentration unknown samples to bring them within the linear range of the detector.

  • Optimize MS Parameters: Decrease the detector gain or shorten the dwell time for the Paraxanthine and this compound MRM transitions to reduce signal intensity.

  • Use a Less Abundant Product Ion: If multiple product ions are available for Paraxanthine, consider using a less intense, yet still specific, product ion for quantification at higher concentrations.

Q3: I'm observing significant variability and a non-linear response in my low-concentration standards. What should I investigate?

A3: Variability and non-linearity at the lower end of the calibration curve often point towards issues with matrix effects or problems with the sample preparation process.

Troubleshooting Steps:

  • Improve Sample Cleanup: Enhance your sample preparation method to more effectively remove interfering matrix components. Consider switching from protein precipitation to a more selective technique like solid-phase extraction (SPE).

  • Optimize Chromatography: Adjust your chromatographic method to better separate Paraxanthine from co-eluting matrix components. This could involve using a different column, modifying the mobile phase composition, or adjusting the gradient.

  • Evaluate Matrix Effects: Perform a quantitative assessment of matrix effects by comparing the response of Paraxanthine in post-extraction spiked matrix samples to its response in a neat solution.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Detector Saturation

This guide provides a step-by-step approach to address non-linearity due to detector saturation.

Symptoms:

  • The calibration curve is linear at low to mid-concentrations but flattens or plateaus at higher concentrations.

  • The response factor (peak area ratio / concentration ratio) decreases at higher concentrations.

Illustrative Data:

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Response
115,0001,000,0000.015Linear
10155,0001,050,0000.148Linear
1001,600,0001,100,0001.45Linear
5008,500,0001,150,0007.39Approaching Non-linear
100012,000,0001,200,00010.00Non-linear (Saturation)
200012,500,0001,250,00010.00Non-linear (Saturation)

Troubleshooting Workflow:

cluster_0 Detector Saturation Troubleshooting start Non-linear curve at high concentrations dilute Dilute high concentration standards and samples start->dilute Step 1 optimize_ms Optimize MS Parameters (e.g., reduce dwell time, lower detector gain) dilute->optimize_ms Step 2 check_linearity Re-run calibration curve and check for linearity dilute->check_linearity less_abundant_ion Use a less abundant product ion for quantification optimize_ms->less_abundant_ion Step 3 (Alternative) optimize_ms->check_linearity less_abundant_ion->check_linearity end_good Linearity achieved check_linearity->end_good Yes end_bad Issue persists, investigate other causes check_linearity->end_bad No

Workflow for troubleshooting detector saturation.
Guide 2: Addressing Matrix Effects

This guide outlines how to identify and minimize the impact of matrix effects on your Paraxanthine assay.

Symptoms:

  • Poor accuracy and precision, especially at the lower limit of quantification (LLOQ).

  • Inconsistent results across different lots of biological matrix.

  • Significant ion suppression or enhancement when comparing spiked matrix samples to neat solutions.

Quantitative Assessment of Matrix Effects:

The matrix effect can be quantified by calculating the matrix factor (MF).

Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is generally considered acceptable.

Sample TypeParaxanthine Peak AreaMatrix Factor
Neat Solution (10 ng/mL)150,000-
Spiked Plasma Extract (10 ng/mL) - Lot A90,0000.60 (Suppression)
Spiked Plasma Extract (10 ng/mL) - Lot B105,0000.70 (Suppression)
Spiked Plasma Extract (10 ng/mL) - Lot C165,0001.10 (Enhancement)

Troubleshooting Workflow:

cluster_1 Matrix Effect Troubleshooting start Poor accuracy/precision at LLOQ or lot-to-lot variability quantify_me Quantify Matrix Effect (Matrix Factor) start->quantify_me Step 1 improve_cleanup Improve sample cleanup (e.g., SPE instead of PPT) quantify_me->improve_cleanup Step 2 optimize_lc Optimize chromatography to separate from interferences improve_cleanup->optimize_lc Step 3 check_mf Re-evaluate Matrix Factor optimize_lc->check_mf end_good Matrix effect acceptable check_mf->end_good Acceptable end_bad Issue persists, consider alternative ionization or column check_mf->end_bad Not Acceptable

Workflow for troubleshooting matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for complex matrices like plasma to minimize matrix effects.

  • Conditioning: Condition an Oasis HLB 30 mg/well SPE plate with 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex. Load the entire sample onto the SPE plate.

  • Washing: Wash the SPE plate with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of Paraxanthine

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Paraxanthine: Q1 181.1 -> Q3 124.1this compound: Q1 188.1 -> Q3 128.1
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Data Analysis:

Plot the peak area ratio of Paraxanthine to this compound against the nominal concentration of the calibration standards. Apply a linear regression with a 1/x² weighting factor. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Signaling Pathway of Potential Issues:

cluster_2 Potential Causes of Non-Linearity Analyte Paraxanthine in Sample SamplePrep Sample Preparation Analyte->SamplePrep IS This compound (IS) IS->SamplePrep Chromatography LC Separation SamplePrep->Chromatography Ionization Ionization (ESI) Chromatography->Ionization MassAnalyzer Mass Analyzer/Detector Ionization->MassAnalyzer NonLinearity Non-Linear Calibration Curve MassAnalyzer->NonLinearity Matrix Matrix Interferences Matrix->SamplePrep Affects cleanup Matrix->Ionization Ion suppression/enhancement Saturation Saturation Saturation->Ionization Ion source saturation Saturation->MassAnalyzer Detector saturation IS_Issues IS Impurities/Crosstalk IS_Issues->MassAnalyzer Inaccurate ratio

Logical flow of potential issues leading to non-linearity.

References

Validation & Comparative

A Head-to-Head Comparison: Validating Paraxanthine Assays with Isotopically Labeled vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of paraxanthine, a major metabolite of caffeine, is crucial for pharmacokinetic studies and understanding CYP1A2 enzyme activity. The choice of internal standard in a bioanalytical method is a critical determinant of data reliability. This guide provides an objective comparison of a state-of-the-art LC-MS/MS method for paraxanthine assay validation using a stable isotope-labeled internal standard, Paraxanthine-¹³C₄,¹⁵N₃, against alternative methods employing structural analogs or external standards.

The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte, such as Paraxanthine-¹³C₄,¹⁵N₃, is considered the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This guide will delve into the performance differences between this approach and other widely used techniques, supported by experimental data.

Performance Comparison of Paraxanthine Quantification Methods

The following tables summarize the validation parameters for two distinct analytical approaches for paraxanthine quantification. Table 1 details the performance of a highly sensitive LC-MS/MS method utilizing Paraxanthine-¹³C₄,¹⁵N₃ as the internal standard. Table 2 outlines the performance of an alternative HPLC-UV method that employs a structural analog as an internal standard.

Table 1: Method Validation Summary for Paraxanthine Assay using LC-MS/MS with Paraxanthine-¹³C₄,¹⁵N₃ Internal Standard

Validation ParameterPerformance MetricResult
Linearity Concentration Range20 - 500 pg/mg
Correlation Coefficient (r²)> 0.99
Precision Intra-day (%RSD)< 12%
Inter-day (%RSD)< 12%
Accuracy Bias (%)< 7%
Recovery Extraction Recovery> 85%[1]
Lower Limit of Quantification (LLOQ) LLOQ20 pg/mg
Selectivity No significant interference observed-
Matrix Effect Relative Matrix Effect (%RSD)< 15%[1]

Table 2: Method Validation Summary for Paraxanthine Assay using HPLC-UV with a Structural Analog Internal Standard

Validation ParameterPerformance MetricResult
Linearity Concentration Range0.025 - 2.50 µg/mL
Correlation Coefficient (r²)> 0.99
Precision Intra-day (%CV)< 7.66%
Inter-day (%CV)< 7.66%
Accuracy Bias (%)< 15%[2][3]
Recovery Extraction Recovery~70%[2][3]
Lower Limit of Quantification (LLOQ) LLOQ0.025 µg/mL (in plasma)[3]
Selectivity No interference from endogenous components or other methylxanthines observed[2]-
Matrix Effect Not explicitly reported, but potential for differential effects between analyte and IS exists.-

Experimental Workflows and Logical Relationships

The diagram below illustrates the general workflow for the validation of a bioanalytical method for paraxanthine, highlighting the key stages from sample preparation to data analysis.

MethodValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation Parameters cluster_data Data Analysis & Reporting SampleCollection Biological Sample Collection (e.g., Plasma, Hair) Spiking Spiking with Paraxanthine & Internal Standard SampleCollection->Spiking Extraction Extraction (e.g., SPE, LLE) Spiking->Extraction Chromatography Chromatographic Separation (LC or HPLC) Extraction->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Linearity Linearity & Range Detection->Linearity Precision Precision (Intra- & Inter-day) Detection->Precision Accuracy Accuracy Detection->Accuracy Selectivity Selectivity Detection->Selectivity Stability Stability Detection->Stability LLOQ LLOQ Detection->LLOQ DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Statistical Analysis DataAcquisition->Quantification ValidationReport Validation Report Generation Quantification->ValidationReport

A generalized workflow for the validation of a bioanalytical method for paraxanthine quantification.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in the performance comparison.

Method 1: LC-MS/MS with Paraxanthine-¹³C₄,¹⁵N₃ Internal Standard (Based on a method for hair analysis)

This protocol describes a highly sensitive and specific method for the quantification of paraxanthine.

  • Sample Preparation:

    • Weigh 20 mg of ground hair into a tube.

    • Add an internal standard working solution containing Paraxanthine-¹³C₄,¹⁵N₃.

    • Perform a three-step decontamination procedure.

    • Extract paraxanthine using a solution of protease type VIII in Tris buffer (pH 7.5).

    • Clean up the resulting hair extracts using Solid Phase Extraction (SPE) cartridges (e.g., Strata-X™)[1][4].

  • Chromatography and Mass Spectrometry:

    • LC System: Waters Acquity UPLC® system[1][4].

    • Mass Spectrometer: AB SCIEX API 4000™ triple quadrupole mass spectrometer[1][4].

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both paraxanthine and Paraxanthine-¹³C₄,¹⁵N₃.

  • Validation Experiments:

    • Linearity: Prepare calibration standards by spiking blank matrix with known concentrations of paraxanthine and a fixed concentration of the internal standard. Plot the peak area ratio (analyte/IS) against the concentration and perform a linear regression.

    • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Calculate the relative standard deviation (%RSD) for precision and the percentage bias for accuracy[1][4].

    • Recovery: Compare the peak area of paraxanthine in extracted samples to the peak area of unextracted standards at the same concentration[1].

    • Matrix Effect: Evaluate the effect of the matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked samples to that in a pure solution[1]. The use of a stable isotope-labeled internal standard is expected to compensate for these effects[1].

Method 2: HPLC-UV with Structural Analog Internal Standard

This protocol details a robust method suitable for routine analysis, though with less sensitivity than LC-MS/MS.

  • Sample Preparation:

    • To a plasma or saliva sample, add the internal standard (e.g., a structural analog like 7-(2,3-dihydroxypropyl)theophylline).

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate[3].

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatography:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column[3].

    • Mobile Phase: An isocratic mixture of acetonitrile, acetic acid, and water (e.g., 100:1:899 v/v/v)[3].

    • Detection: UV detection at a wavelength of 280 nm[3].

  • Validation Experiments:

    • Linearity: Prepare calibration standards in the appropriate matrix and construct a calibration curve by plotting the peak height or area ratio (analyte/IS) against concentration.

    • Precision and Accuracy: Analyze QC samples at multiple concentration levels in replicate on the same day and over several days to determine intra- and inter-assay precision and accuracy[3].

    • Recovery: Determine the extraction efficiency by comparing the peak areas of extracted standards to those of non-extracted standards[3].

    • Selectivity: Analyze blank matrix samples from multiple sources to ensure no endogenous components interfere with the peaks of paraxanthine or the internal standard.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Paraxanthine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of paraxanthine, the primary metabolite of caffeine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing CYP1A2 enzyme activity. A variety of analytical methods are employed for this purpose, each with its own set of performance characteristics. This guide provides a comprehensive comparison of commonly used analytical techniques for paraxanthine analysis, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.

Executive Summary

This guide compares three prominent analytical methods for the quantification of paraxanthine in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The comparison focuses on key performance metrics such as linearity, accuracy, precision, and sensitivity. While HPLC-UV offers a cost-effective and straightforward approach, LC-MS/MS and UPLC-MS/MS provide superior sensitivity and selectivity, making them ideal for applications requiring the detection of low concentrations of the analyte.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data for HPLC-UV, LC-MS/MS, and UPLC-MS/MS methods for paraxanthine analysis, collated from various validation studies.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Linearity Range (µg/mL) 0.025 - 2.50[1]0.5 - 100[2]0.001 - 1.0
Correlation Coefficient (r²) > 0.999[3]> 0.99> 0.99
Lower Limit of Quantification (LLOQ) (µg/mL) 0.025[1]0.50.001
Limit of Detection (LOD) (µg/mL) 0.005[1]Not ReportedNot Reported

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Intra-Assay Precision (%RSD) < 15%[1]< 15%< 12%[4]
Inter-Assay Precision (%RSD) < 15%[1]< 15%< 12%[4]
Accuracy (% Bias) < 15%[1]Within ±15%< 7%[4]
Recovery (%) ~70%[1]> 85%[4]> 85%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods reported in the scientific literature.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of paraxanthine in plasma and saliva samples.

1. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 200 µL of plasma or saliva, add an internal standard.

  • Add 250 µL of 0.1 M sodium hydroxide.

  • Add 5 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions [1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile, acetic acid, and water (100:1:899, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 280 nm.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and is applicable to serum and plasma samples.

1. Sample Preparation (Solid-Phase Extraction) [5]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the sample (pre-treated with an internal standard) onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions

  • Chromatographic System: A standard LC system.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for paraxanthine and the internal standard should be monitored. For paraxanthine, a common transition is m/z 181 -> 124.[6]

Method 3: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides rapid analysis times and high sensitivity, suitable for various biological matrices including hair.[4]

1. Sample Preparation (for Hair Samples) [4]

  • Decontaminate and pulverize 20 mg of hair.

  • Perform enzymatic digestion using a protease solution.

  • Proceed with solid-phase extraction as described in the LC-MS/MS method.

2. UPLC and Mass Spectrometric Conditions [4]

  • UPLC System: A Waters Acquity UPLC® system or equivalent.

  • Column: A sub-2 µm particle column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A rapid gradient of aqueous and organic mobile phases with a suitable modifier like formic acid.

  • Flow Rate: Typically 0.4 - 0.6 mL/min.

  • Mass Spectrometer: A sensitive triple quadrupole mass spectrometer (e.g., AB SCIEX API 4000™).[4]

  • Ionization and Detection: ESI+ with MRM, similar to the LC-MS/MS method.

Mandatory Visualization

The following diagrams illustrate the workflow for cross-validation of analytical methods and the signaling pathway context for paraxanthine.

CrossValidationWorkflow cluster_planning Planning & Protocol Development cluster_execution Experimental Execution cluster_analysis Data Analysis & Comparison cluster_reporting Reporting & Conclusion P1 Define Acceptance Criteria (based on FDA/EMA guidelines) P2 Select Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) P1->P2 P3 Prepare Cross-Validation Protocol P2->P3 E1 Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) P3->E1 E2 Analyze QC Samples with Method A (Reference Method) E1->E2 E3 Analyze QC Samples with Method B (New/Alternative Method) E1->E3 A1 Calculate Mean Concentration, Precision, and Accuracy for Each Method E2->A1 E3->A1 A2 Compare Results Between Methods A1->A2 A3 Statistical Analysis (e.g., Bland-Altman plot, t-test) A2->A3 R1 Summarize Findings in a Cross-Validation Report A3->R1 R2 Determine if Method B is an Acceptable Alternative to Method A R1->R2 Paraxanthine_Signaling_Context Caffeine Caffeine CYP1A2 CYP1A2 Enzyme (Liver) Caffeine->CYP1A2 Metabolism Paraxanthine Paraxanthine (Major Metabolite) CYP1A2->Paraxanthine BiologicalEffects Biological Effects (e.g., CNS Stimulation, Adenosine Receptor Antagonism) Paraxanthine->BiologicalEffects

References

Navigating the Analytical Maze: A Guide to Inter-laboratory Variability in Paraxanthine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of paraxanthine, the primary metabolite of caffeine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding CYP1A2 enzyme activity. However, significant variability in measured concentrations can arise between different laboratories, employing diverse analytical methodologies. This guide provides an objective comparison of common analytical techniques for paraxanthine quantification, supported by experimental data, to help navigate the complexities of inter-laboratory variability.

The choice of analytical method and its meticulous implementation are paramount in minimizing discrepancies and ensuring the reliability and comparability of data across different research sites. This guide delves into the performance characteristics of prevalent methods, offers a detailed experimental protocol for a widely used technique, and visually breaks down the analytical workflow and sources of variability.

Method Performance: A Quantitative Comparison

The quantification of paraxanthine in biological matrices is predominantly achieved through chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). While immunoassays like ELISA are common for other analytes, their application specifically for paraxanthine is less documented, with existing caffeine ELISAs showing minimal cross-reactivity. Emerging techniques like Surface-Enhanced Raman Scattering (SERS) also show promise for future applications.

The following tables summarize the performance characteristics of these methods based on published validation studies. It is important to note that direct inter-laboratory comparison studies for paraxanthine are not widely published; therefore, the data presented reflects the performance reported by individual laboratories. The variability observed in external quality assessment schemes for caffeine suggests that similar challenges in achieving inter-laboratory concordance exist for its metabolites.[1]

Method Matrix Linear Range (ng/mL) Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Accuracy (%Bias or %RE) LOD/LLOQ (ng/mL) Reference
LC-MS/MS Human Plasma4.1 - 30000.55 - 6.241.96 - 9.1297.7 - 109LLOQ: 4.1[2]
LC-MS/MS Human Plasma0.015 - 4.5 (µg/mL)Not ReportedNot ReportedNot ReportedNot Reported[3]
LC-MS/MS Hair20 - 500 (pg/mg)< 12< 12< 7Not Reported[4]
UHPLC-MS/MS Plasma, Saliva, UrineNot SpecifiedRepeatability < 10%Recovery ±15%Recovery ±15%LOD: 0.1 pg[5]
HPLC Saliva0.025 - 2.5 (µg/mL)< 13.5< 13.591.2 - 107.2LOD: 0.16[6]
HPLC PlasmaNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[7]
SERS Aqueous Solution10⁻⁵ - 10⁻⁷ (mol/dm³)Not ReportedNot ReportedNot ReportedNot Reported[8]
ELISA (Caffeine) SalivaNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[9]

Note: %CV refers to the Coefficient of Variation, a measure of precision. %Bias or %RE refers to the percentage of bias or relative error, a measure of accuracy. LOD is the Limit of Detection, and LLOQ is the Lower Limit of Quantification. Data is compiled from various sources and methodologies may differ.

Experimental Protocol: Paraxanthine Quantification in Human Plasma by LC-MS/MS

This section provides a detailed, representative protocol for the quantification of paraxanthine in human plasma using LC-MS/MS, a widely accepted and sensitive method.

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from the plasma sample that can interfere with the analysis.

  • Procedure:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled paraxanthine).

    • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate paraxanthine from other components in the sample extract.

  • Typical Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute paraxanthine.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify paraxanthine with high specificity and sensitivity.

  • Typical Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Paraxanthine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 181.1 → 124.1).

      • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

4. Data Analysis

  • Objective: To determine the concentration of paraxanthine in the samples.

  • Procedure:

    • Integrate the peak areas of paraxanthine and the internal standard.

    • Calculate the peak area ratio (paraxanthine/internal standard).

    • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

    • Determine the concentration of paraxanthine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Process and Its Pitfalls

To better understand the analytical workflow and the factors contributing to inter-laboratory variability, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (+ Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

A typical experimental workflow for paraxanthine quantification.

Variability_Factors cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Variability Inter-laboratory Variability Sampling Sample Collection & Handling Variability->Sampling Storage Sample Storage & Stability Variability->Storage Method Methodology (LC-MS/MS, HPLC, etc.) Variability->Method Protocol Protocol Deviations Variability->Protocol Reagents Reagent Quality Variability->Reagents Calibration Calibration Standards Variability->Calibration Instrumentation Instrument Performance & Calibration Variability->Instrumentation DataProcessing Data Processing & Integration Variability->DataProcessing Reporting Reporting & Units Variability->Reporting Sampling->Storage Method->Protocol Reagents->Calibration Instrumentation->Method DataProcessing->Reporting

Key factors contributing to inter-laboratory variability.

Conclusion and Recommendations

The quantification of paraxanthine is susceptible to inter-laboratory variability, which can impact the interpretation and comparison of research findings. While LC-MS/MS offers high sensitivity and specificity, the lack of standardized protocols and reference materials remains a challenge.

To mitigate inter-laboratory variability, the following recommendations are crucial:

  • Method Harmonization: Whenever possible, collaborating laboratories should adopt harmonized analytical methods and standard operating procedures (SOPs).

  • Use of Certified Reference Materials: The availability and use of certified reference materials for paraxanthine would significantly improve accuracy and comparability across labs.

  • Participation in Proficiency Testing: Encouraging participation in external quality assessment schemes that include caffeine and its metabolites can help laboratories benchmark their performance and identify areas for improvement.

  • Detailed Reporting: Publications and reports should include comprehensive details of the analytical method, validation parameters, and quality control procedures to allow for a critical appraisal of the data.

By understanding the sources of variability and implementing robust quality assurance measures, the scientific community can enhance the reliability of paraxanthine quantification, leading to more consistent and impactful research in pharmacology and clinical science.

References

The Gold Standard for Paraxanthine Quantification: A Comparative Guide to Paraxanthine-¹³C₄,¹⁵N₃-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the precise world of metabolite quantification, the choice of analytical methodology is paramount. This guide provides an objective comparison of Paraxanthine-¹³C₄,¹⁵N₃-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods with alternative approaches for the quantification of paraxanthine, a major metabolite of caffeine. The use of a stable isotope-labeled internal standard like Paraxanthine-¹³C₄,¹⁵N₃ is presented as a robust strategy to ensure the highest accuracy and precision in bioanalytical studies.

Paraxanthine, the primary metabolite of caffeine in humans, is a critical biomarker in various fields, including drug metabolism studies, liver function assessment, and sports science. Accurate and precise measurement of its concentration in biological matrices is essential for reliable data interpretation. This guide delves into the performance of LC-MS/MS methods utilizing the stable isotope-labeled internal standard Paraxanthine-¹³C₄,¹⁵N₃ and compares it with other analytical techniques.

Superior Accuracy and Precision with Isotope Dilution

The core advantage of using Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard lies in the principle of isotope dilution mass spectrometry. This technique is widely regarded as the gold standard for quantitative analysis due to its ability to compensate for variations in sample preparation, injection volume, and matrix effects. By introducing a known amount of the isotopically labeled analog of the analyte at the beginning of the analytical process, any loss or variation during the workflow affects both the analyte and the internal standard equally. This results in a highly accurate and precise measurement of the analyte concentration.

Validation studies of LC-MS/MS methods employing isotopically labeled internal standards for paraxanthine quantification consistently demonstrate excellent performance characteristics. Precision, measured as the relative standard deviation (%RSD), and accuracy, expressed as the percentage bias (%bias), are typically well within the stringent limits required by regulatory guidelines, often below 15%.[1][2][3] One study specifically mentioning the use of paraxanthine-¹³C₄,¹⁵N₃ reported precision and accuracy values below 13%.

Comparison of Analytical Methods

The following table summarizes the performance of Paraxanthine-¹³C₄,¹⁵N₃-based LC-MS/MS methods compared to alternative techniques for paraxanthine quantification.

Analytical Method Internal Standard Typical Precision (%RSD) Typical Accuracy (%bias) Key Advantages Key Disadvantages
LC-MS/MS Paraxanthine-¹³C₄,¹⁵N₃ < 13% < 13% High specificity and sensitivity, excellent accuracy and precision due to isotope dilution.Higher initial instrument cost.
LC-MS/MS Other Isotopically Labeled IS (e.g., Paraxanthine-d3)< 15%< 15%High specificity and sensitivity, good accuracy and precision.Potential for isotopic interference if not carefully selected.
LC-MS/MS Structural Analog ISVariable, can be > 15%Variable, can be > 15%Lower cost of internal standard.May not fully compensate for matrix effects, leading to lower accuracy and precision.
HPLC-UV Structural Analog IS5-20%5-20%Lower instrument cost, simpler operation.Lower sensitivity and specificity, more susceptible to interferences from the matrix.

Experimental Protocols: A Closer Look

The successful implementation of a Paraxanthine-¹³C₄,¹⁵N₃-based LC-MS/MS method relies on a well-defined experimental protocol. Below is a representative workflow, synthesized from various validated methods.

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step for removing interfering substances from the biological matrix is solid-phase extraction.

  • Conditioning: The SPE cartridge (e.g., Oasis HLB) is conditioned with methanol followed by water.

  • Loading: The biological sample (e.g., plasma, urine, saliva), spiked with the Paraxanthine-¹³C₄,¹⁵N₃ internal standard solution, is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic impurities.

  • Elution: The paraxanthine and the internal standard are eluted from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis

The prepared sample is then injected into the LC-MS/MS system for separation and detection.

  • Liquid Chromatography: A reversed-phase C18 column is commonly used to chromatographically separate paraxanthine from other compounds, including its isomers like theophylline. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed.

  • Tandem Mass Spectrometry: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both paraxanthine and Paraxanthine-¹³C₄,¹⁵N₃ are monitored. This highly selective detection method minimizes interferences and enhances the signal-to-noise ratio.

Visualizing the Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of caffeine.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Output Output Sample Biological Sample Spike Spike with Paraxanthine-¹³C₄,¹⁵N₃ Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MSMS MS/MS Detection LC->MSMS Data Data Acquisition & Processing MSMS->Data Result Concentration Result Data->Result

Caption: Experimental workflow for paraxanthine quantification using a Paraxanthine-¹³C₄,¹⁵N₃-based LC-MS/MS method.

CaffeineMetabolism Caffeine Caffeine Paraxanthine Paraxanthine (~84%) Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (~12%) Caffeine->Theobromine Theophylline Theophylline (~4%) Caffeine->Theophylline Metabolites Further Metabolites Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites

Caption: Simplified metabolic pathway of caffeine, highlighting the major role of CYP1A2 in the formation of paraxanthine.

Conclusion

For researchers demanding the highest level of confidence in their quantitative data, the use of Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard in LC-MS/MS methods for paraxanthine analysis is the unequivocal choice. This approach provides unparalleled accuracy and precision, minimizing the impact of experimental variability and matrix effects. While other methods may offer advantages in terms of cost or simplicity, they do not achieve the same level of analytical rigor. The detailed experimental protocols and comparative data presented in this guide underscore the superiority of the isotope dilution technique for reliable bioanalysis of paraxanthine.

References

A Comparative Guide to the Analysis of Paraxanthine: Unveiling the Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of paraxanthine, the primary metabolite of caffeine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its physiological effects. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—focusing on their limits of detection (LOD) and quantification (LOQ) for paraxanthine analysis in various biological matrices.

This objective comparison is supported by experimental data from peer-reviewed studies, offering a clear overview of each method's capabilities and limitations. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods in your own laboratory setting.

Performance Comparison at a Glance

The choice of analytical method for paraxanthine quantification is often dictated by the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The following table summarizes the reported limits of detection (LOD) and limits of quantification (LOQ) for paraxanthine using HPLC-UV, LC-MS/MS, and GC-MS.

Analytical MethodBiological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Serum0.1 mg/L-[1]
Plasma5 µg/L-[2]
Saliva15 µg/L-[2]
Urine20 µg/L-[3]
LC-MS/MS Plasma0.040 mg/L-[4]
Rat Plasma-5 ng/mL[5][6]
Hair-20 pg/mg
GC-MS Horse UrineNot ReportedNot Reported[7][8]

It is important to note that direct comparisons between studies can be challenging due to variations in instrumentation, experimental conditions, and the definition of LOD and LOQ.

Experimental Workflow for Paraxanthine Analysis

The general workflow for analyzing paraxanthine in biological samples involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical experimental pathway.

experimental_workflow General Experimental Workflow for Paraxanthine Analysis cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Blood, Urine, Saliva) SampleStorage Sample Storage (e.g., -80°C) SampleCollection->SampleStorage SamplePreparation Sample Preparation (e.g., SPE, LLE, PPT) SampleStorage->SamplePreparation ChromatographicSeparation Chromatographic Separation (HPLC, LC, or GC) SamplePreparation->ChromatographicSeparation Detection Detection (UV or MS/MS) ChromatographicSeparation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

Caption: A flowchart outlining the key stages in the analysis of paraxanthine from biological samples.

Detailed Experimental Protocols

HPLC-UV Method for Paraxanthine in Human Serum

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of serum, add an internal standard (e.g., 7-(β-hydroxypropyl)theophylline).

    • Add 50 µL of 0.1 M NaOH.

    • Extract with 1 mL of a chloroform-isopropanol (95:5, v/v) mixture by vortexing for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile, methanol, and 0.01 M acetate buffer (pH 4.5) in a ratio of 10:5:85 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 273 nm.

LC-MS/MS Method for Paraxanthine in Human Plasma

This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies. A significant challenge in paraxanthine analysis is its potential interference from theophylline, as they can have the same mass-to-charge ratio (m/z) for precursor and product ions. Therefore, chromatographic separation of these two compounds is critical.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 50 µL of plasma, add an internal standard (e.g., ¹³C₃-paraxanthine).

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 or a similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) capable of separating paraxanthine and theophylline.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Paraxanthine: m/z 181.1 → 124.1

      • Theophylline: m/z 181.1 → 124.1 (requires chromatographic separation)

      • Internal Standard (e.g., ¹³C₃-paraxanthine): m/z 184.1 → 127.1

GC-MS Method for Paraxanthine in Urine

GC-MS analysis of paraxanthine requires derivatization to increase its volatility. This method is less common than LC-MS/MS for paraxanthine analysis but can be a viable alternative.

  • Sample Preparation (Solid-Phase Extraction and Derivatization):

    • Adjust the pH of a 1 mL urine sample to 6.0.

    • Perform solid-phase extraction as described in the LC-MS/MS protocol.

    • Evaporate the eluate to dryness.

    • Derivatize the residue with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) by heating at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analytes.

    • Injection Mode: Splitless.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized paraxanthine.

Conclusion

The selection of an analytical method for paraxanthine quantification hinges on the specific requirements of the study. LC-MS/MS stands out as the most sensitive and selective technique, making it ideal for demanding applications in drug development and clinical research where low concentrations need to be accurately measured. HPLC-UV offers a cost-effective and robust alternative for routine analyses where the expected concentrations are higher. While GC-MS is a powerful technique for volatile compounds, its application to paraxanthine is less straightforward due to the need for derivatization and the limited availability of reported LOD and LOQ values in human matrices.

For all methods, meticulous sample preparation and chromatographic separation, particularly to resolve paraxanthine from its isomer theophylline, are paramount for achieving accurate and reliable results. The detailed protocols provided in this guide serve as a valuable starting point for researchers to establish and validate their own methods for paraxanthine analysis.

References

A Researcher's Guide to Quantitative Analysis: The Power of 13C and 15N Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern research, particularly in the fields of proteomics, metabolomics, and drug development, the precise and accurate quantification of molecules is paramount. Stable isotope labeling, utilizing non-radioactive isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has emerged as a gold standard for achieving reliable quantitative data. This guide provides an objective comparison of the benefits of using ¹³C and ¹⁵N labeled standards against other common analytical approaches, supported by experimental data and detailed protocols.

Unveiling the Advantages: Labeled vs. Label-Free Quantification

The primary alternative to isotopic labeling is label-free quantification. While label-free methods offer simplicity in sample preparation, they often face challenges in reproducibility and accuracy due to variations in instrument performance and sample processing. In contrast, the use of ¹³C and ¹⁵N labeled internal standards, which are chemically identical to the analytes of interest but differ in mass, allows for more robust and precise quantification by correcting for these variations.

One of the most prominent metabolic labeling techniques in proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, cells are cultured in media containing "heavy" amino acids labeled with ¹³C or ¹⁵N. This allows for the direct comparison of protein abundance between different experimental conditions with high accuracy.[1][2]

Quantitative Performance Comparison

The following table summarizes key performance metrics, comparing ¹³C and ¹⁵N labeled methods with label-free approaches in proteomics. The data demonstrates the superior precision and accuracy of isotopic labeling.

Performance Metric¹³C/¹⁵N Labeled Standard (e.g., SILAC)Label-Free Quantification
Precision (CV) Lower (typically <15%)[3]Higher (can exceed 30%)[4]
Accuracy High, corrects for sample loss and matrix effects[1]Moderate, susceptible to variations
Sensitivity High, especially for low-abundance proteinsCan be challenging for low-abundance proteins
Reproducibility High, as samples are mixed early in the workflow[5]Moderate to low, sensitive to run-to-run variation
Dynamic Range Typically 1-2 orders of magnitude[6]Wider, but with lower accuracy at extremes

In-Depth Applications in Research and Development

The utility of ¹³C and ¹⁵N labeled standards extends across various stages of research and drug development, from fundamental pathway analysis to clinical studies.

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique for elucidating the rates of metabolic reactions within a biological system. By tracing the incorporation of ¹³C from a labeled substrate (e.g., glucose) into various metabolites, researchers can create a detailed map of cellular metabolism.[7][8] This is invaluable for identifying metabolic bottlenecks and understanding disease states.

Pharmacokinetics and Drug Metabolism: Stable isotope-labeled compounds are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By administering a labeled version of a drug, its metabolic fate can be precisely tracked, aiding in the identification of metabolites and the assessment of pharmacokinetic profiles.

Experimental Protocols: A Practical Guide

To facilitate the implementation of these powerful techniques, detailed methodologies for two key applications are provided below.

Key Experiment 1: Quantitative Proteomics using SILAC

This protocol outlines the major steps for a typical SILAC experiment to compare protein expression between two cell populations.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing natural amino acids, while the other is grown in "heavy" medium containing ¹³C or ¹⁵N-labeled essential amino acids (e.g., L-arginine:¹³C₆ and L-lysine:¹³C₆).

    • Ensure cells undergo at least five to six doublings to achieve >95% incorporation of the heavy amino acids.[9]

  • Experimental Treatment:

    • Apply the desired experimental treatment to one cell population while the other serves as a control.

  • Sample Harvesting and Mixing:

    • Harvest both cell populations and determine the protein concentration for each.

    • Mix equal amounts of protein from the "light" and "heavy" cell lysates.[10]

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease, typically trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.[11]

    • Typical LC Parameters:

      • Column: C18 reverse-phase, 75 µm ID x 15 cm

      • Gradient: 5-40% acetonitrile in 0.1% formic acid over 60-120 minutes

    • Typical MS Parameters (Orbitrap):

      • Full MS scan resolution: 60,000

      • MS/MS scan resolution: 15,000

      • Data-dependent acquisition of the top 10-20 most intense precursor ions

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the "heavy" to "light" ratios, which reflect the relative protein abundance.[6][12]

Key Experiment 2: ¹³C-Metabolic Flux Analysis

This protocol provides a general workflow for conducting a ¹³C-MFA experiment in cultured cells.

  • Experimental Design and Tracer Selection:

    • Define the metabolic pathways of interest and select an appropriate ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose).[7]

  • Cell Culture and Labeling:

    • Culture cells in a defined medium containing the ¹³C-labeled substrate.

    • Ensure the cells reach a metabolic and isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.

  • Analytical Measurement (GC-MS):

    • Derivatize the extracted metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[2]

    • Typical GC-MS Parameters:

      • Column: DB-5ms or equivalent

      • Temperature Program: Initial temperature of 60-100°C, ramped to 300-325°C.

      • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.[13]

  • Data Analysis and Flux Calculation:

    • Determine the mass isotopomer distributions (MIDs) of the measured metabolites.

    • Use specialized software (e.g., INCA, METRAN) to fit the MIDs to a metabolic model and estimate the intracellular fluxes.[14]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided.

SILAC_Workflow cluster_Phase1 Adaptation Phase cluster_Phase2 Experimental Phase cluster_Analysis Analysis Phase Light Light Medium (Natural Amino Acids) Control Control Cells Light->Control Heavy Heavy Medium (¹³C/¹⁵N Amino Acids) Treated Treated Cells Heavy->Treated Mix Mix Cell Lysates (1:1 Ratio) Control->Mix Treated->Mix Digest Proteolytic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification) LCMS->Data

A simplified workflow for a SILAC experiment.

MFA_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical & Computational Phase Culture Cell Culture with ¹³C-Labeled Substrate Quench Quench Metabolism Culture->Quench Extract Extract Metabolites Quench->Extract Derivatize Derivatization Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS MID Determine Mass Isotopomer Distributions GCMS->MID Flux Flux Estimation MID->Flux

A general workflow for a ¹³C-Metabolic Flux Analysis experiment.

References

Comparison Guide: Paraxanthine-¹³C₄,¹⁵N₃ as an Internal Standard for the Quantification of Caffeine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of Paraxanthine-¹³C₄,¹⁵N₃ with alternative internal standards used in the quantitative bioanalysis of caffeine and its primary metabolite, paraxanthine. The superior performance of a stable isotope-labeled internal standard that is structurally identical to the analyte is critical for mitigating variability during sample preparation and analysis, particularly in complex biological matrices.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying analytes in biological fluids.[1][2] However, its accuracy and precision can be compromised by several factors, including analyte loss during sample preparation and matrix effects during ionization.[3][4][5]

An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. The IS is used to correct for variations, as any loss or signal fluctuation affecting the analyte should similarly affect the IS. The ratio of the analyte's signal to the IS's signal is used for quantification, thereby improving data reliability.[5]

The ideal IS co-elutes with the analyte and experiences identical extraction recovery and ionization efficiency.[5] Stable isotope-labeled (SIL) versions of the analyte are considered the "gold standard" as they best meet these criteria.[5]

Comparison of Internal Standard Performance

The choice of internal standard significantly impacts assay performance. The three main types of internal standards used for paraxanthine quantification are:

  • Paraxanthine-¹³C₄,¹⁵N₃: A high-mass, stable isotope-labeled analog of paraxanthine.

  • Deuterated Analogs (e.g., Paraxanthine-d₃): A lower-mass, stable isotope-labeled analog.

  • Structural Analogs: A compound with a similar chemical structure but not isotopically labeled (e.g., Theophylline).

The following table summarizes the performance characteristics of these internal standards based on published data and established analytical principles.

Table 1: Performance Comparison of Internal Standards for Paraxanthine Analysis

Performance MetricParaxanthine-¹³C₄,¹⁵N₃Deuterated Analogs (e.g., Paraxanthine-d₃)Structural Analogs (e.g., Theophylline)
Retention Time Match Identical to analyteNearly identical, but slight shifts can occur due to isotopic effects.[5]Different; does not co-elute with the analyte.
Matrix Effect Compensation Excellent; co-elution ensures both IS and analyte are affected identically by ion suppression/enhancement.[5][6]Very good, but minor retention time shifts can lead to differential matrix effects.[3][4]Poor; cannot compensate for analyte-specific matrix effects due to different retention times and ionization properties.
Recovery Reproducibility Excellent (>85%); tracks analyte recovery precisely through sample preparation.[6]Very good; generally tracks analyte recovery well.Variable; different chemical properties lead to different extraction efficiencies.[7]
Typical Accuracy (% Bias) < 7% [6]2.3% - 8%[4]Can exceed 15%, often unacceptable for regulated bioanalysis.
Typical Precision (%RSD) < 12% [6]0.55% - 9.12%[4]Can exceed 15%, indicating poor reproducibility.
Risk of Crosstalk Low; mass difference of +7 Da provides clear separation from the analyte's isotopic signals.Moderate; lower mass difference (+3 Da) can have minor contributions from the analyte's natural isotopes.[8]None from analyte, but interference from other matrix components is possible.

Experimental Protocols

Quantification of Paraxanthine in Human Plasma via LC-MS/MS

This protocol describes a standard method for the analysis of paraxanthine in human plasma using Paraxanthine-¹³C₄,¹⁵N₃ as the internal standard.

a) Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (e.g., 50 ng/mL Paraxanthine-¹³C₄,¹⁵N₃ in methanol).

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

b) LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.0 min: 5% B (Re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Paraxanthine: Q1: 181.1 m/z → Q3: 124.1 m/z

    • Paraxanthine-¹³C₄,¹⁵N₃ (IS): Q1: 188.1 m/z → Q3: 128.1 m/z

    • Theophylline (for separation confirmation): Q1: 181.1 m/z → Q3: 124.1 m/z

Note: It is critical to achieve chromatographic separation between paraxanthine and its isomer theophylline, as they can share the same MRM transition and interfere with accurate quantification.[9]

Visualized Workflows and Pathways

Caffeine Metabolism Pathway

The diagram below illustrates the primary metabolic pathways of caffeine in humans, highlighting the central role of paraxanthine.

Caffeine Caffeine Paraxanthine Paraxanthine (~84%) Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (~12%) Caffeine->Theobromine Theophylline Theophylline (~4%) Caffeine->Theophylline Metabolites Further Metabolites Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites

Caption: Primary metabolic pathways of caffeine.

LC-MS/MS Analytical Workflow

This workflow outlines the key steps from sample receipt to final data analysis in a typical bioanalytical laboratory.

cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Plasma Sample Add_IS 2. Add IS (Paraxanthine-¹³C₄,¹⁵N₃) Sample->Add_IS Precipitate 3. Protein Precipitation Add_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Transfer 5. Supernatant Transfer Centrifuge->Transfer LCMS 6. LC-MS/MS Analysis Transfer->LCMS Integration 7. Peak Integration (Analyte & IS) LCMS->Integration Ratio 8. Calculate Peak Area Ratio Integration->Ratio Curve 9. Plot Calibration Curve Ratio->Curve Quantify 10. Quantify Concentration Curve->Quantify

Caption: Bioanalytical workflow for paraxanthine.

References

Performance Showdown: Paraxanthine-13C4,15N3 on Leading Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of paraxanthine, the choice of an appropriate internal standard and mass spectrometry platform is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of Paraxanthine-13C4,15N3, a stable isotope-labeled internal standard, across different mass spectrometer systems, and evaluates its utility against common alternatives.

Paraxanthine, the primary metabolite of caffeine, is a crucial biomarker in various physiological and pharmacological studies. Its accurate quantification is essential for understanding caffeine metabolism, liver function, and the effects of xanthine derivatives. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methods, effectively compensating for matrix effects and variations in sample preparation and instrument response.

Comparative Performance of this compound

Table 1: Performance Characteristics of Paraxanthine Analysis using Isotopically Labeled Internal Standards on a Waters Acquity UPLC - Sciex API 4000 System

ParameterPerformance MetricReference
Precision (%RSD)< 12%[1][2]
Accuracy (%Bias)< 7%[1][2]

Note: The referenced study utilized "isotopically labeled internal standards" without specifying the exact labeled form for paraxanthine in the accessible abstract.

Alternative Internal Standards for Paraxanthine Quantification

In addition to this compound, other deuterated and carbon-13 labeled analogs are frequently used as internal standards for paraxanthine analysis. The selection of an appropriate internal standard is critical and should be based on its ability to mimic the analyte's behavior during sample processing and analysis.

Table 2: Common Internal Standards for Paraxanthine Analysis and Reported Mass Spectrometry Platforms

Internal StandardMass Spectrometer Platform(s)Reference
Paraxanthine-d6Sciex API 3000(Sun et al.)
Caffeine-d9Sciex API 3000(Chen et al.)

The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency. While deuterated standards like Paraxanthine-d6 are widely used, stable isotope labeling with ¹³C and ¹⁵N, as in this compound, can offer advantages in terms of minimizing potential isotopic effects and ensuring closer chromatographic co-elution.

Experimental Methodologies

The successful quantification of paraxanthine relies on optimized sample preparation and LC-MS/MS conditions. A typical workflow involves solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: Solid-Phase Extraction (SPE)

A common protocol for extracting paraxanthine from biological matrices such as plasma involves the following steps:

  • Conditioning: The SPE cartridge is conditioned with methanol followed by water.

  • Loading: The sample, mixed with the internal standard solution, is loaded onto the cartridge.

  • Washing: The cartridge is washed with water to remove interfering substances.

  • Elution: Paraxanthine and the internal standard are eluted with an organic solvent like methanol.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Chromatographic Separation:

  • UPLC System: Waters Acquity UPLC

  • Column: A suitable reversed-phase column is used to separate paraxanthine from other matrix components and isomers.

Mass Spectrometric Detection:

  • Mass Spectrometer: Sciex API 4000 or API 3000 Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for both paraxanthine and the internal standard are monitored.

Visualizing the Experimental Workflow and Biological Pathways

To provide a clearer understanding of the analytical process and the biological context of paraxanthine, the following diagrams illustrate the experimental workflow and the key signaling pathways influenced by paraxanthine.

G cluster_workflow Experimental Workflow Sample Biological Sample (e.g., Plasma) IS Add this compound Sample->IS SPE Solid-Phase Extraction (SPE) IS->SPE LC UPLC Separation SPE->LC MS Triple Quadrupole MS/MS Detection LC->MS Data Data Analysis MS->Data G cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase Inhibition cluster_downstream Downstream Effects Paraxanthine Paraxanthine A1R A1 Receptor Paraxanthine->A1R Blocks A2AR A2A Receptor Paraxanthine->A2AR Blocks PDE Phosphodiesterase (PDE) Paraxanthine->PDE Inhibits Dopamine Increased Dopamine Release A1R->Dopamine Adenosine Adenosine Adenosine->A1R Inhibition Adenosine->A2AR Activation cAMP_to_AMP cAMP -> AMP NO_Signaling Enhanced Nitric Oxide Signaling PDE->NO_Signaling via cGMP

References

A Researcher's Guide to the Cost-Effectiveness of Paraxanthine-13C4,15N3 as a Bioanalytical Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the choice of an internal standard is paramount to ensuring data accuracy and reliability. For the analysis of paraxanthine, the primary metabolite of caffeine, an ideal internal standard is one that mimics the analyte's behavior perfectly.[1][2] Paraxanthine-13C4,15N3, a stable isotope-labeled (SIL) version of the molecule with four Carbon-13 and three Nitrogen-15 atoms, represents the gold standard for this purpose. However, its complex synthesis implies a significant cost. This guide provides a comprehensive evaluation of the cost-effectiveness of using this highly-labeled standard compared to other common alternatives.

Comparative Analysis of Internal Standard Strategies

The selection of an internal standard is a critical decision that balances analytical performance with budget constraints. The ideal standard, a heavily-labeled isotopic analog like this compound, offers the highest accuracy but also commands the highest price.[3] Cheaper alternatives exist, but they come with analytical trade-offs. The following table summarizes the key differences.

FeatureIdeal SIL IS (e.g., this compound)Common SIL IS (e.g., Paraxanthine-d3)Analog IS (e.g., Theophylline)No IS (External Calibration)
Estimated Relative Cost Very HighModerate to HighLowVery Low
Accuracy & Precision ExcellentGood to ExcellentFair to GoodPoor to Fair
Correction for Matrix Effects ExcellentGoodPartialNone
Correction for Recovery Variability ExcellentExcellentPartialNone
Risk of Isotopic Crosstalk Extremely Low (High mass shift)Low to ModerateN/AN/A
Chromatographic Co-elution IdenticalNearly Identical (Potential for shift)DifferentN/A
Method Development Time LowLow to ModerateHighLow
Justification Pivotal studies (e.g., clinical trials), methods requiring highest accuracy and robustness.Routine quantitative analysis, research applications where high accuracy is important.Exploratory studies, budget-constrained projects where a SIL is unavailable.Not recommended for quantitative bioanalysis in complex matrices.

Cost-Benefit Analysis:

  • This compound (Ideal SIL IS): The significant mass shift (+7 Da) virtually eliminates any risk of isotopic interference from the unlabeled analyte. Its chemical properties are identical to paraxanthine, ensuring it co-elutes perfectly and experiences the same matrix effects and extraction recovery, thus providing the most accurate correction.[2][4] The high cost is driven by a complex, multi-step synthesis. This expense is justified for late-stage drug development, clinical trials, or regulatory submissions where data integrity is non-negotiable.[3]

  • Deuterated Paraxanthine (Common SIL IS): Deuterium-labeled standards (e.g., Paraxanthine-d3) are the most frequently used due to lower synthesis costs.[4][5] However, they carry risks. The C-D bond is weaker than the C-H bond, which can lead to a slight difference in retention time ("isotopic shift") on chromatographic columns.[2] There is also a small but non-zero risk of back-exchange, where deuterium atoms are replaced by protons from the solvent, compromising the standard's integrity.[3]

  • Analog Internal Standards: Using a structurally related but different molecule (e.g., theophylline or a synthetic analog) is a low-cost option.[6] However, its extraction efficiency, ionization response, and susceptibility to matrix effects will differ from paraxanthine, leading to less accurate and less precise results.[2] Significant method development and validation are required to prove the analog is a suitable surrogate.

Experimental Protocols

A robust and validated analytical method is crucial for the accurate quantification of paraxanthine. Below is a representative protocol for the determination of paraxanthine in human plasma using Solid Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common approach in clinical and research settings.[7][8][9]

Workflow for Paraxanthine Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis P1 Plasma Sample (50 µL) P2 Add Internal Standard (e.g., this compound) P1->P2 P4 Load Sample P2->P4 P3 Condition SPE Plate (e.g., Oasis HLB) P3->P4 P5 Wash SPE Plate P4->P5 P6 Elute with Methanol P5->P6 P7 Evaporate to Dryness P6->P7 P8 Reconstitute in Mobile Phase P7->P8 A1 Inject on UPLC-MS/MS System P8->A1 A2 Generate Analyte/IS Peak Area Ratios A1->A2 A3 Calculate Concentration via Calibration Curve A2->A3

Caption: Bioanalytical workflow using an internal standard.
Detailed Methodologies

  • Stock Solutions and Calibration Standards:

    • Prepare individual stock solutions of paraxanthine and this compound in methanol at a concentration of 1 mg/mL.[3]

    • Create a series of working standard solutions by serially diluting the paraxanthine stock solution.

    • Prepare calibration curve standards by spiking the working standards into a blank biological matrix (e.g., human plasma).

  • Sample Preparation: Solid Phase Extraction (SPE)

    • Condition an SPE plate (e.g., Oasis HLB, 30 mg/well) with methanol, followed by water.[7]

    • To 50 µL of plasma sample, calibration standard, or quality control sample, add 150 µL of the internal standard working solution.[7]

    • Load the entire mixture onto the conditioned SPE plate.

    • Wash the plate with water to remove interferences.

    • Elute paraxanthine and the internal standard with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Chromatography System: Waters Acquity UPLC® or equivalent.[8]

    • Column: A reverse-phase column such as a SymmetryShield RP18.[7]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient to separate paraxanthine from other caffeine metabolites, particularly theophylline, which can be an isobaric interference.[7]

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX API 4000™) operating in Multiple Reaction Monitoring (MRM) mode.[8][10]

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions (Example):

      • Paraxanthine: Q1: 181.1 m/z → Q3: 124.1 m/z

      • This compound: Q1: 188.1 m/z → Q3: 128.1 m/z

Mechanism of Action: Paraxanthine Signaling

Paraxanthine exerts its primary physiological effects as a central nervous system stimulant by acting as an antagonist at adenosine receptors.[11][12] This mechanism is similar to caffeine but with some distinctions. Paraxanthine has shown higher binding potency for A1 and A2A receptors in some studies.[12] Unlike caffeine, it also acts as an inhibitor of phosphodiesterase 9 (PDE9), which may contribute to some of its unique behavioral effects by potentiating nitric oxide signaling.[1][13]

G cluster_pathway Adenosine Receptor Signaling Paraxanthine Paraxanthine A2A_Receptor Adenosine A2A Receptor Paraxanthine->A2A_Receptor Binds & Blocks Adenosine Adenosine Adenosine->A2A_Receptor Binds & Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., Reduced Inhibition, Increased Wakefulness) PKA->Downstream

Caption: Paraxanthine's antagonism of the Adenosine A2A receptor.

Conclusion

The choice between this compound and its alternatives is a strategic one, dictated by the analytical requirements and budgetary realities of a project.

  • For pivotal, regulatory-facing studies, the high initial cost of a heavily-labeled standard like This compound is a sound investment, ensuring the highest possible data quality and minimizing the risk of costly repeats or data rejection.

  • For routine research and high-throughput screening, a more common and less expensive SIL, such as deuterated paraxanthine , often provides a cost-effective balance of performance and price, provided that potential isotopic effects are carefully evaluated during method validation.

  • Analog internal standards should be reserved for exploratory or non-critical applications where the highest accuracy is not the primary objective.

Ultimately, a thorough understanding of the trade-offs between cost, accuracy, and reliability enables researchers to select the most appropriate internal standard, ensuring that the analytical data generated is fit for its intended purpose.

References

Safety Operating Guide

Proper Disposal of Paraxanthine-13C4,15N3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Paraxanthine-13C4,15N3, a non-radioactive, isotopically labeled compound. Adherence to these protocols is vital for personnel safety, environmental protection, and regulatory compliance.

Paraxanthine, the parent compound, is classified as a hazardous substance, primarily due to its potential for harm if swallowed. The isotopic labeling with stable isotopes ¹³C and ¹⁵N does not impart radioactivity; therefore, the disposal procedures align with those for hazardous chemical waste, not radioactive waste.

Key Disposal Considerations

ParameterGuidelineCitation
Waste Classification Hazardous Waste (due to toxicity of the parent compound)[1]
Primary Hazard Harmful if swallowed[1]
Isotopic Labeling Non-radioactive (¹³C and ¹⁵N are stable isotopes)[2][]
Disposal Pathway Licensed chemical destruction plant or controlled incineration[1]
Prohibited Disposal Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.

1. Waste Characterization and Segregation:

  • Treat all this compound, whether in pure form or in solution, as hazardous chemical waste.

  • Segregate this waste stream from non-hazardous and other incompatible chemical wastes to prevent dangerous reactions.[4]

  • Do not mix with radioactive waste.[2][]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

3. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure lid.[4]

  • As soon as the first of the waste is added, label the container clearly with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

4. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[4][5]

  • Keep the container closed at all times, except when adding waste.[6]

  • Ensure the storage area is well-ventilated.

  • Weekly inspections of the storage area are recommended to check for leaks or container degradation.[4]

5. Request for Waste Pickup:

  • Once the waste container is full, or before the accumulation time limit set by your institution's Environmental Health & Safety (EHS) office is reached, arrange for its disposal.

  • Contact your institution's EHS or equivalent department to schedule a waste pickup. They will provide specific instructions and a waste manifest for tracking.

  • Do not transport the hazardous waste outside of your laboratory. Trained EHS personnel will handle the collection and transportation.

6. Disposal of Empty Containers:

  • A container that has held this compound is also considered hazardous waste.

  • To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing, deface or remove the hazardous waste label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.[6]

Disposal Workflow

A Start: Generation of This compound Waste B Characterize Waste: Is it this compound? A->B C Select Compatible, Leak-Proof Container B->C Yes J Treat as Non-Hazardous (Consult EHS) B->J No D Label Container: 'Hazardous Waste' + Chemical Name & Date C->D E Accumulate Waste in Designated Area D->E F Container Full or Time Limit Reached? E->F F->E No G Contact Institutional EHS for Waste Pickup F->G Yes H EHS Collects and Disposes of Waste G->H I End: Compliant Disposal H->I

Caption: Logical workflow for the proper disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

Essential Safety and Logistical Information for Handling Paraxanthine-13C4,15N3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Paraxanthine-13C4,15N3. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a stable isotope-labeled version of Paraxanthine. While the stable isotopes (Carbon-13 and Nitrogen-15) are not radioactive, the chemical itself has hazardous properties that necessitate careful handling.[1][] The primary hazards associated with Paraxanthine are that it is harmful if swallowed and can cause irritation upon direct contact with eyes or skin.[3][4]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Hand Protection Chemical-resistant GlovesNitrile or other suitable material. Must be inspected before use.[5][6]
Body Protection Laboratory CoatStandard lab coat to be worn at all times.
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[5] For powdered substances, respiratory protection is crucial to avoid inhalation.[7]

Handling and Operational Plan

Adherence to the following procedural steps is critical for the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in a Well-Ventilated Area B->C D Weigh and Handle Powder in a Fume Hood C->D E Avoid Inhalation of Dust D->E F Prevent Contact with Skin and Eyes E->F G Clean Work Area F->G H Decontaminate or Dispose of Used Equipment G->H I Remove and Dispose of PPE Correctly H->I J Segregate Waste I->J K Label Waste Container Clearly J->K L Dispose According to Local Regulations K->L

Procedural workflow for handling this compound.

Experimental Protocol:

  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for Paraxanthine and assess the specific risks associated with the planned experiment.[6]

  • PPE: Don the required personal protective equipment as detailed in the table above.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form to minimize inhalation risks.[5]

  • Handling:

    • Avoid the formation of dust and aerosols.[5]

    • Use appropriate tools and techniques to prevent spills.

    • Do not eat, drink, or smoke in the handling area.[4]

  • First Aid:

    • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Disposal Plan

As this compound contains stable isotopes, it is not considered radioactive waste.[1][] Therefore, its disposal should follow standard procedures for non-hazardous chemical waste, unless mixed with other hazardous materials.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (e.g., contaminated gloves, paper towels)Labeled hazardous waste containerCollect in a designated, clearly labeled container for chemical waste.
Liquid Waste (e.g., solutions containing the compound)Labeled hazardous waste containerCollect in a sealed, clearly labeled container for chemical waste. Do not pour down the drain.
Sharps (e.g., contaminated needles, glass)Sharps containerPlace in a designated sharps container labeled for chemical waste.[8]

Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety guidelines.

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound".

  • Collection: Follow your institution's procedures for the collection of chemical waste. Ensure all containers are securely sealed before removal.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.

References

×

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